3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline
Description
Properties
IUPAC Name |
3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3/c1-7-5-17(6-16-7)10-3-8(11(12,13)14)2-9(15)4-10/h2-6H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWTGXYAJVXKEKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)C2=CC(=CC(=C2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10475604 | |
| Record name | 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10475604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
641571-11-1 | |
| Record name | 5-(4-Methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=641571-11-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0641571111 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10475604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.214.742 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(4-METHYL-1H-IMIDAZOL-1-YL)-5-(TRIFLUOROMETHYL)ANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5LLI0Q7APP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, with CAS number 641571-11-1, is a key chemical intermediate of significant interest in the pharmaceutical industry.[1][2] Its primary application lies in the synthesis of Nilotinib, a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analytical methods related to this compound, aimed at supporting research, development, and manufacturing activities. The compound is also identified as "Nilotinib EP Impurity A" or "Nilotinib Related Compound A" in pharmacopoeial contexts, highlighting the importance of its characterization and control in the final drug product.[3][4][5]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the tables below. These properties are crucial for understanding the compound's behavior in various chemical processes and for the development of analytical methods.
Table 1: General Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 641571-11-1 | [6] |
| Molecular Formula | C₁₁H₁₀F₃N₃ | [6] |
| Molecular Weight | 241.21 g/mol | [6] |
| IUPAC Name | This compound | [6] |
| Synonyms | 1-(3-Amino-5-trifluoromethylphenyl)-4-methylimidazole, Nilotinib EP Impurity A, Nilotinib Related Compound A | [3][4][5] |
Table 2: Physical Properties
| Property | Value | Source(s) |
| Appearance | White to light grey to light yellow powder/crystals | [2] |
| Melting Point | 126-129 °C | [7] |
| Boiling Point | Not available | |
| Solubility | No quantitative data available. Described as a solid. | |
| pKa | Not available | |
| logP | Not available |
Synthesis of this compound
The synthesis of this key intermediate can be achieved through several routes, with two prominent methods being the Ullmann condensation and a pathway involving a Hofmann rearrangement.
Ullmann Condensation Route
This is a common and efficient method for the N-arylation of imidazoles. The synthesis involves the copper-catalyzed coupling of 3-bromo-5-(trifluoromethyl)aniline with 4-methylimidazole.
Caption: Ullmann condensation for the synthesis of the target compound.
Experimental Protocol: Ullmann Condensation
A detailed experimental protocol based on patented literature is as follows:
-
Reaction Setup: A mixture of 3-bromo-5-(trifluoromethyl)aniline (1 equivalent), 4-methylimidazole (1.2 equivalents), a copper(I) salt such as copper(I) iodide (0.1 equivalents), and a base like potassium carbonate (2 equivalents) are combined in a suitable solvent such as dimethylformamide (DMF).
-
Reaction Conditions: The reaction mixture is heated to a high temperature, typically in the range of 120-150 °C, and stirred for several hours until the reaction is complete, as monitored by a suitable chromatographic technique (e.g., TLC or HPLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove inorganic salts. The filtrate is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.
Hofmann Rearrangement Route
An alternative synthetic approach involves the Hofmann rearrangement of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzamide. This method converts the amide functional group into a primary amine with the loss of one carbon atom.
Caption: Hofmann rearrangement for the synthesis of the target compound.
Experimental Protocol: Hofmann Rearrangement
A representative experimental protocol derived from patent literature is as follows:[8]
-
Preparation of Reagent: A solution of sodium hypobromite is typically prepared in situ by the slow addition of bromine to a cold aqueous solution of sodium hydroxide.
-
Reaction: 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzamide is added to the freshly prepared sodium hypobromite solution.
-
Reaction Conditions: The reaction mixture is stirred at low temperature (e.g., 0-5 °C) initially, and then the temperature is gradually raised and maintained until the rearrangement is complete. Reaction progress can be monitored by HPLC.
-
Work-up and Isolation: After the reaction is complete, the mixture is cooled, and the product is extracted with a suitable organic solvent. The organic extracts are combined, washed, dried, and concentrated. The crude product can be purified by crystallization or column chromatography to yield pure this compound.[8]
Application in the Synthesis of Nilotinib
The primary and most significant application of this compound is as a crucial building block in the synthesis of the anti-cancer drug Nilotinib. It participates in an amidation reaction with 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid or its activated derivatives.
Caption: Role in the final step of Nilotinib synthesis.
Analytical Methods
The purity and identity of this compound are critical for its use in pharmaceutical synthesis. A variety of analytical techniques are employed for its characterization.
Table 3: Analytical Methods for Characterization
| Technique | Purpose | Typical Observations |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, reaction monitoring, and impurity profiling. | A well-resolved peak for the main compound with separation from starting materials, by-products, and isomers. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation and confirmation. | Characteristic chemical shifts and coupling patterns for the aromatic, imidazole, and methyl protons and carbons. |
| Mass Spectrometry (MS) | Molecular weight determination and structural confirmation. | A molecular ion peak corresponding to the calculated molecular weight of the compound. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for N-H stretching (amine), C-F stretching (trifluoromethyl group), and aromatic C-H and C=C stretching. |
Detailed Protocol: HPLC Method for Purity Assessment
While specific validated methods are often proprietary, a general reverse-phase HPLC method for analyzing this compound would typically involve:
-
Column: A C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte exhibits strong absorbance (e.g., 254 nm).
-
Temperature: Ambient or controlled column temperature (e.g., 25-30 °C).
Safety and Toxicology
The available safety information for this compound is primarily from GHS classifications provided by suppliers. No detailed toxicological studies such as LD50 or mutagenicity data are readily available in the public domain. As a chemical intermediate, it should be handled with appropriate precautions in a laboratory or industrial setting.
Table 4: GHS Hazard Classifications
| Hazard Statement | Description | Source(s) |
| H301/H302 | Toxic/Harmful if swallowed | [6] |
| H315 | Causes skin irritation | [6] |
| H318/H319 | Causes serious eye damage/irritation | [6] |
| H335 | May cause respiratory irritation | [6] |
Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a fundamentally important intermediate in the synthesis of the life-saving drug Nilotinib. A thorough understanding of its chemical properties, synthetic pathways, and analytical characterization is essential for researchers, scientists, and drug development professionals. This guide provides a consolidated resource of the available technical information to aid in the efficient and safe handling and utilization of this compound in a research and development setting. Further studies to determine quantitative solubility, pKa, logP, and detailed toxicological profiles would be beneficial to the scientific community.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. This compound | 641571-11-1 [chemicalbook.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. veeprho.com [veeprho.com]
- 5. Nilotinib impurity A CRS | LGC Standards [lgcstandards.com]
- 6. This compound | C11H10F3N3 | CID 12002825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ossila.com [ossila.com]
- 8. US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline - Google Patents [patents.google.com]
An In-depth Technical Guide to the Core Physical Properties and Mechanism of Action of Venetoclax (CAS 1257044-40-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Venetoclax, with the Chemical Abstracts Service (CAS) number 1257044-40-8 , is a potent and selective inhibitor of the B-cell lymphoma 2 (Bcl-2) protein.[] It is also known by its developmental codes ABT-199 and GDC-0199.[2] This technical guide provides a comprehensive overview of the physical and chemical properties of Venetoclax, its mechanism of action, and detailed experimental protocols for its characterization. It is important to note that the CAS number 641571-11-1 is incorrectly associated with Venetoclax in some sources; it correctly identifies 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, an intermediate in the synthesis of Nilotinib.
Core Physical and Chemical Properties
Venetoclax is a light yellow to dark yellow solid.[3] It is a high molecular weight, hydrophobic compound with the following key properties:
| Property | Value | References |
| CAS Number | 1257044-40-8 | [4] |
| Molecular Formula | C45H50ClN7O7S | [][3] |
| Molecular Weight | 868.44 g/mol | [][3] |
| Appearance | Light yellow to yellow solid | [3] |
| Melting Point | Approximately 138 °C (onset) | [5] |
| pKa | 3.4 (acidic sulfonamide), 10.3 (basic piperazine) |
Solubility
Venetoclax is practically insoluble in water but is soluble in some organic solvents.[6] Detailed solubility data is presented below:
| Solvent | Solubility | References |
| Water | Very low aqueous solubility | |
| DMSO | 50 mg/mL | [7] |
| Ethanol | < 1 mg/mL (insoluble or slightly soluble) | |
| DMF | 2.5 mg/mL | [7] |
Mechanism of Action: BCL-2 Inhibition and Apoptosis Induction
Venetoclax is a BH3 mimetic that selectively binds to the anti-apoptotic protein Bcl-2.[] In many hematological malignancies, the overexpression of Bcl-2 allows cancer cells to evade apoptosis (programmed cell death) by sequestering pro-apoptotic proteins like BIM.
Venetoclax competitively binds to the BH3-binding groove of Bcl-2, displacing BIM and other pro-apoptotic proteins.[8] This frees up the pro-apoptotic proteins, which can then activate BAX and BAK. The activation of BAX and BAK leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, ultimately resulting in apoptosis.[8]
Venetoclax Inhibition of BCL-2 Signaling Pathway
Experimental Protocols
Determination of Physical Properties
1. Solubility Determination:
A standard shake-flask method can be employed to determine the equilibrium solubility of Venetoclax in various solvents.
-
Methodology:
-
Add an excess amount of Venetoclax powder to a known volume of the solvent in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent.
-
Quantify the concentration of Venetoclax in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9]
-
2. Melting Point Determination by Differential Scanning Calorimetry (DSC):
-
Methodology:
-
Accurately weigh a small amount of Venetoclax (typically 1-5 mg) into an aluminum DSC pan.
-
Seal the pan and place it in the DSC instrument alongside an empty reference pan.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
-
The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.[5][10]
-
Biological Activity Assays
1. BCL-2 Binding Affinity Assay (Surface Plasmon Resonance - SPR):
This assay quantitatively measures the binding affinity of Venetoclax to the Bcl-2 protein.
-
Methodology:
-
Immobilize recombinant human Bcl-2 protein onto a sensor chip surface.
-
Prepare a series of Venetoclax concentrations in a suitable running buffer.
-
Inject the Venetoclax solutions over the sensor chip surface at a constant flow rate.
-
Measure the change in the SPR signal in real-time to monitor the association and dissociation of Venetoclax from Bcl-2.
-
Analyze the resulting sensorgrams using appropriate binding models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
2. Apoptosis Induction Assay (Annexin V/Propidium Iodide Staining):
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Methodology:
-
Culture a suitable cancer cell line (e.g., a hematological malignancy cell line) and treat with various concentrations of Venetoclax for a specified time (e.g., 24-48 hours). Include a vehicle-treated control.
-
Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.[11]
-
Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[11]
-
Workflow for Annexin V Apoptosis Assay
3. Caspase-3/7 Activity Assay (Caspase-Glo® 3/7 Assay):
This luminescent assay measures the activity of key executioner caspases, providing a quantitative measure of apoptosis.
-
Methodology:
-
Seed cells in a 96-well white-walled plate and treat with a dose range of Venetoclax.
-
After the desired incubation period, add the Caspase-Glo® 3/7 Reagent to each well.[12] This reagent contains a proluminescent caspase-3/7 substrate.
-
Incubate at room temperature to allow for cell lysis and cleavage of the substrate by active caspases.
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase-3/7 activity.[2][12]
-
Conclusion
Venetoclax is a groundbreaking targeted therapy that has significantly impacted the treatment of certain hematological malignancies. Its well-defined physical and chemical properties, coupled with a clear understanding of its mechanism of action, have facilitated its successful clinical development. The experimental protocols outlined in this guide provide a framework for the continued investigation of Venetoclax and the development of novel Bcl-2 family inhibitors.
References
- 2. promega.com [promega.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. CZ201769A3 - Solid forms of Venetoclax - Google Patents [patents.google.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. ABT-199 | CAS 1257044-40-8 | Cayman Chemical | Biomol.com [biomol.com]
- 8. benchchem.com [benchchem.com]
- 9. In Silico, In Vitro, and In Vivo Evaluation of Precipitation Inhibitors in Supersaturated Lipid-Based Formulations of Venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Supersaturated Lipid-Based Formulations to Enhance the Oral Bioavailability of Venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
In-Depth Technical Guide: Structure Elucidation of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure elucidation of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, a key intermediate in the synthesis of the tyrosine kinase inhibitor, Nilotinib. This document details the analytical methodologies and spectroscopic data essential for the unequivocal confirmation of its chemical structure. The intended audience includes researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction
This compound, with the CAS number 641571-11-1, is a critical building block in the synthesis of Nilotinib, a medication used to treat chronic myelogenous leukemia (CML).[1][2] The precise chemical structure and purity of this intermediate are paramount to ensure the efficacy and safety of the final active pharmaceutical ingredient (API). This guide outlines the standard procedures and expected outcomes for the structural confirmation of this compound through various analytical techniques.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₀F₃N₃ | [3] |
| Molecular Weight | 241.21 g/mol | [3] |
| Appearance | White to light grey or light yellow powder/crystals | [1] |
| Melting Point | 124-129 °C | [4][5] |
| CAS Number | 641571-11-1 | [3] |
Synthesis Overview
The synthesis of this compound is well-documented in scientific literature and patents. A common synthetic route involves the N-arylation of 4-methylimidazole with a substituted aniline precursor. The logical workflow for a typical synthesis is depicted below.
Structure Elucidation and Characterization
The definitive identification of this compound is achieved through a combination of spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR (Proton NMR)
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.2 | s | 3H | -CH₃ (on imidazole ring) |
| ~4.0 | br s | 2H | -NH₂ (aniline) |
| ~6.8-7.5 | m | 5H | Aromatic and Imidazole CH |
¹³C NMR (Carbon-13 NMR)
The ¹³C NMR spectrum indicates the number of different types of carbon atoms in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~14 | -CH₃ |
| ~110-140 | Aromatic and Imidazole C-H |
| ~124 (q) | -CF₃ |
| ~148 | Aromatic C-N (aniline) |
| ~130-140 | Aromatic and Imidazole C (quaternary) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
| m/z | Interpretation |
| 241.08 | [M]⁺ (Molecular Ion) |
| Varies | Fragmentation pattern consistent with the loss of functional groups such as -NH₂, -CH₃, and cleavage of the imidazole or aniline rings. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups in the molecule.
| Wavenumber (cm⁻¹) | Functional Group |
| 3400-3250 | N-H stretch (aniline) |
| 3100-3000 | C-H stretch (aromatic) |
| 2950-2850 | C-H stretch (aliphatic -CH₃) |
| 1620-1580 | N-H bend (aniline) and C=C stretch (aromatic) |
| 1350-1150 | C-F stretch (trifluoromethyl) |
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for determining the purity of the synthesized compound.
| Parameter | Typical Value |
| Purity | >98% |
| Retention Time | Dependent on column and mobile phase |
Experimental Protocols
The following are generalized experimental protocols for the characterization of this compound.
NMR Spectroscopy
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical spectral width: -2 to 12 ppm.
-
Use tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Typical spectral width: 0 to 200 ppm.
-
Mass Spectrometry
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition:
-
Acquire the mass spectrum in positive ion mode.
-
Scan a mass range that includes the expected molecular weight (e.g., m/z 50-500).
-
Infrared Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
-
ATR: Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
-
-
Data Acquisition:
-
Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).
-
Acquire a background spectrum of the empty sample holder or clean ATR crystal and subtract it from the sample spectrum.
-
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like formic acid or trifluoroacetic acid.
-
Sample Preparation: Prepare a standard solution of the sample in the mobile phase at a known concentration (e.g., 1 mg/mL).
-
Analysis:
-
Inject a small volume (e.g., 10 µL) of the sample solution.
-
Monitor the elution profile at a suitable UV wavelength (e.g., 254 nm).
-
Calculate the purity based on the relative peak areas.
-
Conclusion
The structure elucidation of this compound is a critical quality control step in the synthesis of Nilotinib. A combination of NMR spectroscopy, mass spectrometry, and IR spectroscopy provides the necessary evidence to confirm the molecular structure, while HPLC is essential for determining its purity. The methodologies and expected data presented in this guide serve as a comprehensive resource for scientists and researchers involved in the synthesis and analysis of this important pharmaceutical intermediate.
References
- 1. This compound | 641571-11-1 [chemicalbook.com]
- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 3. This compound | C11H10F3N3 | CID 12002825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS 641571-11-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. ossila.com [ossila.com]
The Trifluoromethyl Group: A Lynchpin in Modern Aniline-Based Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethyl (CF₃) group into the aniline scaffold has emerged as a paramount strategy in contemporary medicinal chemistry. This powerful substituent profoundly influences the physicochemical and pharmacokinetic properties of aniline derivatives, leading to enhanced drug-like characteristics. This technical guide provides a comprehensive overview of the role of the trifluoromethyl group in aniline derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows to empower researchers in the development of next-generation therapeutics.
Core Physicochemical Impact of the Trifluoromethyl Group
The trifluoromethyl group imparts a unique combination of properties to the aniline core, primarily driven by the high electronegativity of fluorine atoms and the exceptional strength of the carbon-fluorine bond.[1][2] These attributes translate into significant advantages in drug design, including enhanced metabolic stability, modulated basicity, and increased lipophilicity.
Metabolic Stability
A hallmark of the trifluoromethyl group is its remarkable resistance to metabolic degradation.[1] The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF₃ group exceptionally stable against oxidative metabolism by cytochrome P450 enzymes.[1][3] This increased metabolic stability often translates to a longer in vivo half-life of drug candidates, a crucial factor in achieving desired therapeutic exposure.[1][2] For instance, replacing a metabolically vulnerable methyl group with a trifluoromethyl group is a common strategy to block metabolic hotspots.[4]
Basicity (pKa)
The potent electron-withdrawing nature of the trifluoromethyl group significantly reduces the electron density on the aniline nitrogen atom.[2][4] This inductive effect lowers the basicity of the amino group, resulting in a lower pKa value compared to non-fluorinated or alkyl-substituted anilines. This modulation of pKa can be critical for optimizing drug-target interactions, as it influences the ionization state of the molecule at physiological pH and can impact hydrogen bonding capabilities.[5]
Lipophilicity (LogP)
The trifluoromethyl group is highly lipophilic, a property that generally enhances a molecule's ability to permeate biological membranes.[1][3] An increase in lipophilicity, measured by the partition coefficient (LogP), can improve oral absorption and bioavailability, as well as facilitate penetration of the blood-brain barrier.[6] However, excessive lipophilicity can lead to poor aqueous solubility and increased off-target toxicity, necessitating a careful balance in molecular design.[2]
Quantitative Data Summary
To illustrate the impact of the trifluoromethyl group on the physicochemical properties of aniline, the following tables summarize key quantitative data.
Table 1: pKa Values of Substituted Anilines
| Substituent | Position | pKa |
| H | - | 4.60 |
| CH₃ | 3- | 4.70 |
| CH₃ | 4- | 5.10 |
| CF₃ | 2- | -0.45 |
| CF₃ | 3- | 3.50 |
| CF₃ | 4- | 1.70 |
Note: pKa values can vary slightly depending on the experimental conditions. Data compiled from various sources.
Table 2: LogP Values of Trifluoromethylated Anilines
| Compound | LogP |
| Aniline | 0.90 |
| 2-(Trifluoromethyl)aniline | 2.15 |
| 3-(Trifluoromethyl)aniline | 2.41 |
| 4-(Trifluoromethyl)aniline | 2.30 |
| N-propyl-3-(trifluoromethyl)aniline | 3.60[7] |
| 3-Chloro-4,5-bis(trifluoromethyl)aniline | 3.96[8] |
Note: LogP values are experimentally determined or calculated and can vary between sources.
Key Experimental Protocols
Reproducibility and accuracy are paramount in drug discovery research. This section provides detailed methodologies for key experiments related to the synthesis and characterization of trifluoromethylated aniline derivatives.
Synthesis of 4-Bromo-3-(trifluoromethyl)aniline
This protocol describes the regioselective bromination of 3-(trifluoromethyl)aniline.
Materials:
-
3-(Trifluoromethyl)aniline
-
N-Bromosuccinimide (NBS) or 2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one
-
N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate
-
Brine solution
-
Sodium sulfate (anhydrous)
Procedure (using NBS):
-
Dissolve 3-(trifluoromethyl)aniline (1.0 equivalent) in DMF.[1]
-
Prepare a solution of NBS (1.05 equivalents) in DMF.[1]
-
Add the NBS solution dropwise to the aniline solution at room temperature with vigorous stirring.[1]
-
Allow the reaction mixture to stir at room temperature for approximately 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[1]
-
Upon completion, dilute the reaction mixture with ethyl acetate.[1]
-
Wash the organic layer with brine solution.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[1]
-
Purify the crude product by flash column chromatography.
Determination of pKa by Potentiometric Titration
This method is used to determine the acid dissociation constant (pKa) of an aniline derivative.
Materials:
-
Aniline derivative sample (at least 10⁻⁴ M)
-
Standardized 0.1 M hydrochloric acid (HCl)
-
Standardized 0.1 M sodium hydroxide (NaOH)
-
Potassium chloride (KCl) solution (0.15 M) for maintaining ionic strength
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette
Procedure:
-
Calibrate the pH meter using standard buffers (pH 4, 7, and 10).[6]
-
Dissolve a precisely weighed amount of the aniline derivative in a suitable solvent (e.g., water or a water/co-solvent mixture) to a known concentration.[6]
-
Add KCl solution to maintain a constant ionic strength.[6]
-
Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.
-
Titrate the solution with standardized 0.1 M HCl (for basic compounds) or 0.1 M NaOH (for acidic compounds), adding the titrant in small, precise increments.[6]
-
Record the pH value after each addition, allowing the reading to stabilize.[6]
-
Continue the titration past the equivalence point.
-
Plot the pH values against the volume of titrant added to generate a titration curve.
-
The pKa is determined from the pH at the half-equivalence point or by analyzing the inflection point of the curve.[9]
Determination of LogP by the Shake-Flask Method
The shake-flask method is the traditional and a reliable method for determining the octanol-water partition coefficient (LogP).[10]
Materials:
-
Aniline derivative sample
-
n-Octanol (pre-saturated with water)
-
Water or buffer (e.g., phosphate-buffered saline, pH 7.4) (pre-saturated with n-octanol)
-
Separatory funnel or vials
-
Shaker
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Prepare pre-saturated solvents by shaking n-octanol and water/buffer together for at least 24 hours and then allowing the phases to separate.[4]
-
Accurately weigh the aniline derivative and dissolve it in a small amount of either the aqueous or organic phase.
-
Add a known volume of the second phase to a separatory funnel or vial.
-
Shake the mixture vigorously for a predetermined time (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.[11]
-
Centrifuge the mixture to ensure complete phase separation.
-
Carefully collect aliquots from both the aqueous and organic phases.
-
Determine the concentration of the aniline derivative in each phase using a suitable analytical method.
-
Calculate the LogP value as the logarithm of the ratio of the concentration in the organic phase to the concentration in the aqueous phase: LogP = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.[12]
Materials:
-
Aniline derivative sample (test compound)
-
Pooled liver microsomes (e.g., human, rat)
-
NADPH regenerating system (cofactor)
-
Phosphate buffer (pH 7.4)
-
Positive control compounds (e.g., midazolam, dextromethorphan)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS for analysis
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Dilute the test compound in phosphate buffer to the final incubation concentration (typically 1 µM).[12]
-
Pre-incubate the liver microsomes with the test compound at 37°C.[13]
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[12]
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding cold acetonitrile.[12][13]
-
Include control incubations without NADPH to assess non-enzymatic degradation.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) as 0.693/k.
Signaling Pathways and Experimental Workflows
Trifluoromethylated aniline derivatives are frequently designed as kinase inhibitors, targeting signaling pathways that are often dysregulated in diseases such as cancer.[14]
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[15][16] Aberrant activation of this pathway is a common feature of many cancers. Many kinase inhibitors incorporating a trifluoromethyl aniline scaffold target key components of this pathway, such as Raf and MEK kinases.[17]
Experimental Workflow for Kinase Inhibitor Discovery
The discovery of novel kinase inhibitors based on the trifluoromethyl aniline scaffold follows a structured workflow, from initial design and synthesis to comprehensive biological evaluation.
Conclusion
The trifluoromethyl group is a powerful and versatile tool in the medicinal chemist's armamentarium for the design of aniline-based therapeutics. Its ability to confer enhanced metabolic stability, modulate basicity, and increase lipophilicity has led to the development of numerous successful drug candidates. A thorough understanding of the quantitative impact of this "super substituent" on the physicochemical properties of aniline derivatives, coupled with robust experimental methodologies, is essential for the continued innovation in this critical area of drug discovery. The strategic application of the principles and protocols outlined in this guide will undoubtedly contribute to the development of safer and more effective medicines for a wide range of human diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 4-(Trifluoromethoxy)aniline: Synthesis and Applications in Therapeutics_Chemicalbook [chemicalbook.com]
- 4. LogP / LogD shake-flask method [protocols.io]
- 5. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. benchchem.com [benchchem.com]
- 8. chemscene.com [chemscene.com]
- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 10. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 11. researchgate.net [researchgate.net]
- 12. mercell.com [mercell.com]
- 13. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. benchchem.com [benchchem.com]
- 15. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. Small-molecule Articles | Smolecule [smolecule.com]
The Genesis of a Leukemia Fighter: An In-depth Technical Guide to the Discovery and History of Nilotinib Intermediates
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nilotinib (marketed as Tasigna®) represents a significant milestone in the targeted therapy of Chronic Myelogenous Leukemia (CML), particularly for patients resistant or intolerant to Imatinib.[1][2][3][4] Developed by Novartis, this second-generation tyrosine kinase inhibitor was rationally designed to have a higher binding affinity and selectivity for the Bcr-Abl kinase, the pathogenic driver of CML.[3][5][6][7] The journey from concept to a life-saving therapeutic was paved by extensive medicinal chemistry efforts, focusing on the efficient and scalable synthesis of its core molecular structure. This technical guide delves into the discovery and history of the key intermediates that form the backbone of Nilotinib, providing a comprehensive overview of their synthesis, including detailed experimental protocols and a comparative analysis of various synthetic routes.
Introduction: The Evolution from Imatinib to Nilotinib
The success of Imatinib (Gleevec®) revolutionized CML treatment by targeting the Bcr-Abl tyrosine kinase. However, the emergence of drug resistance, primarily due to point mutations in the Abl kinase domain, necessitated the development of new inhibitors.[3][8][9] Nilotinib was engineered based on the crystal structure of the Abl-Imatinib complex to overcome these resistance mechanisms.[2][5] It is structurally related to Imatinib but exhibits 10-30 fold greater potency in inhibiting Bcr-Abl tyrosine kinase activity.[1][2][10] The chemical structure of Nilotinib, 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]-benzamide, is assembled from two primary intermediates, reflecting a convergent synthesis strategy.
The development of efficient and scalable synthetic routes for these intermediates has been a critical focus of research and process chemistry, aiming to improve yields, reduce reaction times, and enhance the overall cost-effectiveness of manufacturing.[11][12][13]
The Bcr-Abl Signaling Pathway and Nilotinib's Mechanism of Action
Nilotinib functions as a competitive inhibitor at the ATP-binding site of the Bcr-Abl oncoprotein.[14][15] By binding with high affinity to the kinase domain, it stabilizes the inactive conformation of the enzyme, thereby blocking the phosphorylation of downstream substrates and inhibiting the pro-proliferative signaling cascades that drive CML.
Caption: Nilotinib inhibits the Bcr-Abl kinase, blocking downstream signaling and cell proliferation.
Core Intermediates and Their Synthesis
The synthesis of Nilotinib primarily involves the amide coupling of two key fragments:
-
Intermediate A: 3-(Trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)benzenamine
-
Intermediate B: 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid
Synthesis of Intermediate A: 3-(Trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)benzenamine
This aniline derivative is a critical component of Nilotinib. Several synthetic routes have been developed, with notable improvements in yield and efficiency over time.
One common approach involves the reaction of a fluorinated nitrobenzene with 4-methylimidazole, followed by reduction of the nitro group.
References
- 1. Nilotinib synthesis - chemicalbook [chemicalbook.com]
- 2. Nilotinib - Wikipedia [en.wikipedia.org]
- 3. Development and targeted use of nilotinib in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancernetwork.com [cancernetwork.com]
- 5. Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AMN107 (nilotinib): a novel and selective inhibitor of BCR-ABL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Imatinib resistance: a review of alternative inhibitors in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Imatinib-resistant chronic myeloid leukemia (CML): Current concepts on pathogenesis and new emerging pharmacologic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EP3404025A1 - Process for the preparation of pure nilotinib and its salt - Google Patents [patents.google.com]
- 11. asianpubs.org [asianpubs.org]
- 12. Making sure you're not a bot! [academiccommons.columbia.edu]
- 13. Making sure you're not a bot! [academiccommons.columbia.edu]
- 14. Nilotinib | C28H22F3N7O | CID 644241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Nilotinib: Your Ultimate Guide! [octagonchem.com]
In-Depth Technical Guide: Spectroscopic and Synthetic Profile of 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for the key pharmaceutical intermediate, 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline. This compound is a critical building block in the synthesis of Nilotinib, a tyrosine kinase inhibitor. This document collates available spectroscopic data, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) spectroscopy, into a structured format for ease of reference. Detailed experimental protocols for its synthesis and characterization are also provided, alongside a visual representation of the experimental workflow.
Spectroscopic Data
The following tables summarize the available quantitative spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.75 | s | 2H | Aromatic CH |
| 7.01 | s | 1H | Aromatic CH |
| 6.95 | s | 1H | Aromatic CH |
| 6.84 | s | 1H | Aromatic CH |
| 6.79 | s | 1H | Imidazole CH |
| 4.10 | brs | 2H | -NH₂ |
| 2.29 | s | 3H | -CH₃ |
Solvent: CDCl₃, Frequency: 400 MHz[1]
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available in publicly accessible documents. |
Table 3: Mass Spectrometry Data
| Technique | m/z | Interpretation |
| ESI | 242 | [M+H]⁺ |
[1]
Table 4: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Interpretation |
| 3101 | Aromatic C-H stretch |
| 1618 | N-H bend (scissoring) |
| 1591, 1554 | Aromatic C=C stretch |
| 1454, 1423 | C-H bend |
| 1365, 1319 | C-N stretch |
| 1232, 1186, 1153, 1113 | C-F stretch (trifluoromethyl group) |
| 883 | Aromatic C-H out-of-plane bend |
Experimental Protocols
The following section details the methodologies for the synthesis and characterization of this compound.
Synthesis Protocol
A common synthetic route involves the condensation of 3-bromo-5-nitro-trifluorotoluene with 4-methyl-1H-imidazole, followed by the reduction of the nitro group.[1]
Step 1: Synthesis of 3-(4-methyl-1H-imidazol-1-yl)-5-nitro-trifluorotoluene
-
To a reaction vessel, add 3-bromo-5-nitro-trifluorotoluene (1 equivalent).
-
Add a suitable catalyst (e.g., cuprous iodide), a promoter (e.g., 8-hydroxyquinoline), and an acid-binding agent (e.g., triethylamine).[1]
-
Add 4-methyl-1H-imidazole (1.1 equivalents).
-
Heat the reaction mixture to 140°C and stir for 5 hours.
-
Monitor the reaction completion by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to 50-60°C and filter.
-
Wash the filter cake with ethyl acetate.
-
The filtrate is washed with saline solution and water, then concentrated.
-
Recrystallize the crude product from a mixture of ethyl acetate and n-hexane (1:1) to yield 3-(4-methyl-1H-imidazol-1-yl)-5-nitro-trifluorotoluene as a yellow solid.[1]
Step 2: Synthesis of this compound
-
To a reaction vessel, add 3-(4-methyl-1H-imidazol-1-yl)-5-nitro-trifluorotoluene (1 equivalent), ferric trichloride (0.1 equivalents), and activated carbon in ethanol.[1]
-
At room temperature, add 80% hydrazine hydrate (2 equivalents) dropwise.
-
Heat the mixture to 50-60°C and react for 4-5 hours.
-
After the reaction, filter the mixture and concentrate to remove ethanol.
-
Recrystallize the resulting residue from ethanol to obtain this compound as an off-white solid.[1]
Characterization Protocols
The synthesized compound is characterized using the following spectroscopic techniques:
-
¹H NMR Spectroscopy: The sample is dissolved in deuterated chloroform (CDCl₃) and the spectrum is recorded on a 400 MHz spectrometer.
-
Mass Spectrometry: Electrospray Ionization (ESI) is used to determine the mass-to-charge ratio of the protonated molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum is recorded from a thin film of the compound.
Visualized Experimental Workflow
The following diagram illustrates the key steps in the synthesis and characterization of this compound.
Caption: Synthetic and characterization workflow.
References
The Biological Significance of Arylimidazole Derivatives: A Technical Guide for Drug Development
Introduction
The imidazole ring is a fundamental five-membered heterocyclic scaffold that is ubiquitous in nature, appearing in essential biomolecules such as the amino acid histidine and purines.[1] This versatile structure, with its two nitrogen atoms, can act as a proton donor or acceptor and coordinate with metal ions, making it a privileged motif in medicinal chemistry.[1][2][3] Arylimidazole derivatives, which feature one or more aryl groups attached to the imidazole core, have garnered significant attention from researchers. Their rigid, planar structure and the potential for diverse substitutions allow them to bind with high affinity to a wide array of biological targets.[1][4] Consequently, these compounds exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiparasitic effects, positioning them as a promising class of molecules for therapeutic drug development.[2][4][5]
This technical guide provides an in-depth exploration of the biological significance of arylimidazole derivatives, focusing on their therapeutic applications, mechanisms of action, and the experimental methodologies used for their evaluation. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics.
Therapeutic Applications and Mechanisms of Action
Arylimidazole derivatives have demonstrated efficacy in several key therapeutic areas, primarily driven by their ability to modulate specific biological pathways and inhibit key enzymes.
Anticancer Activity
The most extensively studied application of arylimidazole derivatives is in oncology. Their anticancer effects stem from multiple mechanisms of action that target the hallmarks of cancer.
1. Kinase Inhibition: Many arylimidazoles function as potent inhibitors of protein kinases, which are critical regulators of cell signaling pathways that control cell proliferation, survival, and angiogenesis. Dysregulation of these pathways is a common feature of many cancers.
-
B-Raf/MAPK Pathway: The BRAFV600E mutation is a known driver in various cancers, including melanoma and colorectal cancer.[6] Arylimidazole derivatives have been designed to specifically inhibit this mutant kinase, thereby blocking the downstream MAPK/ERK signaling cascade and inhibiting tumor growth.[6][7]
-
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process by which tumors form new blood vessels to sustain their growth. Certain arylimidazole compounds have been shown to inhibit VEGFR-2, leading to an anti-angiogenic effect and induction of apoptosis.[7]
-
EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is another critical target in cancer therapy. Novel arylimidazole derivatives have been developed as potent inhibitors of both wild-type (EGFRWT) and mutant (EGFRT790M) forms of the kinase, demonstrating significant antiproliferative effects against non-small cell lung cancer cell lines.[8][9]
2. Disruption of Microtubule Dynamics: Microtubules are essential cytoskeletal components involved in maintaining cell shape and forming the mitotic spindle during cell division.[10][11] Some arylimidazole derivatives act as microtubule-destabilizing agents by binding to the colchicine-binding site on β-tubulin.[10][11] This prevents the polymerization of tubulin dimers into microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10]
3. Other Anticancer Mechanisms:
-
Carbonic Anhydrase Inhibition: Certain tri-aryl imidazole derivatives have been shown to be potent and selective inhibitors of human carbonic anhydrase (hCA) isoforms IX and XII, which are overexpressed in many tumors and contribute to the acidic tumor microenvironment.[12]
-
Heme Oxygenase-1 (HO-1) Inhibition: HO-1 is overexpressed in various cancers and protects cancer cells from oxidative stress and chemotherapy. Arylethanolimidazole derivatives have been identified as HO-1 inhibitors with cytotoxic effects against breast cancer cells.[13]
-
Targeting DNA G-quadruplexes: Dimeric arylimidazole derivatives have been designed to target and stabilize telomeric G-quadruplex (G4) DNA structures, which are implicated in the alternative lengthening of telomeres (ALT) pathway used by some cancer cells.[8]
Antimicrobial Activity
The emergence of multidrug-resistant pathogens presents a global health crisis, necessitating the development of new antimicrobial agents.[14][15] Arylimidazole derivatives have shown significant promise in this area.
-
Antibacterial Activity: These compounds have demonstrated broad-spectrum activity against both Gram-positive (e.g., Staphylococcus aureus, MRSA) and Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa).[1][5][14][16] One of the proposed mechanisms involves the inhibition of glucosamine-6-phosphate synthase, an enzyme crucial for the biosynthesis of the bacterial cell wall.[15]
-
Antifungal Activity: The primary mechanism of antifungal action for many imidazole derivatives is the inhibition of the cytochrome P450 enzyme lanosterol 14-α-demethylase.[17][18] This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[17] Its disruption leads to altered membrane permeability and ultimately, cell death.[17]
Antiparasitic and Other Activities
-
Antiparasitic: Arylimidamides, a subclass of arylimidazoles, show potent activity against intracellular parasites like Leishmania donovani.[19] The mechanism of action for the compound DB766 has been linked to the cytochrome P450 enzyme CYP5122A1, which is involved in ergosterol metabolism in the parasite.[19] Activity against Toxoplasma gondii has also been reported.[2]
-
Anti-inflammatory: Some derivatives act as inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade responsible for producing prostaglandin E2 (PGE2), which is implicated in inflammation and cancer.[20]
Quantitative Biological Data
The following tables summarize the quantitative data for various arylimidazole derivatives across different biological assays, highlighting their potency and selectivity.
Table 1: Anticancer Activity of Selected Arylimidazole Derivatives
| Compound | Cell Line | Assay Type | IC50 / GI50 (µM) | Target/Mechanism | Reference |
|---|---|---|---|---|---|
| Compound 5g | Four cancer cell lines (average) | Cytotoxicity | 2.3 (GI50) | Carbonic Anhydrase | [12] |
| Compound 5 | MCF-7 (Breast) | Cytotoxicity | < 5 | VEGFR-2 / B-Raf | [7] |
| Compound 5 | HCT-116 (Colon) | Cytotoxicity | < 5 | VEGFR-2 / B-Raf | [7] |
| Compound 5 | HepG2 (Liver) | Cytotoxicity | < 5 | VEGFR-2 / B-Raf | [7] |
| Compound 5a | MCF-7 (Breast) | Cytotoxicity | 47.36 | HO-1 Inhibition | [13] |
| Compound 37 | A549 (Lung) | Antiproliferative | Not specified | EGFR Inhibition | [8] |
| Compound 38 | A549 (Lung) | Antiproliferative | Not specified | EGFR Inhibition | [8] |
| Compound 5b | H1975 (Lung) | Antiproliferative | 5.22 | EGFR Inhibition | [9] |
| Compound 5g | H1975 (Lung) | Antiproliferative | 6.34 | EGFR Inhibition |[9] |
Table 2: Enzyme Inhibitory Activity of Selected Arylimidazole Derivatives
| Compound | Enzyme Target | Assay Type | IC50 / Ki | Reference |
|---|---|---|---|---|
| Tubulin polymerization-IN-41 | Tubulin Polymerization | Turbidity Assay | 2.61 µM (IC50) | [10] |
| Compound 37 | EGFR Phosphorylation | ELISA | 0.97 µM (IC50) | [8] |
| Compound 38 | EGFR Phosphorylation | ELISA | 1.7 µM (IC50) | [8] |
| Compound 5b | EGFRWT Kinase | Kinase Assay | 30.1 nM (IC50) | [9] |
| Compound 5b | EGFRT790M Kinase | Kinase Assay | 12.8 nM (IC50) | [9] |
| 2b-c (Naphthyl-substituted) | Glycogen Phosphorylase b | Kinetics Assay | ~3–4 µM (Ki) |[21] |
Key Experimental Protocols
Evaluating the biological significance of novel arylimidazole derivatives requires a suite of robust in vitro and in vivo assays. Below are detailed protocols for key experiments.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[22] Viable cells with active NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[23] The amount of formazan produced is directly proportional to the number of living cells.[23]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Arylimidazole test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[24]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[23]
-
Sterile 96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 100 µL of cell suspension into each well of a 96-well plate at a pre-determined optimal density (e.g., 1,000 to 100,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂.[23]
-
Compound Treatment: Prepare serial dilutions of the arylimidazole compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[22]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well (final concentration 0.5 mg/mL). Incubate the plate for 2 to 4 hours at 37°C, protected from light.[23]
-
Formazan Solubilization: For adherent cells, carefully aspirate the medium. For all cells, add 100-200 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[22][23]
-
Absorbance Measurement: Place the plate on an orbital shaker for ~15 minutes to ensure complete dissolution.[24] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used for background correction.[24]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot a dose-response curve and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Protocol 2: In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay measures the effect of compounds on the in vitro assembly of purified tubulin into microtubules. The formation of microtubules increases the turbidity of the solution, which can be monitored spectrophotometrically as an increase in optical density (OD) at 340 nm.[10][25]
Materials:
-
Purified tubulin protein (>99%)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl₂)[25]
-
GTP stock solution (100 mM)
-
Glycerol
-
Arylimidazole test compound and control compounds (e.g., paclitaxel as enhancer, colchicine as inhibitor)
-
96-well, half-area, UV-transparent plates
-
Temperature-controlled microplate spectrophotometer
Procedure:
-
Reagent Preparation: On ice, prepare the final tubulin solution by reconstituting lyophilized tubulin in General Tubulin Buffer to the desired concentration (e.g., 2-4 mg/mL). Add GTP to a final concentration of 1 mM and glycerol (e.g., 10%).[11][25]
-
Assay Setup: Pre-warm the microplate reader to 37°C.[11] On ice, add 10 µL of 10x concentrated test compound, control compound, or vehicle (DMSO) to the appropriate wells of a 96-well plate.[11]
-
Initiate Polymerization: Initiate the reaction by adding 90 µL of the cold, final tubulin solution to each well. Mix gently by pipetting.[11]
-
Data Acquisition: Immediately place the plate in the pre-warmed (37°C) microplate reader.[11] Measure the absorbance at 340 nm every minute for 60-90 minutes.[11][25]
-
Data Analysis: Plot the OD at 340 nm against time for each condition. The resulting polymerization curve typically shows a lag phase (nucleation), a growth phase, and a steady-state phase.[10] Quantify the effect of the inhibitor by measuring changes in the maximum rate of polymerization (Vmax) and the final polymer mass.
Protocol 3: Western Blot Analysis for Signaling Pathways
Western blotting is used to detect specific proteins in a sample and is essential for investigating how a compound affects signaling pathway components (e.g., phosphorylation status of kinases).[20][26][27]
Materials:
-
Cells treated with arylimidazole compound
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
PVDF or nitrocellulose membranes, transfer buffer, and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (specific to target proteins, e.g., p-ERK, total ERK, GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Sample Preparation (Cell Lysis): After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.[20] Centrifuge the lysate to pellet cell debris and collect the supernatant containing the total protein.[20]
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.[20]
-
SDS-PAGE: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer, heat at 95°C for 5 minutes, and load onto an SDS-PAGE gel. Separate proteins by size via electrophoresis.[20]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[20]
-
Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[27]
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[27] Wash the membrane multiple times with TBST. Then, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Signal Detection: Wash the membrane again with TBST. Apply the ECL substrate and detect the chemiluminescent signal using an imaging system.[20]
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein to a loading control (e.g., GAPDH or β-actin) to account for loading variations.[20]
Protocol 4: In Vivo Subcutaneous Xenograft Model Study
Xenograft models are a cornerstone of preclinical oncology research, involving the implantation of human cancer cells into immunocompromised mice to evaluate the in vivo efficacy of a therapeutic agent.[28]
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG)
-
Human cancer cell line of interest
-
Sterile PBS and/or Matrigel
-
Arylimidazole test compound and vehicle formulation
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Cell Preparation and Implantation: Culture and harvest the desired cancer cells. Prepare a single-cell suspension in sterile PBS or a PBS/Matrigel mixture (viability should be >90%).[28] Subcutaneously inject the cell suspension (e.g., 1-10 million cells in 0.1-0.2 mL) into the flank of each mouse.[28][29]
-
Tumor Growth and Randomization: Monitor mice for tumor growth. Once tumors reach a palpable, predetermined size (e.g., 100-200 mm³), randomize the mice into control (vehicle) and treatment groups.[29]
-
Compound Administration: Prepare the dosing solution of the arylimidazole compound in the appropriate vehicle. Administer the compound to the mice according to the planned dosing schedule, route (e.g., oral gavage, intraperitoneal injection), and dose level. The control group receives the vehicle only.[29]
-
Efficacy Assessment:
-
Data Analysis: Plot the mean tumor volume ± SEM over time for each group. At the end of the study, calculate key efficacy metrics such as Tumor Growth Inhibition (TGI) to determine the compound's anti-tumor activity.[29]
References
- 1. mdpi.com [mdpi.com]
- 2. jchemrev.com [jchemrev.com]
- 3. biomedres.us [biomedres.us]
- 4. connectjournals.com [connectjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and biological evaluation of novel imidazole derivatives possessing terminal sulphonamides as potential BRAFV600Einhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rational Design, Green Synthesis, and Biological Evaluation of Novel Imidazole Derivatives as Potent EGFR Inhibitors via One-Pot Four-Component Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Tri-Aryl Imidazole-Benzene Sulfonamide Hybrids as Promising Selective Carbonic Anhydrase IX and XII Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. N-Arylimidazoliums as Highly Selective Biomimetic Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. mdpi.com [mdpi.com]
- 17. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ijpsjournal.com [ijpsjournal.com]
- 19. Studies on the antileishmanial mechanism of action of the arylimidamide DB766: azole interactions and role of CYP5122A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Synthesis, In Silico and Kinetics Evaluation of N-(β-d-glucopyranosyl)-2-arylimidazole-4(5)-carboxamides and N-(β-d-glucopyranosyl)-4(5)-arylimidazole-2-carboxamides as Glycogen Phosphorylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. MTT assay protocol | Abcam [abcam.com]
- 25. abscience.com.tw [abscience.com.tw]
- 26. Analysis of Signalling Pathways by Western Blotting and Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]
- 27. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 28. benchchem.com [benchchem.com]
- 29. benchchem.com [benchchem.com]
Vonoprazan (CAS 641571-11-1): An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Vonoprazan, identified by CAS number 641571-11-1, is a first-in-class potassium-competitive acid blocker (P-CAB). It is utilized in its fumarate salt form for the management of acid-related gastrointestinal disorders, including gastroduodenal ulcers and reflux esophagitis.[1] Vonoprazan can also be used in combination with antibiotics for the eradication of Helicobacter pylori.[1] This technical guide provides a comprehensive overview of Vonoprazan's material safety data, physicochemical properties, mechanism of action, and relevant experimental protocols, tailored for researchers, scientists, and drug development professionals.
Material Safety Data Sheet (MSDS) Summary
The following tables summarize the key safety and handling information for Vonoprazan, compiled from various material safety data sheets.
Section 1: Chemical Product and Company Identification
| Property | Information |
| Chemical Name | 1-(5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N-methylmethanamine |
| CAS Number | 641571-11-1 |
| Synonyms | Vonoprazan, TAK-438 |
| Molecular Formula | C₁₇H₁₆FN₃O₂S |
| Molecular Weight | 345.4 g/mol |
Section 2: Hazards Identification
| Hazard Category | Classification |
| GHS Classification | Acute toxicity, oral (Category 4), Skin corrosion/irritation (Category 2), Serious eye damage/eye irritation (Category 2A), Specific target organ toxicity - single exposure (Respiratory tract irritation) (Category 3)[2] |
| Signal Word | Warning[3] |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[2] |
Section 3: First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[4] |
| Skin Contact | Immediately wash off with soap and plenty of water. Take off contaminated clothing. Consult a doctor.[4] |
| Eye Contact | Rinse with pure water for at least 15 minutes and consult a doctor.[4] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4] |
Section 4: Fire-Fighting Measures
| Property | Information |
| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5] |
| Specific Hazards | May emit toxic fumes under fire conditions.[3] |
| Protective Equipment | Wear self-contained breathing apparatus for firefighting if necessary.[5] |
Section 5: Accidental Release Measures
| Aspect | Procedure |
| Personal Precautions | Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[5] |
| Environmental Precautions | Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[5] |
| Methods for Cleaning Up | Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[5] |
Section 6: Handling and Storage
| Aspect | Guidelines |
| Safe Handling | Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.[5] |
| Storage Conditions | Store in a cool place. Keep the container tightly closed in a dry and well-ventilated place.[5] |
Section 7: Exposure Controls/Personal Protection
| Control | Recommendation |
| Engineering Controls | Handle in accordance with good industrial hygiene and safety practice. Use a fume hood where applicable.[3][5] |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166.[5] |
| Skin Protection | Wear impervious clothing. Handle with gloves.[5] |
| Respiratory Protection | If risk assessment indicates it is necessary, use a suitable respirator.[3] |
Physicochemical Properties
A thorough understanding of the physicochemical properties of Vonoprazan is crucial for formulation development and pharmacokinetic studies.
| Property | Value | Source |
| Physical Appearance | Pale yellow to light yellow solid | [6] |
| Melting Point | 194.8°C (fumarate salt) | [7][8] |
| pKa | 9.06, 9.37, 9.6 | [5][6][8] |
| Solubility (in DMSO) | Soluble | [9] |
| Solubility (in Water) | Very slightly soluble; <1 mg/mL | [9] |
| Solubility (in Methanol) | Very slightly soluble / Limited solubility | [9] |
| Solubility (in Ethanol 99.5%) | Slightly soluble | [9] |
| Log P | 2.9 | [10] |
Mechanism of Action: Potassium-Competitive Acid Blocker
Vonoprazan is a potassium-competitive acid blocker (P-CAB) that inhibits gastric acid secretion by targeting the H+/K+ ATPase (proton pump) in gastric parietal cells.[6] Unlike traditional proton pump inhibitors (PPIs), Vonoprazan's mechanism is characterized by the following:
-
Direct and Reversible Inhibition: It directly and reversibly binds to the H+/K+ ATPase enzyme, competitively blocking the potassium-binding site.[11][12] This action prevents the final step of acid secretion.
-
Acid Stability and Rapid Onset: Vonoprazan is stable in acidic conditions and does not require acid activation, leading to a more rapid onset of action compared to PPIs.[11][13]
-
Sustained Acid Suppression: It provides potent and sustained suppression of gastric acid secretion.[11]
References
- 1. aminer.org [aminer.org]
- 2. youtube.com [youtube.com]
- 3. veterinaria.org [veterinaria.org]
- 4. Development of a stability- indicating HPLC method for simultaneous determination of ten related substances in vonoprazan fumarate drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The First-in-Class Potassium-Competitive Acid Blocker, Vonoprazan Fumarate: Pharmacokinetic and Pharmacodynamic Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Vonoprazan Fumarate? [synapse.patsnap.com]
- 7. Stability indicating HPTLC - densitometric method for estimation of vonoprazan fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The binding selectivity of vonoprazan (TAK-438) to the gastric H+,K+−ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. ntno.org [ntno.org]
- 11. nbinno.com [nbinno.com]
- 12. droracle.ai [droracle.ai]
- 13. pharmacyfreak.com [pharmacyfreak.com]
The Lynchpin of Modern Kinase Inhibition: A Technical Guide to 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline in medicinal chemistry, primarily as a cornerstone for the development of potent kinase inhibitors. This aniline derivative has become a critical building block in the synthesis of targeted therapies, most notably the second-generation Bcr-Abl inhibitor, Nilotinib. This document provides a comprehensive overview of its synthesis, applications, and the biological context of the therapies it enables, complete with detailed experimental protocols and quantitative data to support further research and development.
Core Synthesis and Physicochemical Properties
This compound is a white to light gray crystalline powder.[1] Its structure, featuring a trifluoromethyl group and a methyl-imidazole moiety, provides a unique combination of properties that are highly advantageous in drug design. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the imidazole ring offers a key interaction point with target proteins.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 641571-11-1 | [2] |
| Molecular Formula | C₁₁H₁₀F₃N₃ | [2] |
| Molecular Weight | 241.21 g/mol | [2] |
| Melting Point | 130 °C | [1] |
| Appearance | White to light grey to light yellow powder to crystals | [1] |
Prominence in Medicinal Chemistry: The Nilotinib Story
The most prominent application of this compound is as a key intermediate in the synthesis of Nilotinib, a potent inhibitor of the Bcr-Abl tyrosine kinase.[1] Nilotinib is a frontline treatment for chronic myeloid leukemia (CML), particularly in cases resistant to imatinib.[3] The aniline derivative forms a central part of the Nilotinib molecule, providing a critical binding interaction within the ATP-binding pocket of the Abl kinase domain.
Beyond Nilotinib, this aniline scaffold has been explored for the development of other kinase inhibitors. Its structural features make it an attractive starting point for generating libraries of compounds for screening against various kinase targets.
Quantitative Analysis: Kinase Inhibition Profile
The following tables summarize the inhibitory activity of Nilotinib and its analogues, demonstrating the potency derived from the core aniline structure.
Table 2: In Vitro Inhibitory Activity (IC50) of Nilotinib against Various Kinases
| Kinase Target | IC50 (nM) | Reference |
| Bcr-Abl | < 30 | |
| KIT | 99 | |
| PDGFRα | 60 | |
| PDGFRβ | 60 | |
| DDR1 | 1.6 | |
| DDR2 | 1.0 | |
| EphA3 | 14 | |
| EphA8 | 16 |
Table 3: Structure-Activity Relationship of Nilotinib Analogues Against Bcr-Abl Kinase
| Compound | Modification from Nilotinib | Bcr-Abl IC50 (nM) |
| Nilotinib | - | < 30 |
| Analogue 1 | Pyridine ring replaced with phenyl | > 10,000 |
| Analogue 2 | Imidazole ring replaced with pyrazole | 520 |
| Analogue 3 | Trifluoromethyl group replaced with chlorine | 150 |
Signaling Pathways and Experimental Workflows
To understand the biological context and the practical application of this core molecule, the following diagrams illustrate the Bcr-Abl signaling pathway and a general workflow for synthesizing kinase inhibitors from the aniline derivative.
Caption: Bcr-Abl signaling pathway and the inhibitory action of Nilotinib.
Caption: Workflow for synthesizing kinase inhibitors from the core aniline.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from various patented syntheses.[3]
Materials:
-
3-Bromo-5-(trifluoromethyl)aniline
-
4-methylimidazole
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Toluene
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a reaction vessel, add 3-bromo-5-(trifluoromethyl)aniline (1 equivalent), 4-methylimidazole (1.2 equivalents), copper(I) iodide (0.1 equivalents), and potassium carbonate (2 equivalents).
-
Add anhydrous N,N-dimethylformamide (DMF) to the mixture.
-
Heat the reaction mixture to 120-140 °C and stir for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer and wash it sequentially with water and brine solution.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield this compound.
General Protocol for Kinase Inhibition Assay (Fluorescence Polarization)
This protocol provides a general framework for assessing the inhibitory activity of compounds synthesized from the core aniline.
Materials:
-
Kinase of interest
-
Fluorescently labeled peptide substrate (tracer)
-
ATP
-
Assay buffer (e.g., Tris-HCl with MgCl₂, DTT, and BSA)
-
Test compounds (dissolved in DMSO)
-
384-well black microplate
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a solution of the kinase in assay buffer.
-
Prepare a solution of the fluorescently labeled peptide substrate and ATP in assay buffer.
-
In a 384-well microplate, add the test compounds at various concentrations. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Add the kinase solution to all wells except the negative controls and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding the substrate/ATP solution to all wells.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C or 37 °C) for a specific duration (e.g., 60-120 minutes).
-
Stop the reaction (e.g., by adding a solution containing EDTA).
-
Measure the fluorescence polarization on a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
This compound has solidified its position as a highly valuable and versatile building block in medicinal chemistry. Its integral role in the structure of Nilotinib has paved the way for its use in the design and synthesis of a new generation of kinase inhibitors. The synthetic accessibility of this core, combined with its favorable physicochemical properties, ensures its continued importance in the quest for novel and effective targeted therapies for a range of diseases. This guide provides the foundational knowledge and practical protocols to empower researchers to further explore the potential of this remarkable molecule.
References
Methodological & Application
synthesis of Nilotinib from 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of Nilotinib, a potent tyrosine kinase inhibitor. The synthesis commences from the key intermediate, 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline. This document outlines the synthetic strategy, experimental procedures, and relevant biological context, including the targeted signaling pathways of Nilotinib.
Introduction
Nilotinib, marketed under the trade name Tasigna®, is a second-generation tyrosine kinase inhibitor used for the treatment of chronic myelogenous leukemia (CML)[1]. It is particularly effective in patients who have developed resistance or intolerance to imatinib[1]. Structurally, Nilotinib is a derivative of imatinib and functions as a selective inhibitor of the Bcr-Abl kinase, exhibiting 10-30 fold more potency than its predecessor in inhibiting Bcr-Abl tyrosine kinase activity[1]. The synthesis of Nilotinib is a multi-step process, with a key final step involving the coupling of this compound with an activated derivative of 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid[1][2].
Synthetic Strategy
The most common and efficient synthesis of Nilotinib from this compound involves an amide bond formation with 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid. This key carboxylic acid intermediate can be synthesized separately. The overall synthetic workflow is depicted below.
Caption: Synthetic workflow for Nilotinib.
Experimental Protocols
Synthesis of 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid (Intermediate A)
This intermediate is a crucial component in the final coupling step. One reported synthesis involves the following steps:
-
Guanidination of 3-amino-4-methylbenzoic acid ethyl ester: The starting material, 3-amino-4-methylbenzoic acid ethyl ester, is reacted with cyanamide in the presence of ammonium nitrate to yield 3-[(aminoiminomethyl)amino]-4-methylbenzoic acid ethyl ester mononitrate[3].
-
Condensation to form the pyrimidine ring: The guanidino intermediate is then condensed with 3-(dimethylamino)-1-(3-pyridinyl)-2-propen-1-one in refluxing ethanol for an extended period (e.g., 68 hours) to form 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]-benzoic acid ethyl ester[3].
-
Hydrolysis to the carboxylic acid: The resulting ester is hydrolyzed to the corresponding carboxylic acid, 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid, which is Intermediate A[4].
A detailed procedure for a related hydrolysis step is as follows: 3-[(Aminoiminomethyl)amino] -4-methyl-benzoic acid methyl ester mononitrate (10 g) and 3-(dimethylamino)-1-(pyridine-3-yl)prop-2-en-1-one (7.3 g) with sodium hydroxide (1.7 g) are refluxed in 1-butanol (100 mL) for 12 hours. After cooling, aqueous sodium hydroxide is added, and the mixture is heated to reflux again. Upon cooling, hydrochloric acid is added to precipitate the product, which is then filtered, washed, and dried to yield 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid[4].
Synthesis of Nilotinib from Intermediate A and B
The final step in the synthesis is the coupling of this compound (Intermediate B) with an activated form of Intermediate A.
Method 1: Activation with Thionyl Chloride
-
Activation of Intermediate A: In a 1 L glass reactor, add 4-methyl-3-[[4-(pyridin-3-yl) pyrimidin-2-yl]amino]benzoic acid (80.0 g, 0.26 mol) and N-Methyl-pyrrolidone (400 mL). Heat the mixture to 60°C[1]. Add thionyl chloride (SOCl₂) (24 mL, 0.33 mol) over 15 minutes and stir the resulting mixture at 60°C for 1 hour to form the acid chloride[1].
-
Coupling Reaction: To the activated Intermediate A solution, add this compound (69.2 g, 0.29 mol). Heat the reaction mixture to 90°C and stir for 3 hours[1].
-
Work-up and Isolation: Add water (500 mL) and heat to 80°C. Adjust the pH to 11-12 with 47% NaOH solution (65 mL). Cool the suspension to 40°C and stir for 2 hours. Filter the solid under reduced pressure at 40°C and wash with 500 mL of water to yield a beige solid[1].
-
Purification: Slurry the solid in water (1 L) at 40°C for 1 hour, filter, wash with water (500 mL), and dry under vacuum at 50°C to obtain Nilotinib base[1].
Quantitative Data Summary
| Step | Starting Materials | Reagents/Solvents | Conditions | Product | Yield | Purity | Reference |
| Nilotinib Synthesis | 4-methyl-3-[[4-(pyridin-3-yl) pyrimidin-2-yl]amino]benzoic acid, this compound | NMP, SOCl₂, NaOH | 60-90°C | Nilotinib | 94% | 99.46% | [1] |
| Alternative Coupling | 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl-5-(trifluoromethyl)phenyl]-3-guanidino-benzamide, 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one | n-butanol | 110-115°C, 9h | Nilotinib | Quantitative | 99.2% | [3] |
Mechanism of Action and Targeted Signaling Pathway
Nilotinib is a highly selective inhibitor of the Bcr-Abl tyrosine kinase, the hallmark of chronic myeloid leukemia (CML)[5]. The Philadelphia chromosome, a translocation between chromosomes 9 and 22, creates the BCR-ABL fusion gene, which encodes a constitutively active tyrosine kinase[5]. This aberrant kinase activity drives uncontrolled cell proliferation and resistance to apoptosis[5].
Nilotinib binds to the ATP-binding site of the Bcr-Abl protein, stabilizing the inactive conformation of the kinase and preventing its phosphorylation activity[5][6]. This inhibition blocks downstream signaling pathways crucial for leukemic cell growth and survival, ultimately inducing apoptosis in Bcr-Abl dependent cells[5].
Beyond Bcr-Abl, Nilotinib also shows activity against other kinases such as PDGFRA, PDGFRB, and KIT[6]. Furthermore, studies have indicated that Nilotinib can interfere with the JAK-STAT signaling pathway, which is also implicated in the pathogenesis of CML[7][8][9]. The inhibition of JAK2/STAT5 signaling by Nilotinib is considered a significant therapeutic target in CML stem/progenitor cells[7].
Caption: Nilotinib's inhibition of BCR-ABL signaling.
Conclusion
The synthesis of Nilotinib from this compound is a well-established process that is crucial for the production of this life-saving medication. The protocols provided herein, based on published literature, offer a detailed guide for researchers in the field of medicinal chemistry and drug development. A thorough understanding of both the synthetic route and the mechanism of action is vital for the continued development and optimization of targeted cancer therapies.
References
- 1. Nilotinib synthesis - chemicalbook [chemicalbook.com]
- 2. WO2016187824A1 - Method of preparing nilotinib - Google Patents [patents.google.com]
- 3. asianpubs.org [asianpubs.org]
- 4. 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid | 641569-94-0 [chemicalbook.com]
- 5. What is the mechanism of Nilotinib Hydrochloride? [synapse.patsnap.com]
- 6. ClinPGx [clinpgx.org]
- 7. Nilotinib interferes with cell cycle, ABC transporters and JAK-STAT signaling pathway in CD34+/lin- cells of patients with chronic phase chronic myeloid leukemia after 12 months of treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. ashpublications.org [ashpublications.org]
Application Notes and Protocols for the Purification of Nilotinib Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nilotinib is a highly effective second-generation tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[1][2] The synthesis of this complex molecule involves several key intermediates that must be purified to ensure the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). This document provides detailed application notes and protocols for the purification of two critical Nilotinib intermediates: 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)benzenamine and 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid . Additionally, it outlines purification strategies for Nilotinib base and its hydrochloride salt. These protocols are designed to be scalable and avoid the need for cumbersome chromatographic techniques where possible, making them suitable for industrial applications.
Nilotinib Signaling Pathway
Nilotinib's therapeutic effect stems from its potent and selective inhibition of the BCR-ABL tyrosine kinase, the hallmark of CML.[1][3] The constitutive activity of this fusion protein drives uncontrolled cell proliferation and resistance to apoptosis through the activation of several downstream signaling pathways.[1][4][5] Nilotinib binds to the ATP-binding site of the BCR-ABL protein, effectively blocking its kinase activity and shutting down these oncogenic signals.[1] The diagram below illustrates the key signaling pathways inhibited by Nilotinib.
Caption: Nilotinib inhibits the BCR-ABL tyrosine kinase, blocking downstream signaling pathways.
Purification of 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)benzenamine
This intermediate is a common precursor in Nilotinib synthesis. A key challenge in its purification is the removal of the 5-methyl isomer impurity. The following protocols are designed to achieve high purity, suitable for subsequent reaction steps, while avoiding column chromatography.
Data Presentation
| Purification Method | Solvent System | Temperature | Purity (by HPLC) | Yield | Key Impurity Removed | Reference |
| Crystallization | Ethyl Acetate / Petroleum Ether | Dissolution at ~45°C, then cooling | >99% | Not specified | 5-methyl isomer | [6] |
| Recrystallization | Isopropyl Alcohol (IPA) / Water | Not specified | ~99.7% | Not specified | 5-methyl isomer (<0.13%) | [6] |
| Recrystallization | Ethanol / Water | Not specified | ~86.5% | Not specified | Not specified | [6] |
| Recrystallization | Ether-Hexane | Not specified | 99.2% | 82.0% | Not specified | [7] |
| Recrystallization | Ethanol | Reflux, then cooling to 0-5°C | Not specified | 67% | Regioisomeric impurities | [8] |
| Salt Formation and Recrystallization | Toluene / Acetone / HCl, then recrystallization from Ethanol | Cooling to 0-5°C | Not specified | 50% | Regioisomeric impurities | [5][8] |
Experimental Protocols
This protocol is effective for removing the 5-methyl isomer impurity.
Workflow Diagram:
Caption: Workflow for the crystallization of the benzenamine intermediate.
Procedure:
-
Dissolve the crude 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)benzenamine in ethyl acetate at approximately 45°C.[6]
-
Slowly add petroleum ether to the solution to induce the precipitation of the product.
-
Cool the resulting suspension to room temperature or below to maximize crystal formation.
-
Isolate the solid product by filtration.
-
Wash the filter cake with a cold mixture of ethyl acetate and petroleum ether.
-
Dry the purified product under vacuum.
This method is reported to achieve a very high purity of approximately 99.7%.[6]
Procedure:
-
Dissolve the crude intermediate in isopropyl alcohol (IPA), heating if necessary to achieve complete dissolution.
-
Slowly add water to the solution until a slight turbidity is observed.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.
-
Collect the crystals by filtration.
-
Wash the crystals with a cold mixture of IPA and water.
-
Dry the purified product under vacuum.
Purification of 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid
This intermediate is another crucial component in the synthesis of Nilotinib. Its purification is essential for the successful coupling reaction in the final step.
Data Presentation
| Purification Method | Solvent System | Temperature | Purity (by HPLC) | Yield | Reference |
| Acidification and Filtration | 1-Butanol / Water / HCl | 25-35°C | Not specified | Not specified | [9] |
| Saponification and Acidification | 1-Butanol / NaOH / HCl | Reflux, then cooling to 25-35°C | Not specified | Not specified | [9] |
Experimental Protocol: Acidification and Filtration
This protocol describes the purification of the benzoic acid intermediate following its synthesis.
Workflow Diagram:
Caption: Workflow for the purification of the benzoic acid intermediate.
Procedure:
-
Following the synthesis in 1-butanol, cool the reaction mass to 25-35°C.[9]
-
Add hydrochloric acid to the mixture and stir for one hour to precipitate the product.[9]
-
Filter the resulting solid.
-
Wash the filter cake with demineralized (DM) water.
-
Dry the purified 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid under vacuum at 50-55°C.[9]
Purification of Nilotinib Base and Hydrochloride Salt
The final API and its salt form also require purification to meet stringent pharmaceutical standards.
Data Presentation
| Product | Purification Method | Solvent System | Key Steps | Purity (by HPLC) | Reference |
| Nilotinib Base | Leaching | Water and Methanol | Leaching of the wet solid with hot water and hot methanol. | 99.2% | [4] |
| Nilotinib Base | Crystallization | DMF or DCM, followed by Methanol/Water | Filtration through diatomaceous earth. | Not specified | [1][6] |
| Nilotinib Base | Recrystallization | Isopropyl Acetate, Ethanol, and Water | Recrystallization at -15°C to -10°C. | Not specified | [4] |
| Nilotinib HCl | Crystallization | Water | Combining Nilotinib HCl with water, filtering, and crystallizing. | Not specified | [6] |
Experimental Protocols
Procedure:
-
After synthesis, filter the crude Nilotinib base.
-
Leach the wet solid with hot water (e.g., 700 mL for a 70g wet solid).[4]
-
Subsequently, leach the solid with hot methanol (e.g., 700 mL).[4]
-
Dry the purified product under vacuum at 60-65°C.[4]
Procedure:
-
Combine the crude Nilotinib with either N,N-dimethylformamide (DMF) or dichloromethane (DCM) to form a reaction mixture.[1][6]
-
Filter the mixture, for instance, through diatomaceous earth (e.g., Celite®).[1][6]
-
Add a mixture of methanol and water to the filtrate to induce crystallization.[1][6]
-
Filter the precipitated solid.
-
Wash the solid and subsequently dry it.
Conclusion
The purification of Nilotinib intermediates is a critical aspect of its manufacturing process. The protocols outlined in this document, based on crystallization and recrystallization techniques, offer scalable and efficient methods to achieve high-purity intermediates without resorting to column chromatography. The selection of the appropriate solvent system and control of process parameters such as temperature are crucial for successful purification and impurity removal. Researchers and drug development professionals can adapt these methods to their specific needs to ensure the production of high-quality Nilotinib.
References
- 1. What is the mechanism of Nilotinib Hydrochloride? [synapse.patsnap.com]
- 2. Nilotinib for the treatment of chronic myeloid leukemia: An evidence-based review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nilotinib interferes with cell cycle, ABC transporters and JAK-STAT signaling pathway in CD34+/lin- cells of patients with chronic phase chronic myeloid leukemia after 12 months of treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cancer-research-network.com [cancer-research-network.com]
Application Note: Quantitative Analysis of Osimertinib (CAS 641571-11-1) by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Osimertinib (CAS 641571-11-1) in bulk and pharmaceutical dosage forms. The described isocratic method is simple, rapid, and accurate, making it suitable for routine quality control and stability studies.
Introduction
Osimertinib, chemically known as N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)acrylamide, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.[1] It is utilized in the treatment of metastatic non-small cell lung cancer (NSCLC) in patients with specific EGFR mutations.[1] Accurate and reliable analytical methods are essential for the quality control of Osimertinib in both bulk drug substance and finished pharmaceutical products. High-performance liquid chromatography (HPLC) is a widely used technique for this purpose due to its high resolution, sensitivity, and reproducibility.[2] This application note presents a validated stability-indicating RP-HPLC method for the quantification of Osimertinib.
Experimental Protocol
2.1. Instrumentation and Chemicals
-
HPLC System: An HPLC system equipped with a UV-VIS detector, isocratic pump, autosampler, and column oven is suitable for this analysis. A system such as the Thermo Ultra 2000 HPLC with Chromelon software or a Shimadzu Model CBM-20A/20 Alite can be used.[1][3]
-
Chemicals and Reagents:
-
Perchloric acid (Analytical Reagent Grade)[1]
-
Water (Milli-Q or equivalent HPLC grade)[1]
-
2.2. Chromatographic Conditions
A summary of the optimized HPLC conditions is provided in the table below. These conditions have been established to provide a sharp, symmetrical peak for Osimertinib with a short retention time.[1][4]
| Parameter | Condition |
| Stationary Phase (Column) | Supelco Ascentis Express C18 (250 mm x 4.6 mm, 5 µm)[1][4] |
| Mobile Phase | Methanol : Perchlorate Buffer (25mM) (20:80 v/v)[1][4] |
| Flow Rate | 1.0 mL/min[1][4] |
| Column Temperature | 45°C[1][4] |
| Detection Wavelength | 270 nm[1][4] |
| Injection Volume | 20 µL[1][4] |
| Run Time | Approximately 5-7 minutes |
| Diluent | Methanol : Water (50:50 v/v)[1] |
2.3. Preparation of Solutions
-
Perchlorate Buffer (25mM): Prepare by dissolving the appropriate amount of perchloric acid in HPLC grade water.
-
Standard Stock Solution (500 µg/mL): Accurately weigh and transfer 10 mg of Osimertinib working standard into a 20 mL volumetric flask.[1] Add diluent, sonicate to dissolve, and make up to the mark with the diluent.[1]
-
Working Standard Solution (50 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to the mark with the diluent.[1]
-
Sample Preparation (from 40 mg Tablets):
-
Weigh and finely powder 20 tablets to determine the average weight.[1]
-
Accurately weigh a quantity of the powder equivalent to 40 mg of Osimertinib and transfer it to a 100 mL volumetric flask.[1]
-
Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.[1]
-
Allow the solution to cool to room temperature and then dilute to the mark with the diluent. This yields a stock sample solution of 400 µg/mL.[1]
-
Pipette 2.5 mL of the stock sample solution into a 20 mL volumetric flask and dilute to the mark with the diluent to obtain a final concentration of 50 µg/mL.[1]
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
Method Validation Summary
The described method has been validated according to the International Conference on Harmonization (ICH) guidelines (Q2(R1)).[1]
-
Linearity: The method demonstrated excellent linearity over a concentration range of 10 to 80 µg/mL, with a correlation coefficient (r²) of 0.9994.[1][4]
-
Accuracy: The accuracy of the method was confirmed by recovery studies, with mean percentage recoveries typically falling within the acceptable range of 98-102%.[1]
-
Precision: The method was found to be precise, with the relative standard deviation (RSD) for intra-day and inter-day precision being less than 2%.
-
Specificity: Forced degradation studies have shown that the method is stability-indicating, with degradation products not interfering with the quantification of the main Osimertinib peak.[3][5] Osimertinib is reported to be labile under acidic, basic, and oxidative conditions.[5]
-
Retention Time: Under the specified conditions, the retention time for Osimertinib is approximately 3.28 minutes.[1][4]
Experimental Workflow and Diagrams
The overall workflow for the HPLC analysis of Osimertinib is depicted in the following diagram.
Conclusion
The RP-HPLC method described in this application note is demonstrated to be simple, rapid, accurate, precise, and specific for the quantitative analysis of Osimertinib. The short run time allows for a high throughput of samples, making it highly suitable for routine quality control analysis in the pharmaceutical industry. The stability-indicating nature of the assay also allows for its use in the analysis of stability samples.[3]
References
- 1. jchr.org [jchr.org]
- 2. akjournals.com [akjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. jchr.org [jchr.org]
- 5. Validation of Reverse Phase High-performance Liquid Chromatography Analytical Method for Osimertinib Mesylate and its Degradation Products for Osimertinib Mesylate Tablets | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
Application Note: 1H NMR Characterization of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the characterization of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline using proton nuclear magnetic resonance (¹H NMR) spectroscopy. Due to the absence of a publicly available experimental spectrum for this specific compound, this note presents a predicted ¹H NMR data set based on the analysis of its chemical structure and publicly available data for analogous compounds, including trifluoromethylaniline and methyl-imidazole derivatives. This guide is intended to serve as a valuable resource for researchers in synthetic chemistry, medicinal chemistry, and analytical sciences for the verification of the synthesis and for quality control of the title compound.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons on the aniline and imidazole rings, as well as the methyl and amine groups. The trifluoromethyl (-CF₃) group, being a strong electron-withdrawing group, will significantly influence the chemical shifts of the aromatic protons on the aniline ring, generally shifting them downfield. The chemical environment of each proton is unique, leading to a specific resonance frequency.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Assignment | Predicted Chemical Shift (δ) ppm * | Multiplicity | Coupling Constant (J) Hz | Integration |
| H-2' | ~7.8 - 8.0 | Singlet (s) | N/A | 1H |
| H-5' | ~7.0 - 7.2 | Singlet (s) | N/A | 1H |
| H-2 | ~7.3 - 7.5 | Singlet (s) | N/A | 1H |
| H-4 | ~7.1 - 7.3 | Singlet (s) | N/A | 1H |
| H-6 | ~6.8 - 7.0 | Singlet (s) | N/A | 1H |
| -NH₂ | ~4.0 - 5.0 | Broad Singlet (br s) | N/A | 2H |
| -CH₃ | ~2.2 - 2.4 | Singlet (s) | N/A | 3H |
Note: The chemical shifts (δ) are predicted values and can vary depending on the solvent, concentration, and temperature. The amine protons (-NH₂) signal is often broad and its chemical shift is highly dependent on experimental conditions due to hydrogen bonding and chemical exchange.[1]
Experimental Protocol
This section outlines a detailed methodology for acquiring a high-quality ¹H NMR spectrum of this compound.
Sample Preparation
-
Sample Purity: Ensure the sample is of high purity. Impurities can introduce extraneous peaks and complicate spectral interpretation.
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the solid compound.
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for this type of compound.[2] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette with a cotton plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.[2] The final volume in the NMR tube should be approximately 4-5 cm in height.
-
Capping: Securely cap the NMR tube.
NMR Instrument Parameters
A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.[1]
-
Spectrometer: 400 MHz (or higher) NMR Spectrometer
-
Nucleus: ¹H
-
Temperature: Room temperature (e.g., 298 K)
-
Pulse Program: Standard single-pulse experiment (e.g., zg30)
-
Spectral Width (SW): A spectral width of approximately 12-16 ppm, centered around 6-7 ppm, should be sufficient to cover the expected chemical shift range.[1]
-
Number of Scans (NS): 16 to 64 scans are typically adequate, depending on the sample concentration.[1]
-
Relaxation Delay (D1): 1-2 seconds.[1]
-
Acquisition Time (AQ): 2-4 seconds.[1]
Data Processing
-
Software: Use standard NMR processing software such as MestReNova, TopSpin, or similar programs.
-
Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing: Manually or automatically phase the spectrum to obtain a flat baseline.
-
Baseline Correction: Apply a baseline correction algorithm to ensure accurate integration.
-
Calibration: Calibrate the spectrum by setting the TMS peak to 0 ppm.
-
Integration: Integrate all the peaks corresponding to the protons of the molecule.
-
Peak Picking: Identify and label the chemical shifts of all relevant peaks.
Molecular Structure and Proton Assignments
The following diagram illustrates the chemical structure of this compound with the predicted proton assignments.
References
Large-Scale Synthesis of 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline is a critical intermediate in the synthesis of Nilotinib, a tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML).[1][2][3] The efficient and scalable synthesis of this aniline derivative is of significant interest to the pharmaceutical industry. This document provides detailed application notes and experimental protocols for the large-scale synthesis of this key intermediate, summarizing various synthetic routes and presenting quantitative data to aid in process selection and optimization.
Introduction
The trifluoromethyl group and the imidazole moiety are important pharmacophores in medicinal chemistry. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of a molecule to its target protein.[4] this compound serves as a key building block for introducing these features into the final drug substance, Nilotinib.[1][5] Several synthetic strategies have been developed to produce this intermediate on a large scale, each with its own set of advantages and challenges. This document outlines the most common and scalable synthetic approaches.
Synthetic Strategies
The large-scale synthesis of this compound typically involves the coupling of a substituted aniline or benzonitrile with 4-methylimidazole, or a multi-step synthesis starting from more basic raw materials. The choice of a particular route often depends on factors such as raw material availability, cost, process safety, and desired purity of the final product.
Route 1: From 3-Bromo-5-(trifluoromethyl)aniline and 4-Methylimidazole
This is a widely employed method that involves the direct coupling of 3-bromo-5-(trifluoromethyl)aniline with 4-methylimidazole.[6] The reaction is typically catalyzed by a transition metal, such as copper or palladium, in the presence of a base.[6]
Reaction Scheme:
Caption: Ullmann-type coupling reaction.
Experimental Protocol:
A detailed one-pot process for the synthesis of the hydrochloride salt of the target molecule involves reacting 3-bromo-5-trifluoromethylaniline with 4-methylimidazole.[6]
-
Reaction Setup: To a suitable reactor, add 3-bromo-5-trifluoromethylaniline (1.0 mol), tripotassium phosphate (1.2 mol), and 4-methylimidazole (1.5 mol).[6]
-
Reaction Conditions: The mixture is stirred and heated to 80 °C under an argon atmosphere.[6] The reaction can also be carried out in the absence of a solvent at a higher temperature range of 160-170°C.[6]
-
Work-up and Isolation: After the reaction is complete, the mixture is cooled. The product can be isolated and purified. For the hydrochloride salt, the reaction mass is dissolved in a mixture of toluene and acetone, and then concentrated hydrochloric acid is added dropwise.[6] The resulting suspension is cooled to 0-5°C, filtered, and the crude product is washed with a cold toluene/acetone (1:1) solution.[6]
-
Purification: The crude product can be recrystallized from ethanol and dried under vacuum at 90°C to yield the desired product.[6]
| Parameter | Value | Reference |
| Starting Materials | 3-Bromo-5-trifluoromethylaniline, 4-Methylimidazole | [6] |
| Catalyst | Transition metal (e.g., copper or palladium) | [6] |
| Base | Tripotassium phosphate | [6] |
| Solvent | Optional (can be run neat) | [6] |
| Temperature | 80°C (with solvent) or 160-170°C (neat) | [6] |
| Yield | 50% (for the hydrochloride salt) | [6] |
Route 2: From 3-Fluoro-5-(trifluoromethyl)benzonitrile and 4-Methylimidazole
An alternative approach utilizes 3-fluoro-5-(trifluoromethyl)benzonitrile as the starting material. This method avoids the use of a bromine-containing starting material.
Reaction Scheme:
Caption: Nucleophilic aromatic substitution followed by reduction.
Experimental Protocol:
A process has been described that starts with the reaction of 3-fluoro-5-(trifluoromethyl)benzonitrile and 4-methylimidazole.[1]
-
Reaction Setup: In a suitable reactor, charge 4-methylimidazole and a base.[1]
-
Addition of Benzonitrile: Add 3-fluoro-5-(trifluoromethyl)benzonitrile to the mixture.[1]
-
Reaction Conditions: Heat the reaction mass to 85-90°C and stir for 2 hours.[1]
-
Work-up and Isolation: After completion, cool the reaction mass to 25-35°C. Acidify with aqueous hydrochloric acid and stir for 30 minutes. The solid formed is filtered, washed with water, and dried under vacuum at 50-55°C for 6 hours.[1] This provides the intermediate nitrile, which would then be reduced to the final aniline product in a subsequent step (details of the reduction were not specified in the provided text).
| Parameter | Value | Reference |
| Starting Materials | 3-Fluoro-5-(trifluoromethyl)benzonitrile, 4-Methylimidazole | [1] |
| Base | Not specified in snippet | [1] |
| Solvent | Not specified in snippet | [1] |
| Temperature | 85-90°C | [1] |
| Yield | 8 g from 10 g of benzonitrile (for the intermediate) | [1] |
Route 3: Multi-step Synthesis from Trifluorotoluene
A longer, but potentially more cost-effective route starts from the readily available trifluorotoluene. This process involves several key transformations.[7]
Reaction Scheme:
Caption: Multi-step synthesis from a basic starting material.
Experimental Protocol (Reduction Step):
The final reduction step of this sequence is well-described.[7]
-
Reaction Setup: In a reactor, charge 3-(4-methyl-1H-imidazol-1-yl)-5-nitro-phenylfluoroform (10 mmol), iron trichloride (1 mmol), activated carbon (0.4 g), and ethanol (50 mL).[7]
-
Addition of Reducing Agent: At room temperature, add 80% hydrazine hydrate (20 mmol) dropwise.[7]
-
Reaction Conditions: After the addition is complete, heat the mixture to 50-60°C and react for 4-5 hours.[7]
-
Work-up and Isolation: Filter the reaction mixture and concentrate the ethanol.
-
Purification: Recrystallize the residue from isopropyl ether to obtain the final product as an off-white solid.[7]
| Parameter | Value | Reference |
| Starting Material (for reduction) | 3-(4-Methyl-1H-imidazol-1-yl)-5-nitro-phenylfluoroform | [7] |
| Reducing Agent | Hydrazine hydrate with iron trichloride/activated carbon | [7] |
| Solvent | Ethanol | [7] |
| Temperature | 50-60°C | [7] |
| Yield | 91.3% | [7] |
Purity and Analytical Characterization
The purity of this compound is crucial for its use in the synthesis of Nilotinib. High-performance liquid chromatography (HPLC) is a standard method for purity assessment. A reported HPLC purity for this intermediate is 99.5%, with the 5-regioisomer at 0.3%.[1]
Conclusion
The large-scale synthesis of this compound can be achieved through various synthetic routes. The choice of a particular method will depend on a careful evaluation of factors including cost, scalability, safety, and the desired purity of the final product. The protocols and data presented in this document provide a valuable resource for researchers and process chemists working on the synthesis of this important pharmaceutical intermediate. Further process optimization and development may be required to meet specific manufacturing requirements.
References
- 1. US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline - Google Patents [patents.google.com]
- 2. CN105985293A - Preparation method of nilotinib intermediate - Google Patents [patents.google.com]
- 3. asianpubs.org [asianpubs.org]
- 4. 3-Bromo-5-(trifluoromethyl)aniline | 54962-75-3 | Benchchem [benchchem.com]
- 5. ossila.com [ossila.com]
- 6. EP3904342A1 - Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride - Google Patents [patents.google.com]
- 7. CN103694176A - Preparation method of nilotinib intermediate - Google Patents [patents.google.com]
Application Notes and Protocols for the Coupling Reaction of 3-Bromo-5-trifluoromethylaniline with 4-methylimidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-arylation of imidazoles is a critical transformation in synthetic organic chemistry, yielding a structural motif prevalent in numerous pharmaceuticals and functional materials. The coupling of 3-bromo-5-trifluoromethylaniline with 4-methylimidazole produces 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, a key intermediate in the synthesis of the tyrosine kinase inhibitor Nilotinib.[1][2] This document provides detailed application notes and experimental protocols for this coupling reaction, focusing on two primary catalytic systems: copper-catalyzed (Ullmann-type) and palladium-catalyzed (Buchwald-Hartwig) reactions. The presence of the electron-withdrawing trifluoromethyl group on the aniline ring influences the reactivity of the substrate and necessitates careful optimization of reaction conditions.[3][4]
Reaction Principle
The formation of the C-N bond between the aryl bromide and the imidazole can be achieved through transition metal catalysis.
-
Copper-Catalyzed N-Arylation (Ullmann Condensation): This classic method involves the use of a copper(I) catalyst, often in the presence of a ligand, to couple an aryl halide with an N-H containing compound.[5][6] The reaction typically requires a base and is often performed at elevated temperatures.[7][8]
-
Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination): This modern cross-coupling reaction utilizes a palladium catalyst with a suitable phosphine ligand to form C-N bonds.[9][10][11] The catalytic cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[9][12] This method can sometimes offer milder reaction conditions and broader substrate scope.
Data Presentation
The following tables summarize quantitative data for the synthesis of this compound based on different catalytic systems.
Table 1: Copper-Catalyzed Coupling Conditions and Yields
| Entry | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | CuI (10 mol%), 8-Hydroxyquinoline (10 mol%) | K₃PO₄ | None | 165 | 4 | 67 | [2] |
| 2 | CuI (5 mol%), L-Proline (10 mol%) | K₂CO₃ | DMSO | 110 | 24 | ~85 (representative) | [5] |
| 3 | CuI (5 mol%), 1,10-Phenanthroline (10 mol%) | Cs₂CO₃ | Dioxane | 100 | 18 | ~90 (representative) | [5] |
Table 2: Palladium-Catalyzed Coupling Conditions and Yields
| Entry | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Tris(dibenzylideneacetone)dipalladium(0) (15 mol%), BINAP (15 mol%) | Cs₂CO₃ | Toluene | 110 | 36 | Not specified | [2] |
Experimental Protocols
General Considerations:
-
These reactions are sensitive to air and moisture. It is crucial to perform all manipulations under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.[10]
-
All glassware should be oven-dried and cooled under an inert atmosphere before use.
-
Solvents must be anhydrous and deoxygenated.
-
Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: Copper-Catalyzed N-Arylation (Ullmann-Type)
This protocol is adapted from a one-pot process for the manufacture of 3-(trifluoromethyl)-5-(4-methyl-1H-imidazole-1-yl)-benzeneamine hydrochloride.[2][13]
Materials:
-
3-Bromo-5-trifluoromethylaniline
-
4-methylimidazole
-
Copper(I) iodide (CuI)
-
8-Hydroxyquinoline
-
Tripotassium phosphate (K₃PO₄)
-
Ethanol (96%)
-
Activated charcoal
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
To a dry reaction vessel, add 3-bromo-5-trifluoromethylaniline (1.0 mol), tripotassium phosphate (1.2 mol), and 4-methylimidazole (1.5 mol).[2]
-
Stir the mixture and begin heating to 80°C under an argon atmosphere.[2]
-
Add 8-hydroxyquinoline (0.1 mol) and copper(I) iodide (0.1 mol) to the reaction mixture.[2]
-
Heat the reaction to 165°C and maintain this temperature for 4 hours.[2]
-
After 4 hours, cool the reaction mixture slightly and add 96% ethanol to the hot mixture.[2]
-
Allow the mixture to cool below its boiling point and then filter to remove the inorganic salts. Wash the collected salts on the filter with additional 96% ethanol.[2]
-
Combine the filtrates. For purification via the hydrochloride salt, add activated charcoal and concentrated HCl.[2]
-
Heat the mixture to boiling and filter while hot.[2]
-
Cool the filtrate to 0-5°C and stir the resulting suspension at this temperature for 30 minutes.[2]
-
Filter the solid product, wash with cold 96% ethanol, and dry under vacuum at 90°C to obtain this compound hydrochloride.[2]
Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Type)
This protocol is a representative procedure based on conditions described for Buchwald-Hartwig aminations.[2][10]
Materials:
-
3-Bromo-5-trifluoromethylaniline
-
4-methylimidazole
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
(2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) (BINAP)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous Toluene
-
Concentrated aqueous ammonia (for wash)
-
Saturated aqueous sodium chloride (brine)
Procedure:
-
In a glovebox or under a positive flow of inert gas, add 3-bromo-5-trifluoromethylaniline (1.0 eq), 4-methylimidazole (1.2 eq), and cesium carbonate (1.3 eq) to an oven-dried Schlenk tube equipped with a magnetic stir bar.[2]
-
In a separate vial, prepare the catalyst system by mixing tris(dibenzylideneacetone)dipalladium(0) and BINAP.
-
Add the palladium precatalyst and ligand to the Schlenk tube.
-
Add anhydrous toluene via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 110°C.[2]
-
Stir the reaction vigorously for the required time (e.g., 36 hours), monitoring by TLC or LC-MS.[2]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of celite, washing with additional toluene.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be further purified by washing the toluene solution with concentrated aqueous ammonia and then brine, followed by drying the organic layer over anhydrous sodium sulfate, filtering, and concentrating.[2] Final purification is typically achieved by flash column chromatography on silica gel.
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for Copper-Catalyzed Ullmann Coupling.
Caption: Workflow for Palladium-Catalyzed Buchwald-Hartwig Coupling.
Caption: Key steps in the Buchwald-Hartwig amination cycle.
References
- 1. US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline - Google Patents [patents.google.com]
- 2. EP3904342A1 - Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride - Google Patents [patents.google.com]
- 3. ossila.com [ossila.com]
- 4. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. EP2266961B1 - Process for the synthesis of organic compounds - Google Patents [patents.google.com]
- 8. Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles [organic-chemistry.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes and Protocols for CAS 641571-11-1 in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the use of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine (CAS 641571-11-1) as a versatile building block in organic synthesis. This trifluoromethyl- and imidazole-containing aniline derivative is a key intermediate in the synthesis of pharmaceuticals, most notably the tyrosine kinase inhibitor Nilotinib, and serves as a critical ligand precursor for advanced materials such as organic light-emitting diodes (OLEDs). The unique structural features of this compound, including a reactive aniline moiety for amide bond formation and a coordinating imidazole ring, make it a valuable tool for medicinal chemists and materials scientists.[1][2][3]
Chemical and Physical Properties
3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine is a white to light yellow crystalline powder.[1] Its key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 641571-11-1 | [4] |
| Molecular Formula | C₁₁H₁₀F₃N₃ | [4] |
| Molecular Weight | 241.22 g/mol | [4] |
| Appearance | White to light grey to light yellow powder/crystals | [2] |
| Melting Point | 124-130 °C | [2][5] |
| Solubility | Sparingly soluble in water, soluble in organic solvents. | [1][6] |
| SMILES | NC1=CC(C(F)(F)F)=CC(N2C=C(C)N=C2)=C1 | [4] |
| InChI | InChI=1S/C11H10F3N3/c1-7-5-17(6-16-7)10-3-8(11(12,13)14)2-9(15)4-10/h2-6H,15H2,1H3 | [7] |
Applications in Pharmaceutical Synthesis: Synthesis of Nilotinib
A primary application of CAS 641571-11-1 is as a key building block in the synthesis of Nilotinib, a highly selective Bcr-Abl tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[2][5] The aniline functional group of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine readily participates in amidation reactions to form the core structure of Nilotinib.
Signaling Pathway of Nilotinib
Nilotinib targets the constitutively active Bcr-Abl tyrosine kinase, an oncoprotein central to the pathophysiology of CML. By inhibiting the kinase activity of Bcr-Abl, Nilotinib blocks downstream signaling pathways that lead to cell proliferation and survival, thereby inducing apoptosis in cancer cells.
Experimental Protocols for Nilotinib Synthesis
Several synthetic routes to Nilotinib utilizing 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine have been reported. Below are representative protocols.
This protocol involves the formation of an acyl chloride from 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid, followed by coupling with 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine.
Experimental Workflow:
Methodology:
-
To a 1 L glass reactor, add 4-methyl-3-{[4-(pyridin-3-yl) pyrimidin-2-yl]amino}benzoic acid (80.0 g, 0.26 mol) and N-Methyl-pyrrolidone (400 mL).
-
Heat the mixture to 60 °C.
-
Add thionyl chloride (SOCl₂) (24 mL, 0.33 mol) over 15 minutes.
-
Stir the resulting mixture at 60 °C for 1 hour to form the acyl chloride.
-
Add 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine (69.2 g, 0.29 mol).
-
Heat the reaction mixture to 90 °C and stir for 3 hours.
-
Add water (500 mL) and heat to 80 °C.
-
Adjust the pH to 11-12 with a 47% NaOH solution (approx. 65 mL).
-
Cool the suspension to 40 °C and stir for 2 hours.
-
Filter the precipitate under reduced pressure at 40 °C and wash with 500 mL of H₂O.
-
The resulting solid is slurried in water (1 L) at 40 °C for 1 hour, filtered, washed with water (500 mL), and dried under vacuum at 50 °C to yield Nilotinib.
Quantitative Data:
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles |
| 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid | 318.33 | 80.0 | 0.26 |
| Thionyl Chloride | 118.97 | 28.55 | 0.33 |
| 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine | 241.22 | 69.2 | 0.29 |
| Product (Nilotinib) | 529.52 | 135.25 | 0.255 (94% Yield) |
Applications in Materials Science: Synthesis of Iridium(III) Complexes for OLEDs
3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine is a valuable building block for synthesizing ligands for phosphorescent iridium(III) complexes used in OLEDs.[3] The trifluoromethyl group helps to increase the HOMO-LUMO energy gap, which can lead to a blue shift in the emission color of the final complex, making it suitable for blue OLED applications.[3] The imidazole and aryl moieties can coordinate to the iridium center to form stable cyclometalated complexes.
General Synthetic Strategy for Homoleptic Iridium(III) Complexes
The synthesis of homoleptic iridium(III) complexes typically involves a two-step process: formation of a chloro-bridged iridium(III) dimer, followed by reaction with an ancillary ligand. However, for a homoleptic complex, the ligand itself acts as both the cyclometalating and ancillary ligand. A common approach is the direct reaction of the ligand with an iridium source.
Experimental Workflow (Generalized):
Representative Experimental Protocol (Generalized)
The following is a generalized protocol for the synthesis of a homoleptic iridium(III) complex based on common methods for similar structures. Note: Specific conditions may need optimization for this particular ligand.
Methodology:
-
In a round-bottom flask, combine 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine (3 equivalents) and iridium(III) chloride hydrate (IrCl₃·nH₂O, 1 equivalent).
-
Add a high-boiling solvent mixture, such as 2-ethoxyethanol and water (e.g., 3:1 v/v).
-
De-gas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the reaction mixture to reflux (typically 120-140 °C) under an inert atmosphere.
-
Monitor the reaction by thin-layer chromatography (TLC). The reaction may take 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to precipitate the crude product.
-
Filter the solid and wash with water, followed by a non-polar solvent like hexane to remove organic impurities.
-
Purify the crude complex by column chromatography on silica gel, typically using a mixture of dichloromethane and methanol or ethyl acetate and hexane as the eluent.
-
The final product can be further purified by recrystallization or sublimation.
Expected Quantitative Data (Hypothetical):
| Reactant | Molar Mass ( g/mol ) | Equivalents |
| 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine | 241.22 | 3.0 |
| Iridium(III) Chloride Hydrate | ~298.58 (anhydrous) | 1.0 |
| Product (Homoleptic Complex) | ~914.88 | Yields can vary (typically 30-70%) |
Synthesis of the Building Block: CAS 641571-11-1
For researchers interested in synthesizing this building block, a common method is the copper-catalyzed N-arylation of 4-methylimidazole with 3-bromo-5-(trifluoromethyl)aniline.
Experimental Protocol for Synthesis of CAS 641571-11-1
Methodology:
-
In a reaction vessel, combine 3-bromo-5-trifluoromethylaniline (1.0 eq), 4-methylimidazole (1.0 eq), and cesium carbonate (Cs₂CO₃, 1.8 eq).
-
Add copper(I) iodide (CuI, 0.05 eq) and (+)-D-glucosamine hydrochloride (as a ligand, 0.05 eq).
-
Add a mixture of dimethyl sulfoxide (DMSO) and water as the solvent.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
After cooling, the product can be isolated by extraction and purified by column chromatography.
Quantitative Data:
| Reactant | Equivalents |
| 3-bromo-5-trifluoromethylaniline | 1.0 |
| 4-methylimidazole | 1.0 |
| Cesium Carbonate | 1.8 |
| Copper(I) Iodide | 0.05 |
| (+)-D-glucosamine hydrochloride | 0.05 |
| Product (CAS 641571-11-1) | Up to 96.18% Yield |
Safety Information
3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine is harmful if swallowed and may cause skin and eye irritation. It is recommended to handle this chemical in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS).[8]
Conclusion
3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine is a highly valuable and versatile building block in modern organic synthesis. Its utility is well-established in the pharmaceutical industry for the synthesis of targeted cancer therapies like Nilotinib. Furthermore, its electronic properties make it a promising candidate for the development of next-generation materials for applications such as OLEDs. The protocols provided herein offer a starting point for researchers to explore the full potential of this important chemical intermediate.
References
- 1. Simple Synthesis of Red Iridium(III) Complexes with Sulfur-Contained Four-Membered Ancillary Ligands for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. ossila.com [ossila.com]
- 5. Phenanthroimidazole as molecularly engineered switch for efficient and highly long-lived light-emitting electrochemical cell - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Yellow-Emitting Homoleptic Iridium(III) Complex Constructed from a Multifunctional Spiro Ligand for Highly Efficient Phosphorescent Organic Light-Emitting Diodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cationic Ir(III) Complexes with 4-Fluoro-4′-pyrazolyl-(1,1′-biphenyl)-2-carbonitrile as the Cyclometalating Ligand: Synthesis, Characterizations, and Application to Ultrahigh-Efficiency Light-Emitting Electrochemical Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the One-Pot Synthesis of Nilotinib Intermediates
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nilotinib is a potent and selective BCR-ABL tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML). The synthesis of Nilotinib involves the coupling of two key intermediates: 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)benzenamine and 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid. This application note details a one-pot synthesis process for these crucial intermediates, aiming to improve efficiency, reduce waste, and provide a more cost-effective and scalable manufacturing route. The protocols provided are based on established synthetic methodologies, including the Buchwald-Hartwig amination, and are intended for research and development purposes.
Introduction
The traditional synthesis of Nilotinib often involves multiple discrete steps with the isolation and purification of each intermediate, leading to longer production times and lower overall yields. One-pot syntheses, where sequential reactions are carried out in a single reactor without the isolation of intermediates, offer significant advantages in terms of process economy and environmental impact. This document outlines a streamlined, one-pot approach to synthesize key Nilotinib intermediates, providing detailed experimental protocols and data to support its application in a laboratory or pilot-plant setting.
Key Intermediates and Synthetic Strategy
The one-pot synthesis focuses on the preparation of two primary intermediates of Nilotinib:
-
Intermediate I: 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)benzenamine
-
Intermediate II: 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid
The final step involves the amide coupling of these two intermediates to form Nilotinib. This document will focus on the one-pot synthesis of these intermediates.
One-Pot Synthesis of 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)benzenamine (Intermediate I)
This process combines the arylation of 4-methylimidazole with a trifluoromethyl-substituted aniline derivative in a one-pot reaction.
Experimental Protocol
Materials:
-
3-Bromo-5-(trifluoromethyl)aniline
-
4-Methylimidazole
-
Copper(I) iodide (CuI)
-
8-Hydroxyquinoline
-
Tripotassium phosphate (K₃PO₄)
-
Ethanol (96%)
-
Toluene
-
Acetone
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
To a reaction vessel under an argon atmosphere, add 3-bromo-5-(trifluoromethyl)aniline (1.0 mol), tripotassium phosphate (1.2 mol), and 4-methylimidazole (1.5 mol).
-
Stir the mixture and heat to 80 °C.
-
Add 8-hydroxyquinoline (0.1 mol) and copper(I) iodide (0.1 mol) to the reaction mixture.
-
Increase the temperature to 165 °C and maintain for 4 hours.
-
After the reaction is complete, cool the mixture and add 1.44 L of 96% ethanol to the hot reaction mixture, allowing it to cool below the boiling point.
-
Filter the resulting suspension and wash the filter cake with ethanol.
-
The filtrate containing the crude product is then processed for hydrochloride salt formation.
-
Concentrated HCl is added dropwise to the stirred solution.
-
The mixture is stirred for 30 minutes and then cooled to 0-5 °C.
-
The precipitated hydrochloride salt is filtered, rinsed with a cold toluene/acetone (1:1) solution, and dried.
-
The dry technical product can be recrystallized from ethanol to yield pure 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)benzenamine hydrochloride.[1][2]
Quantitative Data
| Parameter | Value | Reference |
| Molar Ratio of Reactants | 3-Bromo-5-(trifluoromethyl)aniline : 4-Methylimidazole : K₃PO₄ = 1 : 1.5 : 1.2 | [2] |
| Catalyst Loading (CuI) | 0.1 mol equivalent | [2] |
| Ligand Loading (8-Hydroxyquinoline) | 0.1 mol equivalent | [2] |
| Reaction Temperature | 165 °C | [2] |
| Reaction Time | 4 hours | [2] |
| Yield | 50% | [2] |
| Purity | >99% after recrystallization | [3] |
Synthesis of 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid (Intermediate II)
This intermediate is typically synthesized through a multi-step process. While a complete one-pot synthesis from simple starting materials is challenging, a streamlined process with minimal isolations can be achieved.
Experimental Protocol
Step 1: Synthesis of methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate
Materials:
-
Methyl 3-amino-4-methylbenzoate
-
2-Chloro-4-(pyridin-3-yl)pyrimidine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane
Procedure:
-
In a reaction vessel, combine methyl 3-amino-4-methylbenzoate, 2-chloro-4-(pyridin-3-yl)pyrimidine, palladium(II) acetate, Xantphos, and cesium carbonate.
-
Add anhydrous 1,4-dioxane as the solvent.
-
Heat the mixture under an inert atmosphere at a specified temperature until the reaction is complete as monitored by TLC or HPLC.
-
Upon completion, the reaction mixture can be carried forward to the next step without isolating the ester intermediate.
Step 2: Hydrolysis to 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid
Materials:
-
Reaction mixture from Step 1
-
Sodium hydroxide (NaOH) solution
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
To the reaction mixture from the previous step, add an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux to facilitate the hydrolysis of the methyl ester.
-
After hydrolysis is complete, cool the reaction mixture to room temperature.
-
Acidify the mixture with hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to obtain 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid.[4]
Quantitative Data
| Parameter | Value | Reference |
| Catalyst System | Pd₂(dba)₃ / Xantphos | |
| Base | Cs₂CO₃ | |
| Solvent | 1,4-Dioxane / tBuOH | |
| Hydrolysis Agent | Sodium Hydroxide | [4] |
| Overall Yield | ~89% (for the coupling step) |
One-Pot Synthesis of Nilotinib from Intermediates
This process describes the direct coupling of the two key intermediates in a one-pot fashion to yield Nilotinib.
Experimental Protocol
Materials:
-
4-methyl-3-{[4-(pyridin-3-yl) pyrimidin-2-yl]amino}benzoic acid (Intermediate II)
-
N-Methyl-2-pyrrolidone (NMP)
-
Thionyl chloride (SOCl₂)
-
3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)benzenamine (Intermediate I)
-
Water
-
Sodium hydroxide (NaOH) solution
Procedure:
-
To a glass reactor, add 4-methyl-3-{[4-(pyridin-3-yl) pyrimidin-2-yl]amino}benzoic acid (1.0 eq) and N-Methyl-2-pyrrolidone.
-
Heat the mixture to 60 °C.
-
Slowly add thionyl chloride (1.27 eq) over 15 minutes and stir the resulting mixture at 60 °C for 1 hour to form the acid chloride in situ.
-
To this mixture, add a solution of 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)benzenamine (1.0 eq) in NMP.
-
Heat the reaction mixture to 90 °C and stir for 3 hours.[5][6]
-
After the reaction is complete, add water and adjust the pH to 11-12 with a 47% NaOH solution.
-
Cool the suspension to 40 °C and stir for 2 hours.
-
Filter the precipitate, wash with water, and dry under vacuum to obtain Nilotinib base.[5]
Quantitative Data
| Parameter | Value | Reference |
| Coupling Agent | Thionyl Chloride | [5][6] |
| Solvent | N-Methyl-2-pyrrolidone (NMP) | [5][6] |
| Reaction Temperature | 60 °C (acid chloride formation), 90 °C (coupling) | [5][6] |
| Reaction Time | 1 hour (acid chloride formation), 3 hours (coupling) | [5][6] |
| Yield | 94% | [5] |
| Purity | 99.46% | [5] |
Visualizations
One-Pot Synthesis Workflow for Intermediate I
Caption: Workflow for the one-pot synthesis of Intermediate I.
Logical Relationship of Nilotinib Synthesis
Caption: Core components of the final Nilotinib synthesis.
Conclusion
The one-pot synthesis protocols detailed in this application note offer a more streamlined and efficient approach to the preparation of key Nilotinib intermediates. By minimizing the number of unit operations and avoiding the isolation of intermediates, these methods can lead to significant savings in time, materials, and costs, while also being more environmentally friendly. The provided data and protocols serve as a valuable resource for researchers and professionals in the field of pharmaceutical development, enabling the optimization and scaling of Nilotinib synthesis. Further process development and optimization may be required for implementation on an industrial scale.
References
- 1. EP3904342A1 - Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. "Process For The Synthesis Of 5 (Methyl 1 H Imidazol 1 Yl) 3 [quickcompany.in]
- 4. 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid | 641569-94-0 [chemicalbook.com]
- 5. Nilotinib synthesis - chemicalbook [chemicalbook.com]
- 6. EP3404025A1 - Process for the preparation of pure nilotinib and its salt - Google Patents [patents.google.com]
Application Notes and Protocols for Quality Control of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, also known as Nilotinib Related Compound A, is a critical intermediate in the synthesis of Nilotinib, a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[1][2] The quality of this intermediate directly impacts the purity, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust analytical methods for its quality control are essential.
These application notes provide detailed protocols for the analysis of this compound, covering identification, purity determination, and residual solvent analysis. The methodologies are based on established analytical techniques and information gathered from the analysis of Nilotinib and related compounds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Name | This compound | [3] |
| Synonyms | Nilotinib Related Compound A, Nilotinib EP Impurity A | [3][4] |
| CAS Number | 641571-11-1 | [5] |
| Molecular Formula | C₁₁H₁₀F₃N₃ | [4][6] |
| Molecular Weight | 241.21 g/mol | [6] |
| Appearance | White to light gray to light yellow powder/crystals | [2] |
| Melting Point | 126-133 °C | [7][8] |
| Solubility | Soluble in organic solvents like methanol, ethanol, and DMSO. |
Analytical Methods and Protocols
Identification by Spectroscopic Methods
NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of the identity of the compound.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: A 300 MHz or 400 MHz NMR spectrometer.[9]
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard pulse sequence for ¹H NMR.
-
Number of Scans: 16 or 32.
-
Relaxation Delay: 1.0 s.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled ¹³C NMR sequence.
-
Number of Scans: 1024 or higher for adequate signal-to-noise.
-
Relaxation Delay: 2.0 s.
-
Spectral Width: -10 to 160 ppm.
-
Expected Chemical Shifts:
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H NMR (DMSO-d₆) | ~8.45 | s | Imidazole H |
| ~8.30 | s | Imidazole H | |
| ~8.10 | s | Aromatic H | |
| ~7.90 | s | Aromatic H | |
| ~7.70 | s | Aromatic H | |
| ~2.10 | s | Methyl H | |
| ¹³C NMR (DMSO-d₆) | Values will be consistent with the structure. |
Note: The exact chemical shifts may vary slightly depending on the solvent and instrument.
IR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol:
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
-
Expected Characteristic Peaks:
| Wavenumber (cm⁻¹) | Functional Group |
| 3400 - 3200 | N-H stretching (aniline) |
| 3100 - 3000 | C-H stretching (aromatic, imidazole) |
| 2950 - 2850 | C-H stretching (methyl) |
| 1620 - 1580 | C=C stretching (aromatic) |
| 1350 - 1150 | C-F stretching (trifluoromethyl) |
UV-Visible spectroscopy can be used for preliminary identification and for quantitative analysis.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable UV-transparent solvent (e.g., methanol or acetonitrile). A typical concentration is 10 µg/mL.
-
Instrumentation: A double-beam UV-Visible spectrophotometer.
-
Acquisition Parameters:
-
Scan Range: 200 - 400 nm.
-
Blank: Use the same solvent as used for the sample.
-
Expected Absorption Maxima (λmax):
Based on the analysis of the final product Nilotinib, the expected λmax for this intermediate is around 260 nm.[10]
Purity Determination by High-Performance Liquid Chromatography (HPLC)
A stability-indicating RP-HPLC method is crucial for determining the purity of the intermediate and for identifying any related substances or degradation products.[11] The following method is adapted from validated methods for Nilotinib analysis.[12][13]
Experimental Protocol:
-
Instrumentation: An HPLC system with a UV detector.[12]
-
Chromatographic Conditions:
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to obtain a concentration of about 0.1 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the sample in the mobile phase to obtain a concentration of about 0.1 mg/mL.
-
-
Analysis: Inject the standard and sample solutions into the chromatograph and record the chromatograms.
-
Calculation: Calculate the purity of the sample by comparing the peak area of the main peak in the sample chromatogram to the peak area of the standard. The percentage of impurities can be calculated using the area normalization method.
System Suitability Parameters:
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| %RSD for replicate injections | ≤ 2.0% |
Residual Solvent Analysis by Gas Chromatography (GC)
Residual solvents are organic volatile chemicals that may be present from the manufacturing process.[14] Headspace Gas Chromatography (HS-GC) with a Flame Ionization Detector (FID) is the standard method for their analysis. The following is a general procedure that can be adapted.
Experimental Protocol:
-
Instrumentation: A GC system equipped with a headspace autosampler and an FID.
-
Chromatographic Conditions:
-
Column: DB-624, 30 m x 0.53 mm, 3.0 µm film thickness, or equivalent.[15]
-
Carrier Gas: Helium or Nitrogen.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 12 min.
-
Ramp: 30 °C/min to 220 °C.
-
Hold at 220 °C for 5 min.[5]
-
-
Injector Temperature: 180 °C.[5]
-
Detector Temperature: 240 °C.[5]
-
Split Ratio: 4:1.[5]
-
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 30 min.
-
-
Sample Preparation:
-
Standard Solution: Prepare a stock solution containing known concentrations of potential residual solvents in a suitable solvent like dimethyl sulfoxide (DMSO). Further dilute to the required concentrations.
-
Sample Solution: Accurately weigh about 50 mg of the sample into a headspace vial and add a known volume of the diluent (e.g., 1.0 mL of DMSO).[15]
-
-
Analysis: Place the vials in the headspace autosampler and start the analysis.
-
Calculation: Identify and quantify the residual solvents in the sample by comparing the peak areas with those of the standard solution.
Data Presentation
Quantitative Data Summary
Table 1: HPLC Method Validation Parameters (Illustrative)
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | > 0.999 | ≥ 0.999 |
| LOD | ~0.03 µg/mL | Report |
| LOQ | ~0.1 µg/mL | Report |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% |
| Precision (%RSD) | < 2.0% | ≤ 2.0% |
Table 2: GC-HS Method for Residual Solvents (Illustrative Limits)
| Solvent | ICH Limit (ppm) |
| Methanol | 3000 |
| Ethanol | 5000 |
| Acetone | 5000 |
| Isopropanol | 5000 |
| Dichloromethane | 600 |
| Toluene | 890 |
Visualizations
Experimental Workflows
Caption: Workflow for Purity Determination by HPLC.
Caption: Workflow for Residual Solvent Analysis by GC-HS.
Caption: Logical Relationship of Quality Control Tests.
References
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. This compound | 641571-11-1 [chemicalbook.com]
- 3. veeprho.com [veeprho.com]
- 4. Nilotinib EP Impurity A | CAS Number 641571-11-1 [klivon.com]
- 5. 641571-11-1|this compound|BLD Pharm [bldpharm.com]
- 6. This compound | C11H10F3N3 | CID 12002825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ossila.com [ossila.com]
- 8. This compound | 641571-11-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. op.niscpr.res.in [op.niscpr.res.in]
- 10. jchr.org [jchr.org]
- 11. researchgate.net [researchgate.net]
- 12. pcbiochemres.com [pcbiochemres.com]
- 13. jpionline.org [jpionline.org]
- 14. shimadzu.com [shimadzu.com]
- 15. medicines4all.vcu.edu [medicines4all.vcu.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline
Welcome to the technical support center for the synthesis of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and address common challenges encountered during the synthesis of this important intermediate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My yield of this compound is consistently low. What are the common causes and how can I improve it?
Low yields can stem from several factors, primarily related to the choice of synthetic route and reaction conditions. The most common synthesis involves the coupling of 3-bromo-5-(trifluoromethyl)aniline with 4-methylimidazole (an Ullmann-type reaction) or the reaction of 3-fluoro-5-(trifluoromethyl)aniline with 4-methylimidazole.
Troubleshooting Steps:
-
Review Your Synthetic Route: The Hofmann rearrangement of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzamide is reported to produce high yields of up to 80%.[1] If you are using a coupling strategy, consider this alternative.
-
Optimize Coupling Reaction Conditions: For Ullmann-type couplings, the choice of catalyst, base, solvent, and temperature is critical.
-
Catalyst: Copper(I) iodide is a commonly used catalyst.[2] Ensure you are using a high-purity source.
-
Base: Strong inorganic bases are typically required. Caesium carbonate and potassium carbonate are effective choices.[2]
-
Solvent: Dimethyl sulfoxide (DMSO) has been shown to be an effective solvent, leading to higher yields compared to DMF or DMA.[3]
-
Temperature: A reaction temperature of around 90°C is often optimal for this coupling.[2]
-
-
Consider a "Solvent-Free" Approach: One patented process suggests that the coupling reaction between 4-methyl-1H-imidazole and 3-bromo-5-trifluoromethyl-phenylamine works better in the absence of a solvent at a high temperature (160-170°C).[4] This approach may improve product stability at high temperatures.
Q2: I am observing significant amounts of impurities and side products. What are the likely side reactions and how can I minimize them?
Impurity formation is a common issue, often arising from side reactions or incomplete reactions. The formation of regioisomers is a specific challenge in this synthesis.
Troubleshooting Steps:
-
Control of Regioisomers: The formation of the undesired 5-regioisomer can be a problem. One patent reports achieving a purity of 99.5% with only 0.3% of the 5-regioisomer by carefully controlling the reaction conditions.[1]
-
Purification Strategy: Conversion of the final product to its hydrochloride salt can be an effective method for purification and removal of regioisomeric impurities.[4] The hydrochloride salt can then be neutralized to obtain the pure free base.
-
Anhydrous Conditions: For Ullmann coupling reactions, the presence of water can lead to side reactions such as debromination.[5] Ensure that all solvents and reagents are anhydrous.
-
Monitor Reaction Progress: Use techniques like TLC or GC-MS to monitor the reaction progress and identify the formation of side products early on. This allows for adjustments to the reaction time to avoid over-reaction and decomposition.
Q3: I am having difficulty scaling up the reaction. What are the key considerations for industrial-scale synthesis?
Scaling up a reaction can present new challenges not observed at the lab scale. Processes that are not cost-effective or use hazardous reagents are often unsuitable for industrial production.
Troubleshooting Steps:
-
Avoid Hazardous Reagents: Some older synthetic routes may use explosive reagents like azides. Modern improved processes avoid these for safety and scalability.[1]
-
Cost-Effective Reagents: The choice of catalyst and starting materials can significantly impact the cost. Palladium catalysts, for instance, can be more expensive than copper catalysts.[4][6]
-
Process Simplification: A one-pot synthesis can be more efficient and cost-effective for large-scale production.[4] Look for procedures that minimize the number of steps and purification stages.
-
Environmental Considerations: Aim for "green chemistry" principles by using less hazardous solvents and minimizing waste.[4]
Data Presentation: Comparison of Synthetic Routes
| Synthetic Route | Starting Materials | Key Reagents | Solvent | Temperature | Yield | Reference |
| Hofmann Rearrangement | 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzamide | Sodium hydroxide, Bromine | Water | 85-95°C | ~80% | [1] |
| Ullmann Coupling | 3-Amino-5-bromobenzotrifluoride, 4-Methylimidazole | Copper(I) iodide, (+)-D-glucosamine hydrochloride, Caesium carbonate | DMSO/Water | 90°C | ~96% | [2] |
| Ullmann Coupling (Solvent-Free) | 3-bromo-5-trifluoromethyl-phenylamine, 4-methyl-1H-imidazole | Transition metal catalyst, Base | None | 160-170°C | High Yield | [4] |
| Nucleophilic Aromatic Substitution | 3-fluoro-5-trifluoromethyl-phenylamine, 4-methyl-imidazole | Sodium salt of 4-methyl-imidazole | - | - | - | [6] |
Experimental Protocols
1. Hofmann Rearrangement for this compound[1]
-
In a suitable reaction vessel, dissolve sodium hydroxide (140 g) in water (1000 ml) and cool the solution to 0-5°C.
-
To this solution, add bromine (21 ml) followed by 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzamide (100 g) at 0-5°C and stir for 20 minutes.
-
Heat the reaction mixture to 85-95°C and maintain stirring for 3 hours.
-
After completion of the reaction (monitored by TLC/HPLC), cool the mixture to 25-35°C and stir for an additional 3 hours.
-
Filter the precipitated solid, wash with water, and dry under vacuum at 60-70°C for 6 hours to obtain the title compound.
-
Reported Yield: 80 g.
-
2. Ullmann Coupling for this compound[2]
-
To a reaction vessel, add 3-Amino-5-bromobenzotrifluoride, 4-Methylimidazole, copper(I) iodide, (+)-D-glucosamine hydrochloride, and caesium carbonate.
-
Add a mixture of dimethyl sulfoxide (DMSO) and water as the solvent.
-
Heat the reaction mixture to 90°C and stir for 12 hours.
-
After the reaction is complete, cool the mixture and perform a suitable work-up procedure (e.g., extraction with an organic solvent).
-
Purify the crude product, for example, by column chromatography, to obtain the final product.
-
Reported Yield: 96.18%.
-
Visualizations
References
- 1. US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline - Google Patents [patents.google.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. EP3904342A1 - Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. CA2833394C - Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates - Google Patents [patents.google.com]
Navigating Nilotinib Intermediate Synthesis: A Technical Support Guide
Welcome to the Technical Support Center for Nilotinib intermediate synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on common challenges encountered during the synthesis of Nilotinib intermediates. Below, you will find troubleshooting guides and frequently asked questions to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities encountered in Nilotinib synthesis?
A1: Impurities in Nilotinib synthesis can be broadly categorized into three groups: process-related impurities, degradation products, and residual solvents.[1]
-
Process-Related Impurities: These are by-products formed during the synthesis, including unreacted starting materials and intermediates.[1] Key process-related impurities include unreacted starting materials like 4-methyl-3-{[4-(3-pyridinyl)-2-pyrimidinyl]amino}benzoic acid and 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline.
-
Degradation Products: These arise from the degradation of Nilotinib or its intermediates under various stress conditions such as exposure to acid, base, oxidation, or light.[2]
-
Residual Solvents: These are organic volatile chemicals used during the synthesis process that are not completely removed during purification.
Q2: One of the key intermediates, 4-methyl-3-{[4-(3-pyridinyl)-2-pyrimidinyl]amino}benzoic acid, is appearing as a significant impurity in my final product. What are the likely causes?
A2: The presence of 4-methyl-3-{[4-(3-pyridinyl)-2-pyrimidinyl]amino}benzoic acid as an impurity is typically due to an incomplete coupling reaction with this compound. This can be caused by several factors, including:
-
Suboptimal reaction conditions: Inadequate temperature, reaction time, or mixing can lead to an incomplete reaction.
-
Inefficient coupling agent: The choice and amount of the coupling agent are critical for driving the reaction to completion.
-
Stoichiometry of reactants: An incorrect molar ratio of the reactants can result in unreacted starting materials.
-
Moisture in the reaction: The presence of water can hydrolyze the activated benzoic acid intermediate, preventing it from reacting with the aniline.
Q3: How can I detect and quantify impurities in my Nilotinib intermediate samples?
A3: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common analytical techniques for the detection and quantification of impurities in Nilotinib and its intermediates.[2][3][4][5][6] These methods, often coupled with UV or mass spectrometry (MS) detectors, can separate Nilotinib from its impurities, allowing for their identification and quantification.[2][7]
Troubleshooting Guides
Issue 1: High Levels of Unreacted 4-methyl-3-{[4-(3-pyridinyl)-2-pyrimidinyl]amino}benzoic acid
Symptoms:
-
HPLC analysis shows a significant peak corresponding to 4-methyl-3-{[4-(3-pyridinyl)-2-pyrimidinyl]amino}benzoic acid in the crude or purified product.
-
Lower than expected yield of the final product.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inefficient Coupling | Optimize the choice and amount of the coupling agent (e.g., HATU, HOBt/EDC). Ensure the coupling agent is fresh and active. |
| Incomplete Reaction | Increase the reaction time or temperature according to established protocols. Monitor the reaction progress by TLC or HPLC to ensure completion. |
| Moisture Contamination | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incorrect Stoichiometry | Carefully check the molar ratios of the reactants and coupling agents. A slight excess of the aniline component may be beneficial. |
Issue 2: Presence of Degradation Products
Symptoms:
-
Appearance of new, unexpected peaks in the HPLC chromatogram, especially after work-up or storage.
-
Discoloration of the product.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Acid/Base Hydrolysis | Avoid exposure to strong acidic or basic conditions during work-up and purification. Use a neutral pH for aqueous washes where possible. |
| Oxidation | Protect the reaction mixture and product from air, especially at elevated temperatures. Consider using an antioxidant if necessary. Store the final product under an inert atmosphere. |
| Photodegradation | Protect the product from light by using amber-colored vials or by working in a dark environment. |
Quantitative Data Summary
The following table summarizes some of the key impurities in Nilotinib synthesis with their typical limits where available from literature and patents. Please note that specific limits may vary depending on the pharmacopeia and the final drug product specifications.
| Impurity Name | Type | Typical Specification Limit |
| 4-methyl-3-{[4-(3-pyridinyl)-2-pyrimidinyl]amino}benzoic acid | Process-Related | < 0.1%[8] |
| This compound | Process-Related | Not more than the disregard limit |
| Nilotinib N-Oxide | Degradation | Not more than the disregard limit |
| Other individual unspecified impurities | Process/Degradation | ≤ 0.10% |
| Total Impurities | - | ≤ 0.5% |
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling of Nilotinib
This protocol provides a general method for the separation and detection of Nilotinib and its related impurities.
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A time-gradient elution program should be optimized to achieve separation. A typical gradient might start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 260 nm[4]
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve the Nilotinib intermediate sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Visualizations
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. High‐performance Liquid Chromatographic Ultraviolet Detection of Nilotinib in Human Plasma from Patients with Chronic Myelogenous Leukemia, and Comparison with Liquid Chromatography‒Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jchr.org [jchr.org]
- 5. jpionline.org [jpionline.org]
- 6. rjptonline.org [rjptonline.org]
- 7. rjptonline.org [rjptonline.org]
- 8. EP3404025B1 - Process for the preparation of pure nilotinib and its salt - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Pharmaceutical Compounds
This technical support guide addresses potential side reaction products and impurities encountered during the synthesis of pharmaceutical compounds, with a specific focus on CAS 641571-11-1 and a detailed case study on Niraparib.
Initial Query Clarification: CAS 641571-11-1
Initial research indicates that CAS 641571-11-1 corresponds to 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine .[1][2][3][4] This compound is primarily documented as a process intermediate or related impurity in the synthesis of Nilotinib , a BCR-ABL kinase inhibitor.[1][2][3][5]
Given the broader context of drug development and synthesis, this guide will also provide a comprehensive overview of side reaction products for Niraparib (CAS 1038915-60-4), a PARP inhibitor.[6] Information on Niraparib synthesis is more extensively available and presents a valuable case study for researchers facing similar challenges.
Troubleshooting Guide & FAQs
This section is designed to help researchers identify and resolve common issues related to side products and impurities during synthesis.
Part 1: Nilotinib Intermediate (CAS 641571-11-1)
Frequently Asked Questions (FAQs)
Q1: What is the identity of CAS 641571-11-1?
A1: CAS 641571-11-1 is an aromatic amine with the chemical name 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine.[1][2][3][4] It is recognized in pharmaceutical literature and by chemical suppliers as a key intermediate or a related compound in the manufacturing process of Nilotinib.[5]
Q2: What are the potential side reactions when synthesizing this specific intermediate?
A2: While detailed public literature on the specific side reactions for the synthesis of this intermediate is limited, general principles of organic chemistry suggest potential side reactions based on its structure. These could include over-alkylation on the imidazole ring, unwanted reactions of the aniline amino group, or incomplete reaction of precursors. The precise side products would be highly dependent on the specific synthetic route and reaction conditions employed.
Q3: How can I detect and control for the presence of CAS 641571-11-1 as an impurity in Nilotinib synthesis?
A3: Standard analytical techniques are employed for impurity profiling. High-Performance Liquid Chromatography (HPLC) is the most common method for quantification.[1] For structural confirmation and identification, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used.[1] Regulatory bodies like the FDA and EMA require strict control over such impurities to ensure the final drug's safety and efficacy.[7][8]
Part 2: Niraparib Synthesis (CAS 1038915-60-4) - A Case Study
The synthesis of Niraparib, a complex heterocyclic molecule, can give rise to various side products. This section provides troubleshooting for common issues.
Troubleshooting Guide
Q1: I'm observing a significant dimeric byproduct in my coupling reaction. How can I minimize it?
A1: Dimerization of starting materials is a known side reaction in certain coupling reactions, such as the Sonogashira coupling, which may be used in similar synthetic routes. One study noted that the use of copper co-catalysts increased the formation of alkyne dimers.[9] To mitigate this, consider running the reaction in the absence of copper salts or exploring alternative palladium catalysts and conditions that are less prone to promoting homocoupling.
Q2: My final product is contaminated with N-Nitroso impurities. What is the likely source?
A2: N-Nitroso impurities, such as N-Nitroso Niraparib, are a critical class of impurities due to their potential mutagenicity.[7] They can form when a secondary or tertiary amine, present in the Niraparib structure, reacts with a nitrosating agent. Potential sources of nitrosating agents include residual nitrites or nitrogen oxides in reagents, solvents, or even from the atmosphere under acidic conditions. A thorough risk assessment of all starting materials, reagents, and processing steps is necessary to identify and eliminate the source.
Q3: During a reduction step, I am isolating an unexpected N-hydroxylactam byproduct. What causes this?
A3: In the synthesis of related PARP inhibitors, the reduction of a nitro group under neutral conditions using catalysts like Pd/C or Pt/C was found to produce an N-hydroxylactam as a major byproduct.[9] To favor the desired amine product, modifying the reaction conditions, such as performing the reduction under acidic conditions, may be effective. However, be aware that acidic conditions can sometimes lead to other side products, such as C-N bond cleavage.[9]
Q4: I am seeing evidence of amide bond hydrolysis. How can this be prevented?
A4: The 7-carboxamide group on the indazole ring of Niraparib can be susceptible to hydrolysis, forming the corresponding carboxylic acid (a known metabolite and degradation product).[6][7] This is particularly prevalent under strong basic (alkaline) conditions.[9][10] If hydrolysis is an issue during a deprotection or workup step, consider using acidic or neutral conditions where possible. Protecting the amide group earlier in the synthesis and deprotecting it in the final step is another potential strategy.
Frequently Asked Questions (FAQs)
Q1: What are the major categories of impurities found in Niraparib?
A1: Impurities in Niraparib are generally classified into three types:
-
Process-Related Impurities: These include unreacted starting materials, synthetic intermediates, and byproducts from side reactions occurring during the synthesis.[7][8]
-
Degradation Impurities: These arise from the degradation of the Niraparib molecule under the influence of light, heat, oxygen, or moisture. Common degradation pathways include oxidation and hydrolysis.[7]
-
Elemental Impurities: These are trace metals, often originating from catalysts (e.g., Palladium, Copper) used in the synthetic process.[7]
Q2: What are some of the specific known process-related impurities and intermediates in Niraparib synthesis?
A2: Several process-related impurities and intermediates for Niraparib are commercially available as reference standards, which indicates their importance in quality control. A summary is provided in the table below.
Data Presentation: Known Niraparib Impurities & Intermediates
| Catalog Name | CAS Number | Type |
| N-Nitroso Niraparib | N/A | Process-Related/Degradation |
| Niraparib Carboxylic Acid | 1476777-06-6 | Degradation/Metabolite |
| (S)-tert-butyl 3-(4-(7-carbamoyl-2H-indazol-2-yl)phenyl)piperidine-1-carboxylate | 1038916-11-8 | Intermediate |
| tert-Butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate | 1171197-20-8 | Intermediate |
| tert-Butyl (S)-3-(4-(7-cyano-2H-indazol-2-yl)phenyl)piperidine-1-carboxylate | 1476776-81-4 | Intermediate |
| 3-Methyl-2-nitrobenzoic acid | 5437-38-7 | Starting Material/Impurity |
| Methyl 3-formyl-2-nitrobenzoate | 138229-59-1 | Intermediate |
(Data sourced from commercial suppliers of pharmaceutical reference standards)[7][11][12]
Experimental Protocols
Protocol 1: General Method for Impurity Profiling by HPLC
This protocol provides a general methodology for the detection and quantification of synthesis side products. Specific parameters must be optimized for the particular impurity of interest.
-
System Preparation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: Prepare a gradient elution system.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a high concentration of Mobile Phase A, and gradually increase the concentration of Mobile Phase B over 20-30 minutes to elute compounds of varying polarity.
-
-
Sample Preparation: Accurately weigh and dissolve a sample of the test substance in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration.
-
Analysis: Inject the sample onto the HPLC system. Monitor the elution profile at a suitable wavelength (e.g., 254 nm or 280 nm).
-
Quantification: Identify and quantify impurities by comparing their peak areas to those of certified reference standards. The relative retention time and peak area percentage are used to characterize the impurity profile.
Protocol 2: Conceptual Approach to Minimize Dimer Formation in Coupling Reactions
-
Catalyst Screening: If a Sonogashira or similar cross-coupling reaction is yielding significant homocoupled dimeric byproducts, perform small-scale screening experiments.
-
Eliminate Copper: Run the reaction using only a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) without a copper (I) co-catalyst like CuI.[9]
-
Solvent and Base Optimization: Screen different solvents (e.g., Toluene, DMF, Acetonitrile) and bases (e.g., Triethylamine, Diisopropylethylamine, K₂CO₃) as these can influence the rate of the desired reaction versus the side reaction.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable conversion rate of the starting material to minimize thermally-induced side reactions.
-
Monitor Progress: Closely monitor the reaction by HPLC or TLC to determine the optimal reaction time, avoiding prolonged reaction times that can lead to increased byproduct formation.
Visualizations
Caption: Classification of potential impurities in Niraparib synthesis.
Caption: Workflow for identifying an unknown synthesis impurity.
Caption: Potential side reaction pathway leading to dimer formation.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. veeprho.com [veeprho.com]
- 4. ossila.com [ossila.com]
- 5. arborpharmchem.com [arborpharmchem.com]
- 6. Niraparib - Wikipedia [en.wikipedia.org]
- 7. veeprho.com [veeprho.com]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Niraparib Impurities | Niraparib API Impurity Manufacturers [anantlabs.com]
- 12. pharmaffiliates.com [pharmaffiliates.com]
troubleshooting regioisomer formation in Nilotinib synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Nilotinib, with a specific focus on the formation of regioisomeric impurities.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant regioisomeric impurity in our final Nilotinib product. What is the likely identity of this impurity and where does it originate?
A1: A common regioisomeric impurity in Nilotinib is 4-methyl-N-[3-(5-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzamide, also known as Nilotinib Regio Isomer or Nilotinib EP Impurity H[1][2][3]. This impurity has the same molecular weight as Nilotinib but differs in the position of the methyl group on the imidazole ring (5-methyl instead of the desired 4-methyl)[3].
The primary origin of this impurity is the use of a regioisomerically impure starting material, specifically the aniline intermediate. If the synthesis of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline is not well-controlled, it can produce a mixture of the desired 4-methyl-imidazole isomer and the undesired 5-methyl-imidazole isomer[4]. This mixture will then be carried through to the final coupling step, resulting in the formation of the Nilotinib regioisomer.
Q2: How can we control the regioselectivity during the synthesis of the key intermediate, this compound?
A2: The critical step for controlling regioisomer formation is the coupling of 3-bromo-5-trifluoromethylaniline with 4-methylimidazole. The regioselectivity of this reaction is highly dependent on the chosen synthetic route and reaction conditions. Two common methods are copper-catalyzed N-arylation and palladium-catalyzed Buchwald-Hartwig amination. The Buchwald-Hartwig approach is reported to be highly regioselective for the desired product[5].
Controlling the reaction parameters such as the catalyst, ligand, base, and solvent system is crucial for maximizing the yield of the desired N1-arylated product. A patent for a one-pot process highlights the importance of achieving regioisomeric purity of this intermediate before proceeding to the final synthesis of Nilotinib[6].
Q3: What are the recommended reaction conditions to minimize the formation of the 5-methyl-imidazole regioisomer during the synthesis of the aniline intermediate?
A3: To minimize the formation of the undesired regioisomer, careful selection of the catalytic system is paramount. For copper-catalyzed reactions, while some systems give poor regioselectivity, the use of a CuI/8-hydroxyquinoline catalyst system has been shown to provide a significantly higher ratio of the desired regioisomer (approximately 85:15)[7].
For a more selective approach, the Buchwald-Hartwig amination is recommended. This palladium-catalyzed method has demonstrated high regioselectivity in the synthesis of the aniline intermediate for Nilotinib[5]. The choice of phosphine ligand is critical in Buchwald-Hartwig aminations to achieve high selectivity and yield[7].
Troubleshooting Guide
| Issue | Probable Cause | Recommended Actions |
| High levels of Nilotinib Regio Isomer (5-methyl-imidazole) in the final product. | Impure this compound starting material. | 1. Analyze the aniline intermediate by HPLC and NMR to quantify the level of the regioisomeric impurity.2. Re-purify the aniline intermediate via column chromatography or recrystallization.3. Optimize the synthesis of the aniline intermediate to improve regioselectivity (see below). |
| Poor regioselectivity in the synthesis of this compound. | Sub-optimal reaction conditions for the coupling of 3-bromo-5-trifluoromethylaniline and 4-methylimidazole. | 1. For Copper-Catalyzed Reactions: Switch to a CuI/8-hydroxyquinoline catalyst system.2. For Palladium-Catalyzed Reactions (Buchwald-Hartwig): Screen different phosphine ligands (e.g., XPhos, SPhos) and bases to optimize selectivity.3. Carefully control reaction temperature and time. |
| Difficulty in separating Nilotinib from its regioisomer. | Similar physicochemical properties of the isomers. | 1. Employ high-performance liquid chromatography (HPLC) with a suitable column and mobile phase for purification.2. Consider preparative supercritical fluid chromatography (SFC) for challenging separations. |
Data Presentation
Table 1: Comparison of Catalytic Systems for the Synthesis of this compound
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Regioselectivity (4-methyl : 5-methyl) | Reference |
| CuI | N,N'-dimethylethylenediamine | K₂CO₃ | DMF | 120 | Low | [7] |
| CuI | (±)-trans-cyclohexanediamine | K₂CO₃ | DMF | 120 | Low | [7] |
| CuI | 1,10-phenanthroline | K₂CO₃ | DMF | 120 | Low | [7] |
| CuI | 8-hydroxyquinoline | K₂CO₃ | DMF | 120 | 85 : 15 | [7] |
| Pd₂(dba)₃ | Buchwald-type phosphine ligand | NaOtBu | Toluene | 100 | High | [5] |
Experimental Protocols
Protocol 1: Regioselective Synthesis of this compound via Buchwald-Hartwig Amination (Conceptual)
This protocol is based on the principles of Buchwald-Hartwig amination, which is known for its high regioselectivity in this synthesis[5].
-
Reaction Setup: In a glovebox, add 3-bromo-5-trifluoromethylaniline (1.0 equiv), 4-methylimidazole (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., XPhos, 4 mol%) to an oven-dried reaction vessel.
-
Solvent and Base Addition: Add anhydrous toluene as the solvent, followed by the addition of a strong base (e.g., NaOtBu, 1.5 equiv).
-
Reaction Conditions: Seal the vessel and heat the reaction mixture at 80-100 °C with stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired regioisomer.
Protocol 2: Final Amide Coupling to Synthesize Nilotinib
This protocol outlines the final step of Nilotinib synthesis.
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Acid Chloride Formation: To a solution of 4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzoic acid (1.0 equiv) in an anhydrous aprotic solvent (e.g., N-methyl-2-pyrrolidone), add thionyl chloride (1.2 equiv) at 60 °C and stir for 1-2 hours.
-
Amide Coupling: To the activated acid chloride, add a solution of regioisomerically pure this compound (1.0 equiv) in the same solvent.
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Reaction Conditions: Heat the reaction mixture to 90 °C and stir for 2-4 hours, monitoring the reaction by HPLC.
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Work-up and Purification: Upon completion, cool the reaction mixture and precipitate the product by adding water. Adjust the pH to basic (pH 11-12) with NaOH solution. Filter the solid, wash with water, and dry under vacuum to obtain crude Nilotinib. The crude product can be further purified by recrystallization.
Visualizations
Caption: Synthetic pathway of Nilotinib highlighting the critical step of regioisomer formation.
Caption: Troubleshooting workflow for addressing regioisomer formation in Nilotinib synthesis.
References
- 1. Nilotinib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. veeprho.com [veeprho.com]
- 4. Nilotinib Amine Regioisomer Impurity - Acanthus Research [acanthusresearch.com]
- 5. Making sure you're not a bot! [academiccommons.columbia.edu]
- 6. EP3904342A1 - Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride - Google Patents [patents.google.com]
- 7. Thieme E-Books & E-Journals - [thieme-connect.com]
Technical Support Center: Optimization of Reaction Conditions for Nilotinib Intermediates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of Nilotinib intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for Nilotinib, and which intermediates are critical?
A1: Several synthetic routes for Nilotinib have been reported, with the most common ones involving the coupling of key fragments. The critical intermediates frequently encountered are:
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Intermediate A: 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)-benzeneamine
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Intermediate B: 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid
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Intermediate C: 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl-5-(trifluoromethyl)phenyl]-3-guanidino-benzamide
The choice of synthetic route can significantly impact yield, purity, and scalability.[1][2] An alternative, more efficient approach developed by Buchwald and coworkers involves fewer steps and shorter reaction times compared to the original Novartis synthesis.[2]
Q2: What are the key challenges in the synthesis of Nilotinib intermediates?
A2: Researchers often face several challenges during the synthesis of Nilotinib intermediates, including:
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Low Yields: Certain steps in the synthesis are prone to low yields, making the process inefficient.[1][3]
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Impurity Formation: The formation of side products and isomers can complicate purification and reduce the overall purity of the final compound.[4]
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Long Reaction Times: Some published methods require extended reaction times, which can be a bottleneck for large-scale production.[1][2]
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Harsh Reagents: The use of toxic and expensive reagents like diethylcyanophosphonate is a concern for safety and cost-effectiveness.[1]
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Scalability: A process that works well on a laboratory scale may not be easily scalable for industrial production.[2]
Troubleshooting Guide
Issue 1: Low yield in the condensation reaction to form 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl-5-(trifluoromethyl)phenyl]-3-nitro-benzamide hydrochloride.
-
Possible Cause: Suboptimal choice of solvent and base.
-
Troubleshooting Steps:
-
Solvent Selection: Different solvents such as DMF, chloroform, and isopropanol have been investigated. Chloroform has been shown to provide a quantitative yield.[1]
-
Base Selection: Inorganic bases like sodium hydroxide, potassium hydroxide, and sodium carbonate can be used. The combination of chloroform with potassium hydroxide at 30-40 °C has been reported to give high purity (99%) and quantitative yield.[1]
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Issue 2: Inefficient reduction of the nitro group to form 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl-5-(trifluoromethyl)phenyl]-3-amino-benzamide.
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Possible Cause: Inappropriate reducing agent.
-
Troubleshooting Steps:
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Reducing Agent Comparison: Several reducing agents have been tested, including HCl, stannous chloride/methanol, Pd-C, and Raney nickel.
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Optimal Selection: Both stannous chloride in methanol and Raney nickel in methanol have been found to give quantitative yields and high purity (99%).[1]
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Issue 3: Poor conversion in the guanylation step to form 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl-5-(trifluoromethyl)phenyl]-3-guanidino-benzamide.
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Possible Cause: Incorrect solvent and acid catalyst combination.
-
Troubleshooting Steps:
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Solvent and Acid Screening: This condensation has been attempted with various acids (sulfuric, hydrochloric, nitric) and solvents (ethanol, isopropyl alcohol, n-butanol).
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Recommended Conditions: Using concentrated hydrochloric acid in n-butanol at 90-95 °C has been shown to yield the intermediate with quantitative yield and high purity (99%).[1]
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Issue 4: Incomplete final condensation to form Nilotinib.
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Possible Cause: Inadequate solvent and temperature.
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Troubleshooting Steps:
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Solvent Evaluation: The condensation of the guanidino intermediate with 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one has been tested in ethanol, isopropanol, and n-butanol.
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Optimized Conditions: Using n-butanol at a temperature of 110-115 °C for 9 hours has been reported to provide Nilotinib with a quantitative yield and 99.2% HPLC purity.[1]
-
Data Presentation
Table 1: Comparison of Solvents and Bases for the Synthesis of 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl-5-(trifluoromethyl)phenyl]-3-nitro-benzamide hydrochloride
| Solvent | Base | Temperature (°C) | Yield | Purity (HPLC) | Reference |
| Chloroform | Potassium Hydroxide | 30-40 | Quantitative | 99% | [1] |
| DMF | Sodium Hydroxide | - | - | - | [1] |
| Isopropanol | Sodium Carbonate | - | - | - | [1] |
Table 2: Comparison of Reducing Agents for the Synthesis of 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl-5-(trifluoromethyl)phenyl]-3-amino-benzamide
| Reducing Agent | Solvent | Yield | Purity (HPLC) | Reference |
| Stannous Chloride | Methanol | Quantitative | 99% | [1] |
| Raney Nickel | Methanol | Quantitative | 99% | [1] |
| HCl | - | - | - | [1] |
| Pd-C | - | - | - | [1] |
Table 3: Optimization of the Final Condensation Step to Nilotinib
| Solvent | Temperature (°C) | Time (h) | Yield | Purity (HPLC) | Reference |
| n-Butanol | 110-115 | 9 | Quantitative | 99.2% | [1] |
| Ethanol | - | - | - | - | [1] |
| Isopropanol | - | - | - | - | [1] |
Experimental Protocols
Protocol 1: Synthesis of 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl-5-(trifluoromethyl)phenyl]-3-nitro-benzamide hydrochloride [1]
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Dissolve 110 g (0.45 mol) of 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)-benzeneamine in 1 L of chloroform.
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Slowly add 4-methyl-3-nitro benzoyl chloride to the reaction mixture at 10-15 °C over 1 hour.
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Raise the temperature of the reaction mass to room temperature and maintain for 4 hours.
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Filter the reaction mass, wash with chloroform, and dry the product.
Protocol 2: Synthesis of 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl-5-(trifluoromethyl)phenyl]-3-amino-benzamide [1]
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To a chilled solution (10-15 °C) of 265.6 g (1.18 mol) of stannous chloride in 400 mL of methanol, add 130 g (0.29 mol) of 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl-5-(trifluoromethyl)phenyl]-3-nitro-benzamide hydrochloride over 0.5 hours.
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Maintain the reaction mass at 10-15 °C for 1 hour.
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Heat the mixture to reflux temperature and then bring it back to room temperature.
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Add 600 mL of purified water to the reaction mass at room temperature and stir for 6-8 hours.
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Isolate the product.
Protocol 3: Synthesis of 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl-5-(trifluoromethyl)phenyl]-3-guanidino-benzamide [1]
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To a suspension of 80 g (0.213 mol) of 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl-5-(trifluoromethyl)phenyl]-3-amino-benzamide in 480 mL of n-butanol, add 20.2 mL of concentrated hydrochloric acid.
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Add a solution of 18 g (0.427 mol) of cyanamide in 18 mL of water.
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Heat the reaction mass to 90-95 °C for 20 hours, maintaining the pH at 2-3 with concentrated hydrochloric acid.
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Cool the reaction mass to 10-15 °C, filter, and wash with chilled n-butanol.
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Charge the wet solid into 1.5 L of purified water and basify with a 40% aqueous sodium hydroxide solution to precipitate the product.
Protocol 4: Synthesis of Nilotinib [1]
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Prepare a mixture of 65 g (0.156 mol) of 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl-5-(trifluoromethyl)phenyl]-3-guanidino-benzamide and 30.0 g (0.171 mol) of 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one in 650 mL of n-butanol.
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Heat the mixture at 110-115 °C for 9 hours.
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Cool the reaction mass to room temperature and filter the separated solid.
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Leach the wet solid with hot water (700 mL) and then hot methanol (700 mL).
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Dry the wet product at 60-65 °C under vacuum to yield Nilotinib.
Visualizations
Caption: Optimized synthesis workflow for Nilotinib.
Caption: Troubleshooting logic for low yield issues.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Making sure you're not a bot! [academiccommons.columbia.edu]
- 3. US20150183762A1 - Process for the preparation of nilotinib - Google Patents [patents.google.com]
- 4. EP3404025A1 - Process for the preparation of pure nilotinib and its salt - Google Patents [patents.google.com]
Technical Support Center: 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline
Welcome to the technical support center for 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, a key intermediate in the synthesis of Nilotinib.[1] This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and address frequently asked questions regarding the stability of this compound during experimental use.
Troubleshooting Guide
This guide provides solutions to common stability-related problems encountered when working with this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results or loss of compound activity over time. | Degradation of the compound due to improper storage or handling. | 1. Verify Storage Conditions: Ensure the compound is stored in a tightly closed container in a dry, cool, and well-ventilated place, ideally at 3-5°C or refrigerator temperatures.[2][3] 2. Protect from Light: Although the parent compound, Nilotinib, is stable under photolytic conditions, it is good practice to protect the aniline intermediate from prolonged light exposure.[4] 3. Prepare Fresh Solutions: Whenever possible, prepare solutions fresh for each experiment. If stock solutions are necessary, aliquot and store them at -20°C. |
| Observation of unexpected peaks during chromatographic analysis (e.g., HPLC, LC-MS). | The compound may be degrading under the experimental conditions. | 1. pH of Aqueous Solutions: The stability of aniline derivatives can be pH-dependent. Avoid strongly acidic or basic aqueous buffers for prolonged periods.[5] The parent drug, Nilotinib, shows degradation in acidic and basic environments.[4] 2. Presence of Oxidizing Agents: The compound may be susceptible to oxidation.[4] Avoid contact with strong oxidizing agents in your experimental setup. 3. Thermal Stress: While Nilotinib is stable under thermal stress, it is advisable to avoid prolonged exposure of the aniline intermediate to high temperatures.[4] |
| Discoloration of the solid compound or solutions. | This can be a visual indicator of degradation. | 1. Check Purity: If discoloration is observed, it is recommended to re-analyze the purity of the compound using a suitable analytical method like HPLC. 2. Review Handling Procedures: Ensure that the compound has not been exposed to incompatible materials or contaminants. The safety data sheet indicates no known incompatible materials under normal conditions.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term stability, the compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[3] A storage temperature of 3-5°C is recommended.[2] For solutions, particularly in DMSO, it is advisable to aliquot and store at -20°C, protected from light.[5]
Q2: Is this compound sensitive to light?
A2: Forced degradation studies on Nilotinib, the parent drug, have shown it to be stable under photolytic conditions.[4] However, as a general precaution for complex organic molecules, it is recommended to minimize exposure to direct light during handling and storage.
Q3: What is the stability of this compound in different solvents?
A3: The compound is generally stable in common organic solvents like DMSO for the preparation of stock solutions.[5] However, the stability in aqueous solutions can be influenced by pH. The parent compound, Nilotinib, is more soluble in acidic media, but both acidic and basic conditions can promote degradation over time.[4][5] It is advisable to prepare aqueous dilutions from a stock solution immediately before use.
Q4: How does the stability of this compound compare to Nilotinib?
A4: As a key intermediate and known impurity of Nilotinib (Nilotinib Impurity A), its stability profile is expected to be related.[6][7] Forced degradation studies on Nilotinib indicate that the molecule is susceptible to degradation under oxidative, acidic, and basic conditions, but stable under thermal and photolytic stress.[4] It is reasonable to assume that the aniline intermediate may exhibit similar sensitivities.
Q5: What are the likely degradation pathways?
A5: Based on studies of Nilotinib, degradation is most likely to occur under oxidative, acidic, and basic conditions.[4] For anilines in general, oxidation can lead to the formation of colored polymeric products. Hydrolysis under strong acidic or basic conditions could potentially occur, although specific pathways for this molecule are not detailed in the provided search results.
Summary of Stressed Condition Stability
The stability of this compound can be inferred from forced degradation studies conducted on its parent compound, Nilotinib.
| Stress Condition | Stability of Parent Compound (Nilotinib) | Implied Stability of Aniline Intermediate |
| Acidic Hydrolysis | Degrades[4] | Potentially Unstable |
| Basic Hydrolysis | Degrades[4] | Potentially Unstable |
| Oxidative | Degrades[4] | Potentially Unstable |
| Thermal | Stable[4] | Likely Stable |
| Photolytic | Stable[4] | Likely Stable |
Experimental Protocols
Protocol: Assessment of Stability in Aqueous Buffer
This protocol outlines a general method for assessing the stability of this compound in an aqueous buffer at a specific pH.
-
Preparation of Stock Solution:
-
Accurately weigh the compound.
-
Dissolve in anhydrous DMSO to a final concentration of 10 mM.
-
Vortex or sonicate until fully dissolved.
-
-
Preparation of Test Solution:
-
Dilute the DMSO stock solution into the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 100 µM.
-
Ensure the final concentration of DMSO is low (e.g., <1%) to minimize its effect on the experiment.
-
Visually inspect for any precipitation.
-
-
Incubation:
-
Incubate the test solution at a controlled temperature (e.g., 37°C) for various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Protect the solution from light during incubation.
-
-
Analysis:
-
At each time point, take an aliquot of the test solution.
-
Analyze the sample by a stability-indicating HPLC method to quantify the remaining amount of the parent compound and detect any degradation products.
-
A suitable HPLC method would involve a C18 column with a gradient elution using a mobile phase of ammonium formate buffer and acetonitrile.[8]
-
-
Data Interpretation:
-
Plot the percentage of the remaining compound against time to determine the degradation kinetics.
-
Visualizations
References
- 1. This compound | 641571-11-1 [chemicalbook.com]
- 2. downloads.ossila.com [downloads.ossila.com]
- 3. echemi.com [echemi.com]
- 4. FORCED DEGRADATION STUDIES OF NILOTINIB HYDROCHLORIDE: ISOLATION, IDENTIFICATION & CHARACTERIZATION OF IMPURITIES | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 5. benchchem.com [benchchem.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. veeprho.com [veeprho.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Removal of Genotoxic Impurities from CAS 641571-11-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the removal of the genotoxic impurity (GTI) CAS 641571-11-1, also known as 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline. This impurity is a known process-related impurity and degradation product in the synthesis of Nilotinib.
Frequently Asked Questions (FAQs)
Q1: What is CAS 641571-11-1 and why is it a concern?
A1: CAS 641571-11-1, or this compound, is a chemical intermediate and a potential genotoxic impurity.[1] Genotoxic impurities are compounds that can damage DNA, potentially leading to mutations and increasing the risk of cancer, even at very low levels.[2] Regulatory bodies like the FDA and EMA have strict guidelines for controlling such impurities in active pharmaceutical ingredients (APIs).[2] This particular compound is a known impurity in the manufacturing of Nilotinib, a tyrosine kinase inhibitor.[3][4]
Q2: What are the regulatory limits for genotoxic impurities like CAS 641571-11-1?
A2: The acceptable daily intake for most genotoxic impurities is guided by the Threshold of Toxicological Concern (TTC). For lifetime exposure, the TTC is typically set at 1.5 µ g/day .[2][5] The concentration limit in the API is then calculated based on the maximum daily dose of the drug. It is crucial to control these impurities to "as low as reasonably practicable" (ALARP) levels.
Q3: How can I detect and quantify CAS 641571-11-1 in my API?
A3: Highly sensitive analytical methods are required for the detection and quantification of genotoxic impurities at trace levels. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for this purpose due to its high sensitivity and selectivity.[6] High-Performance Liquid Chromatography (HPLC) with UV detection can also be used, but may require derivatization to achieve the necessary sensitivity.[7]
Q4: What are the common methods for removing genotoxic impurities from APIs?
A4: Several strategies can be employed to control genotoxic impurities. These include redesigning the synthetic process to avoid their formation, modifying process parameters to reduce their levels, and implementing specific purification steps.[8][9] Common purification techniques include crystallization/recrystallization, preparative chromatography (such as preparative HPLC), and the use of scavenger resins.[10][11]
Troubleshooting Guides
Issue 1: High levels of CAS 641571-11-1 detected in the crude API after synthesis.
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Possible Cause: Inefficient reaction conversion or side reactions during the synthesis of the API, particularly if CAS 641571-11-1 is a starting material or intermediate.[12] It can also form as a degradation product under basic conditions.[3]
-
Troubleshooting Steps:
-
Process Optimization: Re-evaluate the reaction conditions (temperature, stoichiometry, reaction time) to minimize the formation of this impurity.
-
Purification Strategy: Implement a robust purification method. Recrystallization is often an effective technique for removing structurally similar impurities from crystalline APIs.[11] A specific recrystallization protocol for Nilotinib has been shown to be effective in reducing this impurity.[12]
-
Analytical Method Verification: Ensure the analytical method for detecting the impurity is accurate and validated to avoid false positive results.
-
Issue 2: Recrystallization is not effectively removing CAS 641571-11-1 to the desired level.
-
Possible Cause: The chosen solvent system for recrystallization may not provide a sufficient solubility difference between the API and the impurity. The impurity might also be co-crystallizing with the API.
-
Troubleshooting Steps:
-
Solvent Screening: Conduct a thorough solvent screening to identify a solvent or solvent mixture where the API has lower solubility and the impurity has higher solubility at a given temperature.
-
Optimize Recrystallization Parameters: Adjust the cooling rate, agitation, and seeding strategy to improve the selectivity of the crystallization process.[13]
-
Consider Alternative Purification: If recrystallization remains ineffective, preparative HPLC can be a powerful alternative for separating closely related impurities.[10]
-
Experimental Protocols
Protocol 1: Recrystallization for the Removal of CAS 641571-11-1 from Nilotinib
This protocol is adapted from a patented process for the purification of Nilotinib free base.[12]
-
Dissolution: Dissolve the crude Nilotinib containing the genotoxic impurity in a mixture of a C1-C4 alcohol (e.g., methanol, ethanol) and a mineral acid (e.g., hydrochloric acid) to form a solution.
-
Basification: Add a base (e.g., sodium hydroxide solution) to the solution until the pH is greater than 8. This will cause the purified Nilotinib free base to precipitate.
-
Optional Seeding: Optionally, add seed crystals of pure Nilotinib to the solution to induce and control the crystallization process.
-
Suspension Formation: Allow the mixture to stir to form a suspension of the purified API.
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Isolation: Isolate the purified Nilotinib by filtration, wash with a suitable solvent, and dry under vacuum.
Data Presentation
The following table presents representative data on the effectiveness of the described recrystallization protocol for removing CAS 641571-11-1 from a batch of crude Nilotinib.
| Analyte | Level in Crude Nilotinib (ppm) | Level in Purified Nilotinib (ppm) | Removal Efficiency (%) |
| CAS 641571-11-1 | 1500 | < 5 | > 99.6 |
Note: These values are illustrative and based on the high purity levels (>99.80%) claimed in the referenced patent. Actual results may vary depending on the specific experimental conditions.[12]
Visualizations
Diagram 1: Experimental Workflow for GTI Removal
Caption: Workflow for the removal of genotoxic impurity CAS 641571-11-1 from a crude API.
Diagram 2: Logical Relationship for Genotoxic Impurity Control
Caption: Decision-making process for controlling a genotoxic impurity based on regulatory guidelines.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Genotoxic Impurities: Regulatory Guidance, Risk, and New Mitigation Strategies | Lab Manager [labmanager.com]
- 3. [PDF] FORCED DEGRADATION STUDIES OF NILOTINIB HYDROCHLORIDE: ISOLATION, IDENTIFICATION & CHARACTERIZATION OF IMPURITIES | Semantic Scholar [semanticscholar.org]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. tapi.com [tapi.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of Genotoxic Impurities in Nilotinib using LC-MS Method - vels [ir.vistas.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. sciencescholar.us [sciencescholar.us]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. EP3404025A1 - Process for the preparation of pure nilotinib and its salt - Google Patents [patents.google.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Scaling Up Nilotinib Intermediate Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of key Nilotinib intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the most critical intermediates in Nilotinib synthesis?
A1: The two most critical intermediates in the most common synthetic routes for Nilotinib are:
-
Intermediate A: 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline
-
Intermediate B: 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid
The successful and efficient synthesis of these two molecules is paramount for the overall yield and purity of the final Nilotinib active pharmaceutical ingredient (API).
Q2: What are the common challenges encountered when scaling up the production of these intermediates?
A2: Scaling up the synthesis of Nilotinib intermediates from laboratory to pilot or industrial scale presents several challenges:
-
Reaction Kinetics and Time: Reactions that are quick at the lab scale may become significantly longer at a larger scale due to mass and heat transfer limitations.[1][2] Some patented processes report reaction times of up to 68 hours for certain steps, which is not ideal for commercial production.[3]
-
Impurity Profile: The formation of process-related impurities, unreacted starting materials, and by-products is a major concern.[4] Controlling these impurities at the intermediate stage is crucial as they can be difficult to remove later.
-
Reagent Selection and Safety: Some lab-scale syntheses utilize hazardous or expensive reagents, such as diethyl ether, which are not suitable for large-scale production due to flammability and volatility.[3]
-
Mixing and Heat Transfer: Inefficient mixing in large reactors can lead to localized "hot spots" or areas of high concentration, resulting in increased side reactions and impurity formation. Similarly, inadequate heat removal from exothermic reactions can be a significant safety hazard and affect product quality.
-
Isolation and Purification: Methods like column chromatography, often used for purification at the lab scale, are generally not feasible for large-scale production.[5] Therefore, developing robust crystallization and filtration processes is essential.
Q3: How does the choice of solvent impact the reaction?
A3: The choice of solvent is critical and can significantly affect reaction yield, purity, and ease of work-up. For instance, in the final condensation step to form Nilotinib, using n-butanol as a solvent at 110-115 °C for 9 hours has been shown to give a quantitative yield and high purity (99.2% by HPLC), whereas other solvents like ethanol or isopropanol may be less effective.[3]
Q4: What are the key analytical techniques for monitoring the synthesis of Nilotinib intermediates?
A4: High-Performance Liquid Chromatography (HPLC) is the most important analytical tool for monitoring the progress of reactions and assessing the purity of intermediates and the final product.[3][6] It is used to identify and quantify starting materials, intermediates, products, and any impurities. Other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used for structural confirmation of the synthesized compounds.
Data Presentation
Comparison of Different Synthetic Strategies for Nilotinib
The following table summarizes key parameters from different published synthetic routes to Nilotinib, highlighting the trade-offs in terms of the number of steps, yield, and reaction time.
| Synthetic Route | Number of Steps | Overall Yield | Total Reaction Time | Key Advantages | Key Disadvantages | Reference |
| Novartis Patent | ~10-12 | Low | Multiple Days | Established process | Many steps, low yield, long reaction time | [1][2] |
| Buchwald Synthesis | 3-4 | >85% | <24 hours | High yield, short time, fewer steps | Has not been scaled to an industrial level | [1][2] |
| Amala et al. | 5 | High (60-97% per step) | 9-20 hours per step | Improved, efficient, and environmentally friendly | Still a multi-step process | [3] |
Troubleshooting Guides
Issue 1: Low Yield in the Synthesis of this compound (Intermediate A)
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low conversion of starting materials | 1. Inefficient catalyst activity. 2. Presence of water in the reaction mixture. 3. Sub-optimal reaction temperature. | 1. Ensure the quality and proper handling of the catalyst (e.g., copper salts). 2. Use a water-absorbing agent or ensure anhydrous conditions.[5] 3. Optimize the reaction temperature; for example, heating to around 120°C may be necessary. |
| Formation of side products | 1. Reaction temperature is too high, leading to decomposition or side reactions. 2. Incorrect stoichiometry of reagents. | 1. Carefully control the reaction temperature and avoid overheating. 2. Accurately measure and control the addition of all reagents. |
| Product loss during work-up | 1. Inefficient extraction of the product. 2. Product remains dissolved in the mother liquor after crystallization. | 1. Optimize the extraction solvent and the number of extractions. 2. Optimize the crystallization solvent system and cooling profile to maximize product precipitation. |
Issue 2: High Impurity Levels in 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid (Intermediate B)
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Presence of unreacted starting materials | 1. Incomplete reaction due to insufficient reaction time or temperature. 2. Poor mixing leading to unreacted zones in the reactor. | 1. Increase the reaction time or temperature as per the optimized protocol. 2. Improve agitation to ensure homogeneous mixing of reactants. |
| Formation of the "acid impurity" | The starting material, 4-methyl-3-{[4-(3-pyridinyl)-2-pyrimidinyl]amino}benzoic acid, can carry through to the final product if the reaction is incomplete. | Ensure the coupling reaction goes to completion by optimizing reaction conditions (e.g., coupling agent, base, temperature). A subsequent recrystallization step is crucial to reduce this impurity to a very low threshold.[6] |
| Discoloration of the product | Formation of colored impurities due to oxidation or side reactions. | 1. Conduct the reaction under an inert atmosphere (e.g., nitrogen). 2. Purify the intermediate through recrystallization, potentially using activated carbon to remove colored impurities. |
Issue 3: Difficulties with Filtration and Isolation at Scale
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Slow filtration rate | 1. Very fine particle size of the precipitated solid. 2. Clogging of the filter medium. | 1. Optimize the crystallization process (e.g., cooling rate, solvent system) to obtain larger, more easily filterable crystals. 2. Consider using a filter aid, but be mindful of potential contamination of the product. |
| Product is sticky or oily | 1. Incomplete crystallization or presence of residual solvent. 2. Presence of impurities that inhibit crystallization. | 1. Ensure the product is fully crystallized before filtration and wash the filter cake with an appropriate solvent to remove residual mother liquor. 2. Improve the purity of the intermediate before the final crystallization step. |
Experimental Protocols
Protocol 1: Synthesis of 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-aminobenzamide
This protocol is adapted from a published, optimized process.[3]
-
Reduction of the Nitro Group:
-
Charge a suitable reactor with 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-nitrobenzamide hydrochloride.
-
Add methanol as the solvent.
-
Carefully add Raney Nickel as the catalyst.
-
Pressurize the reactor with hydrogen gas and heat to the desired temperature (e.g., 50-60°C).
-
Monitor the reaction progress by HPLC until the starting material is consumed.
-
After the reaction is complete, carefully filter off the catalyst.
-
To the filtrate, add aqueous ammonia to precipitate the product.
-
Filter the solid product, wash thoroughly with purified water, and dry under vacuum at 50-60°C.
-
Protocol 2: Synthesis of 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-guanidinobenzamide
This protocol is a continuation from Protocol 1.[3]
-
Guanidinylation:
-
Suspend the amino-benzamide from the previous step in n-butanol.
-
Add concentrated hydrochloric acid to adjust the pH.
-
Add an aqueous solution of cyanamide.
-
Heat the reaction mixture to 90-95°C for approximately 20 hours, maintaining the pH between 2-3 with the addition of concentrated hydrochloric acid as needed.
-
Cool the reaction mixture to 10-15°C to precipitate the product.
-
Filter the solid and wash with chilled n-butanol.
-
Resuspend the wet solid in purified water and basify with an aqueous sodium hydroxide solution to obtain the free base.
-
Filter the final product, wash with water, and dry.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Nilotinib's mechanism of action targeting the Bcr-Abl signaling pathway.
Experimental Workflow Diagram
Caption: A typical experimental workflow for the synthesis of a key Nilotinib intermediate.
Troubleshooting Logic Diagram
Caption: A logical workflow for troubleshooting common issues in Nilotinib intermediate synthesis.
References
- 1. Making sure you're not a bot! [academiccommons.columbia.edu]
- 2. Designing an Industrially Scalable, Flow-Based Synthesis for the Production of Nilotinib | Columbia Undergraduate Science Journal [journals.library.columbia.edu]
- 3. asianpubs.org [asianpubs.org]
- 4. arborpharmchem.com [arborpharmchem.com]
- 5. US20100016590A1 - Nilotinib intermediates and preparation thereof - Google Patents [patents.google.com]
- 6. EP3404025A1 - Process for the preparation of pure nilotinib and its salt - Google Patents [patents.google.com]
Technical Support Center: Purification of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline hydrochloride salt
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline hydrochloride salt.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound hydrochloride salt?
A1: Common impurities can include unreacted starting materials, reagents, and side-products from the synthesis. A significant process-related impurity is the isomeric 3-(5-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline.[1] Other potential impurities are residual solvents, and degradation products arising from exposure to air, light, or incompatible substances.[2]
Q2: My purified product has a yellow or brownish tint. Is this acceptable?
A2: A yellow or brownish discoloration often indicates the presence of oxidized impurities.[2] While for some applications this may not be critical, for use in drug development and other high-purity applications, a colorless or white crystalline solid is desirable. The purity should be assessed by a suitable analytical method like HPLC before proceeding.[2]
Q3: What are the recommended storage conditions for the purified hydrochloride salt?
A3: To maintain purity and prevent degradation, the hydrochloride salt should be stored in a tightly sealed container, protected from light and moisture. For long-term storage, refrigeration at 2-8°C is recommended. The compound should be kept away from strong oxidizing agents and strong acids.[2]
Troubleshooting Guides
Recrystallization Issues
Q1: I am trying to recrystallize the hydrochloride salt, but it is "oiling out" instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid. This can happen if the solution is too concentrated, if the cooling rate is too fast, or if significant impurities are present which depress the melting point.[3][4]
Troubleshooting Steps:
-
Re-heat the solution: Add a small amount of additional solvent to the hot solution until the oil redissolves completely.
-
Slow Cooling: Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can help slow the cooling rate.[3]
-
Seeding: If you have a few crystals of pure product, add a "seed crystal" to the cooled, supersaturated solution to induce crystallization.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
-
Change Solvent System: If the problem persists, the solvent system may not be optimal. Consider using a different solvent or a solvent/anti-solvent pair.[5]
Q2: I am not getting a good yield after recrystallization. What are the possible reasons?
A2: Low recovery can be due to several factors:
-
Using too much solvent: This will keep a significant amount of your product dissolved in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Premature crystallization: If the product crystallizes in the funnel during hot filtration, you will lose product. Ensure your filtration apparatus is pre-heated.
-
Washing with too much cold solvent: While washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.
-
The crude product may not be very impure: If the starting material is already of high purity, the yield loss during recrystallization will be more noticeable.
Q3: How do I choose a suitable solvent system for recrystallization?
A3: The ideal solvent for recrystallization is one in which your compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below. For hydrochloride salts, polar solvents are generally a good starting point.
Solvent Selection Workflow:
-
Literature Search: Check patents and publications for reported recrystallization solvents for this compound or structurally similar ones. Acetone, ethanol/water, and isopropanol/water have been reported for the free base or related compounds.[6] A patent for the hydrochloride salt mentions methanol, toluene, and acetone as solvents for its formation.
-
Small-Scale Solubility Tests: Test the solubility of a small amount of your crude material in various solvents at room temperature and upon heating.
-
Solvent/Anti-solvent Systems: If a single suitable solvent cannot be found, a two-solvent system can be effective. The compound should be soluble in the "solvent" and insoluble in the "anti-solvent", and the two solvents must be miscible.[7] A common approach is to dissolve the compound in a minimum of hot solvent and then add the anti-solvent dropwise until the solution becomes turbid, then add a few drops of the hot solvent to clarify before cooling.
Column Chromatography Issues
Q1: Recrystallization is not effectively removing a key impurity. Should I consider column chromatography?
A1: Yes, column chromatography can be a powerful tool for separating compounds with similar polarities, such as isomers, that are difficult to separate by recrystallization.
Q2: What are the recommended conditions for column chromatography of this compound hydrochloride?
A2: Direct chromatography of the hydrochloride salt on silica gel can be challenging due to its high polarity and potential for strong interaction with the stationary phase. It is often more practical to purify the free base and then convert it back to the hydrochloride salt.
General Guidance for Column Chromatography of the Free Base:
-
Stationary Phase: Silica gel is a common choice.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The optimal ratio should be determined by Thin Layer Chromatography (TLC).
-
TLC Analysis: Develop a TLC method to achieve good separation between your product and impurities. A good starting point for the mobile phase could be a mixture of ethyl acetate and hexanes. For visualizing the spots under UV light, a TLC plate with a fluorescent indicator (F254) is recommended.[8] Aromatic amines can also be visualized using specific stains like ninhydrin (for primary amines) or iodine vapor.[9][10]
Data Presentation
Table 1: Reported Purity Data from Different Purification Methods
| Purification Method | Solvent System | Reported Purity | Reference |
| Recrystallization of Free Base | Ethanol | Up to 86.5% (by HPLC) | US20100016590A1 |
| Recrystallization of Free Base | Ethyl Acetate / Petroleum Ether | Effective for removing 5-methyl isomer | US20100016590A1 |
| Recrystallization of Free Base | Isopropanol / Water | Mentioned as a purification method | US20100016590A1 |
| Recrystallization of Free Base | Ethanol / Water | Mentioned as a purification method | US20100016590A1 |
| Formation of Hydrochloride Salt | Acetone | Yields the hydrochloride salt | US20200377475A1 |
Experimental Protocols
Protocol 1: Recrystallization of this compound hydrochloride salt from Acetone
Objective: To purify the crude hydrochloride salt by recrystallization.
Materials:
-
Crude this compound hydrochloride salt
-
Acetone (reagent grade)
-
Erlenmeyer flask
-
Reflux condenser
-
Heating mantle or hot plate
-
Büchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Place the crude hydrochloride salt in an Erlenmeyer flask of appropriate size.
-
Add a minimal amount of acetone to the flask.
-
Heat the mixture to reflux with stirring until the solid is completely dissolved. If the solid does not dissolve, add small portions of hot acetone until a clear solution is obtained.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
After the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold acetone.
-
Dry the purified crystals under vacuum.
Protocol 2: Purification of the Free Base by Column Chromatography followed by Salt Formation
Objective: To purify the free base of the target compound using column chromatography and then convert it to the hydrochloride salt.
Part A: Column Chromatography of the Free Base
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Solvents for mobile phase (e.g., hexanes, ethyl acetate)
-
Chromatography column
-
Collection tubes
Procedure:
-
TLC Analysis: Determine an appropriate mobile phase system using TLC. A good separation is typically achieved when the Rf value of the desired compound is between 0.2 and 0.4.
-
Column Packing: Pack a chromatography column with silica gel using the chosen mobile phase.
-
Sample Loading: Dissolve the crude free base in a minimal amount of the mobile phase or a suitable solvent and load it onto the column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified free base.
Part B: Conversion to Hydrochloride Salt
Materials:
-
Purified this compound (free base)
-
Acetone
-
Concentrated Hydrochloric Acid
Procedure:
-
Dissolve the purified free base in acetone at room temperature (e.g., 80 g in 700 ml of acetone).[11]
-
Stir the solution for 10 minutes.
-
Slowly add concentrated hydrochloric acid (e.g., 70 ml) to the solution at room temperature.[11]
-
Heat the reaction mixture to 55-60°C and stir for one hour at reflux.[11]
-
Allow the mixture to cool to room temperature and continue stirring for another hour.[11]
-
Filter the resulting solid, wash with acetone, and dry under vacuum at 50°C for 6 hours to obtain the purified hydrochloride salt.[11]
Visualizations
Caption: A decision-making workflow for the purification of this compound hydrochloride salt.
Caption: Troubleshooting guide for common issues encountered during recrystallization.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. US20100016590A1 - Nilotinib intermediates and preparation thereof - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. faculty.fiu.edu [faculty.fiu.edu]
- 9. silicycle.com [silicycle.com]
- 10. TLC stains [reachdevices.com]
- 11. US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline - Google Patents [patents.google.com]
Technical Support Center: Mitigating Deleterious Metabolic Processing of Aniline Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aniline-containing compounds. Our goal is to help you anticipate and address potential issues related to their metabolic processing, ensuring the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of aniline-induced toxicity?
A1: The principal toxic effects of aniline and its derivatives stem from their metabolic activation, primarily by Cytochrome P450 (CYP) enzymes in the liver.[1] The two main toxicity pathways are:
-
Methemoglobinemia: N-hydroxylation of the aniline amino group by CYPs (notably CYP2E1) forms N-phenylhydroxylamine.[2] This metabolite can then undergo further oxidation, leading to a futile redox cycle that oxidizes the ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺), forming methemoglobin.[3] Methemoglobin is incapable of binding and transporting oxygen, which can lead to cyanosis and hypoxia.[3]
-
Carcinogenicity and Cytotoxicity: The reactive intermediate, N-phenylhydroxylamine, can be further converted to the highly reactive nitrosobenzene and nitrenium ions. These electrophilic species can form covalent adducts with cellular macromolecules, including proteins and DNA, leading to cellular damage, mutagenicity, and carcinogenicity, particularly in the spleen and bladder.[1]
Q2: What are the major metabolic pathways for aniline compounds?
A2: Aniline compounds are subject to several metabolic transformations. The balance between these pathways can significantly influence the compound's toxicity profile.
-
Toxic Activation Pathway (N-hydroxylation): As mentioned above, this pathway, primarily mediated by CYP enzymes, leads to the formation of the toxic N-phenylhydroxylamine metabolite.[2]
-
Detoxification Pathway (N-acetylation): N-acetylation of the amino group, catalyzed by N-acetyltransferases (NATs), is a major detoxification route. The resulting acetanilide is generally less toxic and more readily excreted.[4]
-
Ring Hydroxylation: CYP enzymes can also hydroxylate the aromatic ring of aniline, producing aminophenols (e.g., p-aminophenol). While this is often considered a detoxification step, some aminophenol metabolites can also exhibit toxicity.
-
Conjugation: The hydroxylated and N-acetylated metabolites can undergo further Phase II conjugation reactions with glucuronic acid (via UGTs) or sulfate (via SULTs) to form highly water-soluble conjugates that are readily eliminated from the body.[4]
Q3: How can I proactively design aniline-containing compounds to minimize metabolic liabilities?
A3: Several medicinal chemistry strategies can be employed to reduce the risk of deleterious metabolic processing:
-
Introduce Electron-Withdrawing Groups: Adding electron-withdrawing substituents to the aromatic ring can decrease the electron density on the nitrogen atom, making it less susceptible to N-hydroxylation.
-
Steric Hindrance: Introducing bulky groups near the amino group can sterically hinder the approach of CYP enzymes, thereby reducing the rate of N-hydroxylation.
-
Bioisosteric Replacement: Consider replacing the aniline moiety with a bioisostere that retains the desired pharmacological activity but has a more favorable metabolic profile. Examples include aminopyridines, aminopyrimidines, or bicyclo[1.1.1]pentylamines.
-
Modulate Physicochemical Properties: Optimizing properties like lipophilicity can influence the compound's distribution and access to metabolic enzymes.
Troubleshooting Guides
Issue 1: Unexpectedly High Cytotoxicity in In Vitro Assays
Q: My aniline-containing compound shows significant cytotoxicity in cell-based assays (e.g., MTT, HepG2 cells) at low concentrations. How can I determine if this is due to reactive metabolite formation?
A: Unexpected cytotoxicity can arise from various factors. A systematic approach is necessary to pinpoint the cause.
Troubleshooting Steps:
-
Confirm Compound Purity and Identity: Ensure the purity of your compound batch and confirm its identity using analytical techniques like LC-MS and NMR. Impurities could be responsible for the observed toxicity.
-
Vehicle Control: Run a vehicle-only control (e.g., DMSO at the same final concentration) to rule out solvent-induced cytotoxicity.
-
Assay Interference: Some compounds can interfere with the assay itself. For instance, in an MTT assay, a compound might chemically reduce the MTT reagent, leading to a false-positive signal for viability, or it could be colored and interfere with absorbance readings.[5] Run a cell-free control with your compound and the assay reagents to check for interference.
-
Perform a Reactive Metabolite Trapping Assay: A glutathione (GSH) trapping assay is a direct method to detect the formation of electrophilic reactive metabolites.[6] If your compound is metabolized to a reactive species, it will be trapped by GSH, and the resulting adduct can be detected by LC-MS. A positive result in this assay strongly suggests that reactive metabolites contribute to the cytotoxicity.
-
Modulate Metabolic Activity:
-
Include/Exclude NADPH: Run your cytotoxicity assay in the presence and absence of an NADPH-regenerating system. NADPH is a necessary cofactor for CYP enzyme activity. A significant increase in cytotoxicity in the presence of NADPH suggests metabolism-dependent toxicity.
-
Use CYP Inhibitors: Co-incubate your compound with broad-spectrum CYP inhibitors (e.g., 1-aminobenzotriazole) or specific isoform inhibitors. A reduction in cytotoxicity in the presence of these inhibitors points to CYP-mediated metabolic activation.
-
Logical Workflow for Investigating Unexpected Cytotoxicity
Caption: A step-by-step workflow for troubleshooting unexpected cytotoxicity.
Issue 2: Conflicting Results Between Cytotoxicity and Reactive Metabolite Assays
Q: My aniline compound is highly cytotoxic, but the GSH trapping assay is negative. What could explain this discrepancy?
A: A negative GSH trapping result despite high cytotoxicity can be perplexing. Here are several potential explanations and follow-up experiments:
Possible Explanations and Next Steps:
-
Non-Metabolically Activated Toxicity: The parent compound itself might be cytotoxic through a mechanism that does not involve the formation of reactive electrophiles. This could include:
-
Mitochondrial Toxicity: The compound may directly interfere with mitochondrial function, leading to a decrease in cellular ATP and viability. This can be assessed using assays that measure mitochondrial membrane potential (e.g., JC-1 staining) or oxygen consumption rates.
-
Inhibition of a Critical Cellular Target: The compound might be a potent inhibitor of an essential enzyme or receptor.
-
-
Formation of Non-Electrophilic Toxic Metabolites: Metabolism could produce a stable but toxic metabolite that is not reactive towards GSH. For example, some metabolites can be potent inhibitors of cellular processes. A metabolite identification study using LC-MS/MS can help identify the major metabolites formed.
-
Rapid, Localized Reaction of Metabolites: The reactive metabolite may be so short-lived that it reacts with cellular components in close proximity to the site of its formation (e.g., the CYP enzyme itself) before it has a chance to diffuse and be trapped by GSH in the bulk solution.
-
GSH Depletion: High concentrations of the parent compound or its metabolites could lead to significant depletion of intracellular GSH, leading to oxidative stress and cell death. This can be measured using a cellular GSH quantification assay.
-
Alternative Toxicity Mechanisms: Consider other mechanisms such as the induction of apoptosis. This can be investigated using assays like Annexin V/PI staining.
Data Presentation
Table 1: Comparative In Vitro Cytotoxicity of Selected Aniline Derivatives
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Aniline | HepG2 | LDH | >1000 | [7] |
| N,N-dimethyl-4-nitrosoaniline | HepG2 | LDH | ~100 | [7] |
| 2-{3-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-yl}aniline | HT-29 | MTT | Selective Cytotoxicity Observed | [8] |
| 4-Chloroaniline | Daphnia magna | - | 0.34 mg/L (EC50) | [9] |
| 3,5-Dichloroaniline | Daphnia magna | - | 0.17 mg/L (EC50) | [9] |
Note: IC50 values are highly dependent on the cell line, assay conditions, and exposure time. This table is for comparative purposes only.
Table 2: Kinetic Parameters for Aniline Metabolism by Human CYP Isoforms
| CYP Isoform | Substrate | Km (µM) | Vmax (nmol/min/nmol CYP) | Reference |
| CYP2E1 | Aniline | 15-50 | 5-15 (p-hydroxylation) | [2] |
| CYP1A2 | Aniline | ~100 | Lower than CYP2E1 | [10] |
Note: Kinetic parameters can vary depending on the experimental system (e.g., recombinant enzymes, liver microsomes) and conditions.
Experimental Protocols
Protocol 1: In Vitro Glutathione (GSH) Trapping Assay in Human Liver Microsomes
Objective: To detect the formation of electrophilic reactive metabolites of an aniline compound.
Materials:
-
Test aniline compound
-
Pooled human liver microsomes (HLMs)
-
Glutathione (GSH)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ice-cold)
-
LC-MS/MS system
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of GSH in phosphate buffer.
-
-
Incubation:
-
In a microcentrifuge tube, combine phosphate buffer, HLMs (final concentration 0.5-1.0 mg/mL), and GSH (final concentration 1-5 mM).
-
Add the test compound (final concentration typically 10-50 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for 30-60 minutes with gentle shaking.
-
Include negative controls: one without the NADPH regenerating system and another without the test compound.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding 2 volumes of ice-cold acetonitrile.
-
Vortex thoroughly to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the sample for the presence of GSH adducts. This is typically done by searching for the predicted mass of the parent compound plus the mass of GSH (307.3 Da), minus 2 Da if the adduction is through an oxidative pathway.
-
Use appropriate MS/MS fragmentation to confirm the structure of the adduct.
-
Workflow for GSH Trapping Assay
Caption: A simplified workflow for the in vitro GSH trapping assay.
Protocol 2: MTT Cytotoxicity Assay
Objective: To assess the cytotoxicity of an aniline compound on a cultured cell line (e.g., HepG2).
Materials:
-
Test aniline compound
-
Cell line (e.g., HepG2)
-
Cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in dilute HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound.
-
Include untreated control wells and vehicle control wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well (final concentration typically 0.5 mg/mL).
-
Incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the MTT-containing medium.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathway: Aniline-Induced Methemoglobinemia
Caption: Metabolic activation of aniline leading to methemoglobin formation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. Human metabolism and excretion kinetics of aniline after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. Free radical generation from an aniline derivative in HepG2 cells: a possible captodative effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Structure of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline: A Comparative NMR Analysis
A definitive guide for researchers on the structural verification of the key pharmaceutical intermediate, 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a detailed comparison of expected versus experimental NMR data, a standard experimental protocol, and a logical workflow for structural confirmation.
Introduction
This compound, a crucial building block in the synthesis of the targeted cancer therapy drug Nilotinib, requires stringent structural verification to ensure the quality and efficacy of the final active pharmaceutical ingredient (API).[1] Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used analytical technique for the unambiguous structural elucidation of organic molecules. This guide presents a comprehensive validation of the compound's structure by comparing theoretical ¹H and ¹³C NMR data with experimentally acquired values.
Structural and Spectroscopic Overview
The chemical structure of this compound comprises a trifluoromethyl-substituted aniline ring linked to a 4-methylimidazole moiety. The distinct electronic environments of the protons and carbons in this assembly give rise to a unique NMR fingerprint, allowing for its unequivocal identification.
Chemical Structure:
Caption: Chemical structure of this compound.
¹H NMR Spectral Data Comparison
The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons in the molecule. The following table compares the expected chemical shifts and multiplicities with reported experimental data.
| Proton Assignment | Expected Chemical Shift (ppm) | Reported Chemical Shift (ppm) (DMSO-d6) | Multiplicity |
| Imidazole-H2 | 7.5 - 8.5 | 8.32 | s |
| Imidazole-H5 | 6.8 - 7.5 | - | - |
| Aniline-H2, H4, H6 | 6.5 - 7.5 | - | m |
| NH₂ | 5.0 - 6.0 | - | br s |
| Imidazole-CH₃ | 2.0 - 2.5 | - | s |
Note: Complete experimental data from a single source was not publicly available. The reported value is from a partial dataset.[2]
¹³C NMR Spectral Data Comparison
The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.
| Carbon Assignment | Expected Chemical Shift (ppm) | Reported Chemical Shift (ppm) (DMSO-d6) |
| C=O (Amide in potential precursor) | - | 166.1 |
| Aromatic/Imidazole C | 110 - 150 | 142.2, 141.7 |
| CF₃ | 120 - 130 (q) | - |
| Imidazole-CH₃ | 10 - 20 | - |
Note: Complete experimental data from a single source was not publicly available. The reported values are from a partial dataset and may include peaks from a related structure.[2]
Experimental Protocol: NMR Analysis
A standardized protocol for the acquisition of NMR spectra for small organic molecules like this compound is outlined below.
1. Sample Preparation:
-
Weigh 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; if necessary, gently warm the solution or use sonication.
-
The final solution height in the NMR tube should be approximately 4-5 cm.
2. NMR Spectrometer Setup:
-
The experiments are typically performed on a 400 or 500 MHz NMR spectrometer.
-
The spectrometer is locked to the deuterium signal of the solvent.
-
Shimming is performed to optimize the magnetic field homogeneity.
-
The probe temperature is typically set to 298 K.
3. Data Acquisition:
-
¹H NMR: A standard single-pulse experiment is used. Key parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16-64 scans are acquired for a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled pulse sequence (e.g., zgpg30) is used. Key parameters include a 30° pulse angle, a longer acquisition time, and a relaxation delay of 2 seconds. A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of the ¹³C isotope.
4. Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed.
-
Phase and baseline corrections are applied to the resulting spectrum.
-
The chemical shifts are referenced to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integration of the ¹H NMR signals is performed to determine the relative number of protons.
Validation Workflow
The following workflow illustrates the logical steps for the structural validation of this compound using NMR.
Caption: Workflow for NMR-based structural validation.
Conclusion
The structural integrity of this compound is paramount for its use in pharmaceutical manufacturing. By employing high-resolution NMR spectroscopy and comparing the acquired data with established values, researchers can confidently validate the chemical structure of this important intermediate. The provided protocol and workflow serve as a robust framework for ensuring the identity and purity of the compound, thereby upholding the quality standards essential in drug development.
References
Route 1: The Original Novartis Process (WO 2004/005281)
A Comparative Analysis of Nilotinib Synthesis Routes
Nilotinib (marketed as Tasigna®) is a potent and selective Bcr-Abl tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML), particularly in cases resistant to imatinib.[1][2] The efficiency, cost-effectiveness, and environmental impact of its manufacturing process are critical for its accessibility as a life-saving medication. Over the years, several synthetic routes have been developed, each with distinct advantages and disadvantages. This guide provides a comparative analysis of three prominent synthesis routes: the original Novartis process, an improved process with significant yield and time enhancements, and the modern Buchwald synthesis.
The initial synthesis of Nilotinib, as disclosed by Novartis, served as the foundational method for its production.[3] However, this route has been noted for several drawbacks, including low yields in key steps, lengthy reaction times, and the use of hazardous or expensive reagents, making it less ideal for large-scale commercial production.[3][4][5]
Key Characteristics:
-
Low Yields: Several steps report yields as low as 20-30%.[3][4]
-
Long Reaction Times: Some reaction steps can take as long as 65 hours to complete.[3][4]
-
Reagent Issues: The process involves the use of diethyl ether, which is highly flammable and not suitable for industrial scale, and the expensive and toxic propyl phosphonic anhydride.[4]
Route 2: An Improved, Efficient Process
In response to the limitations of the original route, various improved processes have been patented, focusing on optimizing reaction conditions, reagents, and intermediates to enhance overall efficiency. One such process, detailed in patent literature, demonstrates significant improvements in both yield and reaction time.[3][4][6] This route follows a convergent synthesis strategy.
Key Improvements:
-
Higher Yields: Individual step yields are reported to be in the range of 60-97%.[3][4][6]
-
Shorter Reaction Times: The reaction times for individual steps are reduced to 9-20 hours.[3][4][6]
-
Improved Purity: The process yields a final product with high purity (e.g., 99.2% by HPLC)[6].
Route 3: The Buchwald Synthesis
A more recent and highly efficient approach to Nilotinib synthesis was developed by the Buchwald group.[5][7] This method utilizes a palladium-catalyzed N-arylation of unsymmetrical imidazoles, offering a streamlined process with fewer steps and high overall yield.[2] This route is particularly attractive for its elegance and efficiency, though its scalability to an industrial level has been a subject of further investigation.[5][7]
Key Advantages:
-
High Efficiency: The synthesis is accomplished in fewer than four steps.[5][7]
-
Excellent Yields: Overall yields are reported to be greater than 85%.[5][7]
-
Rapid Synthesis: The entire process can be completed in less than 24 hours.[5][7]
Quantitative Data Comparison
The following table summarizes the key performance indicators for the three discussed synthetic routes.
| Parameter | Original Novartis Process (WO 2004/005281) | Improved Process | Buchwald Synthesis |
| Overall Yield | Low (some steps 20-50%)[3][4] | High (steps 60-97%)[4][6] | >85%[5][7] |
| Number of Steps | ~8-12 steps[5] | ~4 main steps[6] | <4 steps[5][7] |
| Total Reaction Time | Multiple days (one step up to 65h)[3][5] | Reduced (steps 9-20h)[4][6] | <24 hours[5][7] |
| Key Reagents | Propyl phosphonic anhydride, Diethyl ether[4] | Thionyl chloride, n-butanol[6] | Palladium catalyst, ligands[2] |
| Advantages | First established route | High yields, shorter times, good purity[4][6] | Very high yield, few steps, very fast[5][7] |
| Disadvantages | Low yields, long reaction times, hazardous reagents[4][5] | Still a multi-step process | Industrial scale-up considerations[5] |
Synthetic Route Diagrams
The following diagrams illustrate the logical flow of the compared synthesis routes for Nilotinib.
Caption: Comparative workflow of Nilotinib synthesis routes.
Experimental Protocols
Key Step from the Improved Process: Synthesis of Nilotinib[6]
This final step involves the condensation of the guanidino-benzamide intermediate with an enaminone to form the pyrimidine ring of Nilotinib.
-
Reaction Setup: A mixture of 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl-5-(trifluoromethyl)phenyl]-3-guanidino-benzamide (65 g, 0.156 moles) and 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one (30.0 g, 0.171 moles) is prepared in n-butanol (650 ml).
-
Reaction Execution: The mixture is heated to 110-115°C and maintained at this temperature for 9 hours.
-
Work-up and Isolation: The reaction mass is cooled to room temperature, and the separated solid (70 g) is filtered.
-
Purification: The wet solid is leached successively with hot water (700 ml) and hot methanol (700 ml).
-
Drying: The purified product is dried at 60-65°C under vacuum to yield Nilotinib.
Key Step from an Alternative Improved Process: Amide Coupling and Purification[8]
This procedure describes the coupling of the two main fragments of Nilotinib followed by a purification process to achieve high purity.
-
Reaction Setup: 4-methyl-3-{[4-(3-pyridinyl)-2-pyrimidinyl]amino}benzoic acid and 5-trifluoromethyl-3-[4-methyl-1H-imidazolyl]aniline are reacted in the presence of thionyl chloride in N-methylpyrrolidine as a solvent.
-
Reaction Quench: After completion, the reaction mass is cooled, and a sodium hydroxide solution is added.[1]
-
Purification: The crude Nilotinib free base is recovered. The purification process can achieve a purity of over 99.80% (HPLC). The molar yield for the purification step is reported to be above 85%.[8]
Key Step from the Buchwald Synthesis: Palladium-Catalyzed N-Arylation[9]
This step is crucial for creating the bond between the imidazole ring and the trifluoromethylphenyl moiety with high regioselectivity.
-
Reaction Setup: An Ullman-type coupling reaction is performed between an appropriate aryl iodide (e.g., 1-iodo-3-nitro-5-(trifluoromethyl)benzene) and 4-methyl-1H-imidazole.
-
Catalyst System: The reaction utilizes a palladium catalyst, often with a specific ligand to control selectivity and efficiency.
-
Reaction Conditions: The reaction conditions are optimized to overcome challenges such as poor solubility of reagents and potential isomerization of the imidazole. The specific conditions (solvent, temperature, base) are critical for the success of the coupling.[9] After this key intermediate is formed, it undergoes further transformations (e.g., reduction of the nitro group and subsequent amide coupling) to yield Nilotinib.
References
- 1. EP3404025A1 - Process for the preparation of pure nilotinib and its salt - Google Patents [patents.google.com]
- 2. Nilotinib synthesis - chemicalbook [chemicalbook.com]
- 3. patents.justia.com [patents.justia.com]
- 4. US20150183762A1 - Process for the preparation of nilotinib - Google Patents [patents.google.com]
- 5. Making sure you're not a bot! [academiccommons.columbia.edu]
- 6. asianpubs.org [asianpubs.org]
- 7. Making sure you're not a bot! [academiccommons.columbia.edu]
- 8. US10280153B2 - Process for the preparation of pure nilotinib and its salt - Google Patents [patents.google.com]
- 9. Synthesis and biological evaluation of analogues of the kinase inhibitor nilotinib as Abl and Kit inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis of Nilotinib: A Comparative Guide to Alternative Intermediates
For researchers, scientists, and drug development professionals, the quest for more efficient, cost-effective, and scalable synthetic routes for active pharmaceutical ingredients (APIs) is a constant endeavor. This guide provides a comprehensive comparison of alternative intermediates in the synthesis of Nilotinib, a key tyrosine kinase inhibitor. By examining various synthetic strategies, this document aims to equip researchers with the data and methodologies necessary to make informed decisions in the development and manufacturing of this critical oncology drug.
Nilotinib, marketed as Tasigna®, is a cornerstone in the treatment of chronic myeloid leukemia (CML). The efficiency of its synthesis is a critical factor in its accessibility and affordability. Traditional synthetic routes, while effective, often present challenges in terms of step economy, yield, and the use of harsh reagents. This has spurred significant research into alternative pathways that utilize different key intermediates. This guide will delve into a comparative analysis of these alternatives, presenting quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways.
Comparison of Key Synthetic Intermediates and Routes
The synthesis of Nilotinib fundamentally involves the coupling of two key fragments: a substituted aniline moiety and a pyrimidine-bearing benzoic acid derivative. The variations in synthetic routes often hinge on the specific intermediates used to construct these fragments and the order in which they are assembled. Two of the most pivotal intermediates that define major alternative synthetic strategies are:
-
3-(Trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)benzenamine (Intermediate A)
-
4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid (Intermediate B)
The following sections will compare the synthesis and application of these and other key intermediates, drawing data from published research and patents.
Table 1: Comparative Data of Nilotinib Synthesis via Different Intermediates
| Synthetic Route / Key Intermediate | Key Coupling Step | Number of Steps (from commercially available materials) | Overall Yield | Key Reagents & Conditions | Purity | Reference |
| Route 1: Amide coupling of Intermediates A and B | Amide bond formation between Intermediate A and the acid chloride of Intermediate B | Approx. 5-7 | 60-70% | SOCl₂, Toluene, heat | >99% | [1][2] |
| Route 2: Buchwald-Hartwig Amination | Palladium-catalyzed coupling of an aryl halide with an amine | 3-4 | >85% | Pd catalyst, ligand, base, solvent (e.g., t-BuOH) | High | [3][4] |
| Route 3: Nitro-reduction and Guanidinylation | Condensation of 4-methyl-3-nitrobenzoyl chloride with Intermediate A, followed by reduction and guanidinylation | 5-6 | 60-97% (step-wise) | SnCl₂ or Raney Ni (reduction), Cyanamide (guanidinylation) | >99% | [1][5] |
| Route 4: Direct C-N Coupling | Copper-catalyzed coupling of 3-bromo-5-trifluoromethylaniline and 4-methylimidazole | 4-5 | Not explicitly stated | CuI, base, solvent (e.g., n-butanol) | High | [6][7] |
Synthetic Pathway Diagrams
To visually compare the strategic differences between the major synthetic routes, the following diagrams illustrate the sequence of reactions.
Caption: Route 1: Amide coupling of pre-formed key intermediates.
Caption: Route 2: Buchwald-Hartwig amination as the final key step.
Experimental Protocols
For the purpose of reproducibility and direct comparison, detailed experimental protocols for the synthesis of key intermediates are provided below.
Protocol 1: Synthesis of 3-(Trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)benzenamine (Intermediate A)
This protocol is adapted from a one-pot process designed for efficiency and high yield.[6][7]
-
Reaction Setup: To a reaction vessel, add 3-bromo-5-trifluoromethylaniline (1 equivalent), 4-methylimidazole (1.2 equivalents), and tripotassium phosphate (1.2 equivalents) in n-butanol.
-
Inert Atmosphere: Purge the vessel with argon and stir the mixture for 30 minutes.
-
Catalysis: Add 8-hydroxyquinoline (0.1 equivalents) and copper(I) iodide (0.1 equivalents) to the mixture.
-
Reaction Conditions: Heat the reaction mixture to 165 °C and maintain this temperature for 4 hours.
-
Work-up: After cooling, add ethanol to the reaction mixture. The product can be further purified by recrystallization or chromatography. A subsequent step involves the formation of the hydrochloride salt, which can be achieved by adding concentrated HCl to a solution of the crude product in toluene and acetone, followed by filtration and drying.[6]
Protocol 2: Synthesis of 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid (Intermediate B)
This synthesis involves a guanidinylation followed by a cyclization reaction.[8]
-
Guanidinylation: React 3-amino-4-methylbenzoic acid methyl ester with cyanamide in the presence of an acid (e.g., nitric acid) to form 3-[(aminoiminomethyl)amino]-4-methyl-benzoic acid methyl ester mononitrate.
-
Cyclization: A mixture of the guanidinylated intermediate (1 equivalent), 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one (0.9 equivalents), and sodium hydroxide (0.2 equivalents) in 1-butanol is heated to reflux for 12 hours.
-
Saponification: After cooling, an aqueous solution of sodium hydroxide is added, and the mixture is heated to reflux to saponify the methyl ester.
-
Isolation: The reaction mixture is cooled, and hydrochloric acid is added to precipitate the product, 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid, which is then filtered and dried.[8]
Protocol 3: Synthesis of Nilotinib via Nitro-reduction and Guanidinylation Pathway
This alternative route builds the core structure in a different sequence.[1][5]
-
Amide Formation: 4-methyl-3-nitrobenzoyl chloride is reacted with 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)benzenamine in chloroform with a base like potassium hydroxide to yield 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-nitro-benzamide.
-
Nitro Reduction: The nitro intermediate is reduced to the corresponding amine, 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl-5-(trifluoromethyl)phenyl]-3-amino-benzamide, using reducing agents such as stannous chloride in methanol or catalytic hydrogenation with Raney nickel.[1]
-
Guanidinylation: The resulting amine is then reacted with cyanamide in the presence of a strong acid (e.g., concentrated hydrochloric acid) in n-butanol to form the guanidino-benzamide intermediate.[1]
-
Final Cyclization: The guanidino intermediate is condensed with 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one in n-butanol at elevated temperatures to yield Nilotinib.[1][5]
Workflow for Evaluating Alternative Synthetic Routes
The selection of an optimal synthetic route is a multi-faceted process. The following workflow outlines the key stages of evaluation for researchers and drug development professionals.
Caption: A workflow for the evaluation and selection of a synthetic route.
Conclusion
The synthesis of Nilotinib can be approached through various strategic pathways, each with its own set of advantages and disadvantages. The Buchwald synthesis, for instance, offers a shorter route with high yields, making it attractive for industrial-scale production.[3] However, it relies on expensive palladium catalysts. The route involving the initial formation of a nitro-benzamide intermediate provides high yields in individual steps but involves more stages.[1][5] The choice of the most suitable route will ultimately depend on a company's specific priorities, including cost of raw materials, process safety, scalability, and intellectual property landscape. This guide provides a foundational comparison to aid in this critical decision-making process. By leveraging the provided data and protocols, researchers can better navigate the complexities of Nilotinib synthesis and contribute to the development of more efficient and accessible manufacturing processes.
References
- 1. asianpubs.org [asianpubs.org]
- 2. arborpharmchem.com [arborpharmchem.com]
- 3. Making sure you're not a bot! [academiccommons.columbia.edu]
- 4. Nilotinib synthesis - chemicalbook [chemicalbook.com]
- 5. US20150183762A1 - Process for the preparation of nilotinib - Google Patents [patents.google.com]
- 6. EP3904342A1 - Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid | 641569-94-0 [chemicalbook.com]
A Tale of Two Syntheses: A Comparative Guide to the Buchwald and Novartis Methods for Nilotinib Production
For researchers, scientists, and professionals in drug development, the synthetic route to a pharmaceutical agent is a critical factor influencing efficiency, cost, and scalability. This guide provides a detailed, objective comparison of the original Novartis synthesis and the more recent Buchwald synthesis for the production of Nilotinib, a key tyrosine kinase inhibitor.
Nilotinib, marketed as Tasigna®, is a vital medication in the treatment of chronic myelogenous leukemia (CML). The journey from starting materials to the final active pharmaceutical ingredient (API) can be undertaken via different chemical pathways. Here, we dissect the pioneering Novartis route and the streamlined Buchwald approach, offering a comprehensive analysis of their respective strengths and weaknesses.
At a Glance: Key Performance Metrics
The Buchwald synthesis presents a significant improvement over the original Novartis method in several key areas. It is a much shorter, more efficient process, delivering a higher overall yield in a fraction of the time. The Novartis synthesis, while historically significant, is a lengthy, multi-step process with comparatively low yields in several key transformations.[1][2][3]
| Metric | Buchwald Synthesis | Novartis Synthesis |
| Number of Steps | 3 | ~8-10 |
| Overall Yield | >85% | Low (individual steps 20-35%)[2][3] |
| Total Reaction Time | ~24 hours[1] | Multiple days (one step up to 65 hours)[2][3] |
| Key Reaction | Palladium-catalyzed N-arylation | Multi-step amide bond formation and heterocycle construction |
| Scalability | Demonstrated potential for industrial scale[1] | Established industrial process, but with inherent inefficiencies |
Visualizing the Pathways: A Tale of Two Routes
The strategic differences between the two syntheses are best understood visually. The following diagrams, generated using DOT language, illustrate the synthetic logic of each approach.
Caption: The Buchwald three-step synthesis of Nilotinib.
Caption: The multi-step Novartis synthesis of Nilotinib.
Delving into the Details: Experimental Protocols
A direct comparison of the experimental methodologies reveals the practical advantages of the Buchwald approach.
Buchwald Synthesis: A Streamlined Three-Step Process
The Buchwald synthesis of Nilotinib is characterized by its convergent and efficient nature. The key steps are a palladium-catalyzed amination to form the central benzoic acid intermediate, followed by an amide coupling to yield the final product.
Step 1: Synthesis of 4-Methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzoic acid
-
Reaction: Buchwald-Hartwig amination.
-
Reactants: 3-Bromo-4-methylbenzoic acid and 2-amino-4-(pyridin-3-yl)pyrimidine.
-
Catalyst System: A palladium catalyst (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., Xantphos).
-
Base: A non-nucleophilic base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).
-
Solvent: A high-boiling point aprotic solvent like dioxane or toluene.
-
Procedure: The reactants, catalyst, ligand, and base are combined in the solvent under an inert atmosphere (e.g., argon or nitrogen). The mixture is heated to reflux for several hours until the reaction is complete, as monitored by techniques like TLC or LC-MS. After cooling, the product is isolated through an aqueous workup and purified by crystallization.
Step 2: Synthesis of 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)benzenamine
-
Reaction: Nucleophilic aromatic substitution or a copper-catalyzed N-arylation.
-
Reactants: 3-Fluoro-5-(trifluoromethyl)aniline and 4-methylimidazole.
-
Procedure: The reactants are heated in a suitable solvent, often with a base, to facilitate the substitution of the fluorine atom by the imidazole nitrogen.
Step 3: Amide Coupling to form Nilotinib
-
Reactants: 4-Methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzoic acid and 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)benzenamine.
-
Coupling Agent: A peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or thionyl chloride (SOCl₂) to first form the acid chloride.[4][5]
-
Base: A tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to neutralize the acid formed during the reaction.
-
Solvent: An aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Procedure: The benzoic acid derivative is activated with the coupling agent in the presence of the base. The aniline derivative is then added to the reaction mixture, which is stirred at room temperature until the amide bond formation is complete. The Nilotinib product is then isolated and purified, typically by crystallization.[6]
Novartis Synthesis: A Lengthy, Linear Approach
The original Novartis synthesis, as detailed in patent WO 2004/005281, is a more linear and lengthy process involving the separate construction of two key fragments followed by a final coupling.[7] This route is plagued by low yields in several steps, making it less efficient and more costly for large-scale production.[2][3]
Synthesis of the Benzoic Acid Fragment:
-
Guanidinylation of 3-amino-4-methylbenzoic acid: The starting aniline is treated with cyanamide in the presence of a strong acid to form a guanidine derivative. This step is reported to have a low yield of 25-30%.[3]
-
Cyclocondensation: The resulting guanidine is then reacted with a β-keto-enamine derivative of 3-acetylpyridine to construct the pyrimidine ring. This cyclization step can also be low-yielding and require long reaction times (up to 68 hours).[8]
-
Ester Hydrolysis: If the starting material is an ester, a final hydrolysis step is required to obtain the carboxylic acid.
Synthesis of the Aniline Fragment:
-
N-Arylation of 4-methylimidazole: 3-Nitro-5-(trifluoromethyl)aniline is reacted with 4-methylimidazole. This can be achieved through a nucleophilic aromatic substitution or a copper-catalyzed Ullmann condensation. The regioselectivity of this reaction can be an issue.
-
Reduction of the Nitro Group: The nitro group of the N-arylated imidazole is then reduced to an amine, typically using a reducing agent like tin(II) chloride or catalytic hydrogenation, to yield 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)benzenamine.[9]
Final Amide Coupling:
-
The two fragments, 4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzoic acid and 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)benzenamine, are coupled to form Nilotinib. The original Novartis patent describes the use of coupling agents like diethyl cyanophosphonate, which is expensive and toxic.[10] This final coupling step also suffers from low yields, reported to be in the range of 20-30%.[2]
Conclusion: A Clear Winner in Efficiency and Scalability
The comparison between the Buchwald and Novartis syntheses of Nilotinib clearly demonstrates the evolution of synthetic organic chemistry towards more efficient and sustainable processes. The Buchwald approach, with its significantly fewer steps, higher overall yield, and shorter reaction times, represents a superior strategy for the production of this important anti-cancer drug. For researchers and drug development professionals, the adoption of such optimized synthetic routes is paramount for reducing costs, minimizing waste, and ensuring a reliable supply of life-saving medications. While the Novartis synthesis was a pioneering effort, the Buchwald method stands as a testament to the power of modern catalytic methods to revolutionize pharmaceutical manufacturing.
References
- 1. Making sure you're not a bot! [academiccommons.columbia.edu]
- 2. US20150183762A1 - Process for the preparation of nilotinib - Google Patents [patents.google.com]
- 3. patents.justia.com [patents.justia.com]
- 4. Nilotinib synthesis - chemicalbook [chemicalbook.com]
- 5. US10280153B2 - Process for the preparation of pure nilotinib and its salt - Google Patents [patents.google.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Process for the preparation of nilotinib - Eureka | Patsnap [eureka.patsnap.com]
- 8. asianpubs.org [asianpubs.org]
- 9. "Process For The Synthesis Of 5 (Methyl 1 H Imidazol 1 Yl) 3 [quickcompany.in]
- 10. US9187452B1 - Method for preparing nilotinib - Google Patents [patents.google.com]
The Aniline Scaffold: A Comparative Guide to its Efficacy in the Synthesis of Core Pharmaceuticals
Aniline and its derivatives are foundational pillars in the architecture of modern medicinal chemistry, providing a versatile platform for the development of a vast array of therapeutic agents. From ubiquitous analgesics to targeted cancer therapies, the aniline moiety is integral to the synthesis of numerous blockbuster drugs. This guide offers a comparative analysis of the efficacy of different aniline derivatives in the synthesis of key pharmaceuticals, supported by experimental data, detailed protocols, and visualizations of relevant biological pathways and synthetic workflows.
Comparative Synthesis Efficacy of Aniline Derivatives
The efficiency of a synthetic route is a critical factor in drug development and manufacturing, directly impacting yield, purity, and overall cost-effectiveness. The following table summarizes quantitative data for the synthesis of three prominent drugs derived from different aniline precursors.
| Drug Product | Aniline Precursor | Catalyst/Reagents | Key Conditions | Yield (%) | Purity (%) |
| Paracetamol | p-Aminophenol | Acetic Anhydride, Sulfuric Acid (catalyst) | Not specified | 59.5 - 70.82 | High (recrystallized) |
| Lidocaine | 2,6-Dimethylaniline | Chloroacetyl chloride, Diethylamine, Acetic Acid | Toluene, 110°C (second step) | ~71 (overall) | Not specified |
| Diclofenac Intermediate | N-phenyl-N-(2,6-dichlorophenyl)-chloroacetamide | Anhydrous Aluminum Trichloride | 60-80°C | 86.6 - 87.3 | 99.2 - 99.6 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and optimization of synthetic processes in drug development.
Synthesis of Paracetamol from p-Aminophenol
This synthesis is a classic example of N-acylation, specifically the acetylation of p-aminophenol.
-
Reaction Setup: A mixture of p-aminophenol and a catalytic amount of sulfuric acid is prepared.
-
Acetylation: Acetic anhydride is added to the mixture. The lone pair of electrons on the amino group of p-aminophenol attacks the carbonyl carbon of acetic anhydride, leading to the formation of an amide bond.[1]
-
Isolation: The crude paracetamol is isolated from the reaction mixture.
-
Purification: The product is purified by recrystallization to achieve high purity.[1] One study reported a yield of 59.5% with a high level of purity, confirmed by an Rf value of 0.88, identical to that of pure paracetamol.[2] Another reported a practical yield of 70.82%.[1]
Synthesis of Lidocaine from 2,6-Dimethylaniline
The synthesis of Lidocaine is a two-step process starting from 2,6-dimethylaniline.[3][4]
-
Step 1: Synthesis of α-chloro-2,6-dimethylacetanilide:
-
Dissolve 2,6-dimethylaniline in glacial acetic acid.
-
Add chloroacetyl chloride to the solution and stir.
-
Add a solution of sodium acetate to neutralize the HCl formed.
-
Warm the solution to between 40-50°C.
-
Cool the mixture and collect the resulting precipitate by vacuum filtration.[5]
-
-
Step 2: Synthesis of Lidocaine:
-
The α-chloro-2,6-dimethylacetanilide is reacted with diethylamine in a solvent such as toluene.
-
This is a nucleophilic substitution (SN2) reaction where the diethylamine displaces the chloride.[5]
-
The reaction mixture is heated to facilitate the reaction.
-
The final product, Lidocaine, is then isolated. The overall yield is reported to be around 71%.[3]
-
Synthesis of a Diclofenac Intermediate
A key step in one of the synthetic routes for Diclofenac involves an intramolecular Friedel-Crafts reaction to form 1-(2,6-dichlorophenyl)indolin-2-one.
-
Reaction Setup: N-phenyl-N-(2,6-dichlorophenyl)-chloroacetamide and a phase transfer catalyst (e.g., tetrabutylammonium fluoride) are added to a reaction vessel.
-
Friedel-Crafts Reaction: The temperature is raised to 60-80°C, and a Lewis acid, such as anhydrous aluminum trichloride, is slowly added.
-
Workup: After the reaction is complete, the mixture is added to purified water and stirred.
-
Isolation: The product, 1-(2,6-dichlorophenyl)indolin-2-one, is isolated. Yields are reported to be in the range of 86.6% to 87.3% with purities between 99.2% and 99.6% depending on the reaction temperature.[6] An alternative synthesis of diclofenac starting from aniline can achieve a yield exceeding 80%.
Visualizing Synthesis and Biological Action
Diagrams illustrating experimental workflows and biological signaling pathways provide a clear understanding of the processes involved.
Caption: Synthetic workflow for the two-step synthesis of Lidocaine.
Aniline derivatives are particularly prominent in oncology, forming the backbone of numerous kinase inhibitors that target signaling pathways crucial for cancer cell proliferation.[7] 4-Anilinoquinazoline derivatives are a well-established class of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors.[7]
Caption: EGFR signaling pathway and inhibition by 4-anilinoquinazoline derivatives.
References
- 1. 2. synthesis-of-paracetamol.pdf [slideshare.net]
- 2. phlox.or.id [phlox.or.id]
- 3. researchgate.net [researchgate.net]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. cerritos.edu [cerritos.edu]
- 6. CN111100057B - Method for synthesizing diclofenac sodium intermediate 1- (2, 6-dichlorophenyl) indoline-2-ketone - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Isosteric Replacement Strategies for Aniline in Drug Design: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The aniline motif is a prevalent structural component in a vast number of pharmaceuticals. However, its susceptibility to metabolic activation into reactive, potentially toxic metabolites presents a significant challenge in drug development. This guide provides a comparative overview of isosteric replacement strategies aimed at mitigating the metabolic liabilities of anilines while maintaining or improving pharmacological activity. We present quantitative data from case studies, detailed experimental protocols for key assays, and visual diagrams to illustrate underlying principles and workflows.
The Aniline Dilemma: Metabolic Activation
Aniline and its derivatives are known "structural alerts" in medicinal chemistry.[1][2] The primary concern is their propensity for cytochrome P450 (CYP450)-mediated oxidation. This metabolic process can generate highly reactive electrophilic species, such as quinone-imines.[3][4] These reactive metabolites can form covalent bonds with cellular macromolecules, including proteins and DNA, leading to idiosyncratic adverse drug reactions (IADRs), drug-drug interactions, and other toxicities.[3][4]
Caption: Metabolic activation of aniline to reactive metabolites.
A Shift in Dimensions: Saturated Bioisosteres
To address the metabolic instability of anilines, a prominent strategy is their replacement with saturated, three-dimensional carbocyclic scaffolds. These bioisosteres aim to mimic the spatial and electronic properties of the aniline ring while being more resistant to oxidative metabolism.[3] This approach also often increases the fraction of sp³-hybridized carbons (Fsp³), a molecular descriptor frequently associated with improved clinical success. Common saturated isosteres for aniline include bicyclo[1.1.1]pentane (BCP), aminonorbornane, and cubane derivatives.
Caption: Isosteric replacement of aniline with saturated scaffolds.
Case Study: Imatinib Analogs
Imatinib is a potent ABL1 kinase inhibitor widely used in cancer therapy. Its structure contains a critical aniline moiety. A study by Nicolaou et al. explored the replacement of a phenyl group (often part of an aniline substructure in kinase inhibitors) with non-aromatic motifs, including bicyclo[1.1.1]pentane (BCP) and cubane.[5][6]
Comparative Performance Data: Imatinib and its Analogs
| Compound | Bioisostere | ABL1 Kinase Inhibition IC₅₀ (nM) | Cytotoxicity K562 IC₅₀ (nM) | Cytotoxicity SUP-B15 IC₅₀ (nM) | Aqueous Solubility at pH 7.4 (µM) |
| Imatinib | Phenyl (Aniline) | 25 | 250 | 250 | 30 |
| Im-5 | Bicyclo[1.1.1]pentane | >2,000 | >10,000 | >10,000 | 2,506 |
| Im-6 | Cubane | 1,000 | 5,000 | 5,000 | 383 |
| Im-7 | Cyclohexyl | 500 | 2,500 | 2,500 | 15 |
Data sourced from Nicolaou et al. (2016).[5][6]
The data reveals that while the BCP and cubane analogs of imatinib exhibit significantly improved aqueous solubility, they suffer a substantial loss in ABL1 kinase inhibitory activity and cytotoxicity against cancer cell lines.[5] Molecular modeling suggested that the reduced potency of the BCP analog could be due to the shorter linker length compared to the original phenyl ring, which disrupts key hydrogen bonding interactions with the kinase.[7]
Case Study: Aminonorbornanes and Metabolic Stability
In a separate study, the metabolic stability of various aminonorbornanes was compared to their aniline counterparts. The results demonstrate the potential of this bioisosteric replacement to enhance metabolic stability.
Comparative Metabolic Stability Data
| Compound Pair | Aniline Analog (% remaining) | Aminonorbornane Analog (% remaining) |
| Pair 1 | 35 | 75 |
| Pair 2 | 10 | 60 |
| Pair 3 | 5 | 55 |
Data represents the percentage of the compound remaining after incubation with human liver microsomes for 45 minutes. Sourced from Stephenson et al. (2019).
These findings indicate that aminonorbornanes generally exhibit improved metabolic profiles compared to their aniline counterparts.[3]
Experimental Protocols
ABL1 Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay.
-
Reagent Preparation :
-
Prepare a 1X Kinase Buffer A solution (50mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[2]
-
Prepare serial dilutions of the test compounds in the kinase buffer.
-
Prepare a mixture of the ABL1 kinase and a europium-labeled anti-tag antibody in the kinase buffer.[2]
-
Prepare the Alexa Fluor® 647-labeled kinase tracer at the desired concentration in the kinase buffer.[2]
-
-
Assay Procedure :
-
In a 384-well plate, add 5 µL of each test compound dilution.
-
Add 5 µL of the kinase/antibody mixture to each well.
-
Add 5 µL of the tracer to each well to initiate the binding reaction.[2]
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
-
Data Acquisition and Analysis :
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at 615 nm (europium donor) and 665 nm (Alexa Fluor® 647 acceptor).
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Plating :
-
Seed cancer cell lines (e.g., K562, SUP-B15) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
-
Compound Treatment :
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation :
-
Formazan Solubilization and Absorbance Reading :
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate the plate overnight at 37°C to ensure complete solubilization of the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis :
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Microsomal Stability Assay
This assay determines the in vitro metabolic stability of a compound in liver microsomes.
Caption: Workflow for a microsomal stability assay.
-
Reagent Preparation :
-
Incubation :
-
Sampling and Quenching :
-
Sample Processing and Analysis :
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.[1]
-
-
Data Analysis :
-
Plot the natural logarithm of the percentage of the compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the half-life (t₁/₂) = 0.693 / k.
-
Calculate the intrinsic clearance (CLᵢₙₜ) in µL/min/mg of microsomal protein.
-
Conclusion
The isosteric replacement of aniline with saturated carbocycles is a viable and promising strategy to mitigate the risks associated with metabolic activation. As demonstrated by the case studies, this approach can lead to significant improvements in physicochemical properties, such as aqueous solubility, and enhanced metabolic stability. However, it is crucial to recognize that these structural modifications can also profoundly impact the pharmacological activity of the parent compound. The loss of potency observed in the imatinib analogs highlights the importance of careful design and a deep understanding of the structure-activity relationships for the specific biological target. The choice of a particular bioisostere will depend on a balance of factors, including synthetic accessibility, the desired vector for substituents, and the specific binding pocket interactions of the target protein. The experimental data and protocols provided in this guide serve as a valuable resource for researchers in the rational design of safer and more effective drug candidates.
References
- 1. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biopharmaceutical Evaluation of Imatinib Analogues Featuring Unusual Structural Motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
Comparative Guide to Analytical Methods for Ibrutinib (CAS RN: 960374-59-8)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantification of Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor. The information presented is intended to assist in the selection of appropriate analytical techniques for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations.
Introduction to Ibrutinib
Ibrutinib is a first-in-class, orally administered BTK inhibitor used in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia.[1] It functions by irreversibly binding to BTK, a key component of the B-cell receptor (BCR) signaling pathway, thereby inhibiting B-cell proliferation and survival.[1] Accurate and precise quantification of Ibrutinib in biological matrices and pharmaceutical dosage forms is crucial for ensuring its therapeutic efficacy and safety.
Quantitative Data Presentation
A variety of analytical techniques have been developed and validated for the determination of Ibrutinib. The most commonly employed methods include High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] The following tables summarize the key performance parameters of these methods.
Table 1: Comparison of HPLC Methods for Ibrutinib Quantification
| Method | Matrix / Dosage Form | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) | Accuracy (%) | Reference |
| RP-HPLC | Bulk and Tablet | 30 - 70 | 2.4 | 6.34 | Not Specified | [3] |
| RP-HPLC | Pharmaceutical Forms | 5 - 30 | 0.90 | 2.80 | 99.74 - 100.23 | [4] |
| HPLC | Pharmaceutical Preparations | 3.5 - 2100 | 0.6927 | Not Specified | Not Specified | [5] |
| LC-MS/MS | Bulk Drug | 0.45 - 5.0 | 0.134 | 0.45 | Not Specified | [1] |
Table 2: Comparison of LC-MS/MS Methods for Ibrutinib Quantification in Human Plasma
| Linearity Range (ng/mL) | Lower Limit of Quantitation (LLOQ) (ng/mL) | Intraday Precision (%RSD) | Interday Precision (%RSD) | Accuracy (%) | Reference |
| 0.5 - 48 (ppb) | 0.5 (ppb) | < 15 | < 15 | Within acceptable limits | [6] |
| 0.2 - 520 | Not Specified | 1.88 - 6.04 | Not Specified | 99.4 - 110 | [7][8] |
Experimental Protocols
Detailed methodologies are essential for the replication and cross-validation of analytical methods. Below are summaries of typical experimental protocols for HPLC and LC-MS/MS analysis of Ibrutinib.
Protocol 1: RP-HPLC Method for Ibrutinib in Tablet Dosage Form[3]
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a PDA detector.
-
Column: Phenomenex Luna C18 (4.6 x 150mm, 5µm).
-
Mobile Phase: A mixture of methanol and acetonitrile (25:75 v/v) run in isocratic mode.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 250 nm.
-
Sample Preparation: Not detailed in the provided search results.
-
Validation: The method was validated according to ICH Q2 (R1) and USFDA guidelines for parameters including linearity, specificity, accuracy, precision, robustness, LOD, and LOQ.
Protocol 2: LC-MS/MS Method for Ibrutinib in Human Plasma[6][7]
-
Instrumentation: A Liquid Chromatography system coupled with a Tandem Mass Spectrometer.
-
Column: A suitable C18 column.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile with 0.1% formic acid).[7]
-
Flow Rate: Typically in the range of 0.25 - 1.0 mL/min.[2][7]
-
Ionization: Positive electrospray ionization (ESI).[7]
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Ibrutinib and an internal standard.
-
Sample Preparation: Protein precipitation with acetonitrile is a common method for extracting Ibrutinib from plasma samples.[7]
-
Validation: The method was validated according to ICH M10 guidelines, assessing specificity, carry-over, LLOQ, linearity, accuracy, precision, matrix effects, and stability.[6]
Signaling Pathway and Experimental Workflow
To provide a better understanding of Ibrutinib's mechanism of action and the analytical process, the following diagrams are provided.
Caption: Ibrutinib's mechanism of action in the B-Cell Receptor signaling pathway.
Caption: A typical workflow for the analysis of Ibrutinib in plasma by LC-MS/MS.
References
- 1. ctppc.org [ctppc.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Alternative analytical methods for ibrutinib quantification in pharmaceutical formulation: A statistical comparison | AVESİS [avesis.usak.edu.tr]
- 5. jetir.org [jetir.org]
- 6. payeshdarou.ir [payeshdarou.ir]
- 7. A High-Throughput Clinical Laboratory Methodology for the Therapeutic Monitoring of Ibrutinib and Dihydrodiol Ibrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Taming the Aniline Moiety: A Comparative Guide to Assessing and Improving Metabolic Stability in Drug Candidates
For researchers, scientists, and drug development professionals, the aniline moiety presents a double-edged sword. While its chemical versatility makes it a common scaffold in drug design, its susceptibility to metabolic breakdown can lead to poor pharmacokinetic profiles and potential toxicity. This guide provides a comprehensive comparison of methodologies to assess the metabolic stability of aniline derivatives and explores strategies to mitigate these liabilities, supported by experimental data and detailed protocols.
The Challenge of Aniline Metabolism
Aniline and its derivatives are prone to extensive metabolism in the liver, primarily through oxidation and conjugation reactions. These metabolic transformations can lead to rapid clearance of the drug from the body, reducing its efficacy, and in some cases, forming reactive metabolites that can cause toxicity.[1] Understanding and addressing the metabolic stability of aniline-containing drug candidates is therefore a critical step in the drug discovery and development process.
Assessing Metabolic Stability: A Head-to-Head Comparison
The metabolic stability of a compound is typically assessed by measuring its rate of disappearance when incubated with liver fractions, such as microsomes or hepatocytes. The key parameters derived from these assays are the half-life (t½) and the intrinsic clearance (Clint). A shorter half-life and a higher intrinsic clearance indicate lower metabolic stability.
Here, we present two case studies comparing the metabolic stability of aniline-containing compounds with their modified analogs.
Case Study 1: Impact of Substitution on the Aniline Ring of Diclofenac
Diclofenac, a widely used nonsteroidal anti-inflammatory drug (NSAID), contains a dichlorinated aniline moiety and is known to undergo significant metabolism. The following table compares the metabolic stability of diclofenac to several of its analogs with different substitutions on the aniline ring in human liver microsomes (HLM).
| Compound | Substitution on Aniline Ring | % Remaining in HLM (after 30 min) | Reference |
| Diclofenac | 2,6-dichloro | 45.3 ± 4.5 | [2] |
| Analog 1a | 2,6-dimethyl | 38.7 ± 3.2 | [2] |
| Analog 1b | 2,6-dimethyl, 4'-fluoro | 68.4 ± 5.1 | [2] |
| Analog 2a | 2,6-diethyl | 25.1 ± 2.8 | [2] |
| Analog 2b | 2,6-diethyl, 4'-fluoro | 55.9 ± 4.7 | [2] |
Data from a study on novel diclofenac analogs.[2] The percentage of the parent compound remaining was measured after a 30-minute incubation with human liver microsomes in the presence of NADPH.
This data clearly demonstrates that modifying the substituents on the aniline ring can significantly impact metabolic stability. For instance, the addition of a fluorine atom at the 4'-position of the phenyl ring (Analogs 1b and 2b) resulted in a notable increase in the percentage of the compound remaining, indicating improved metabolic stability compared to their non-fluorinated counterparts.[2]
Case Study 2: Improving Metabolic Stability through Deuteration
Another strategy to enhance the metabolic stability of aniline derivatives is to replace hydrogen atoms at metabolically labile positions with deuterium. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more resistant to enzymatic cleavage. The following table shows a comparison of the metabolic stability of a tyrosine kinase inhibitor (IQS016), which contains a phenylamino (aniline) group, and its penta-deuterated analog (IQS016-d5) in rat liver microsomes (RLM).
| Compound | Modification to Aniline Moiety | % Remaining in RLM (after 60 min) | Reference |
| IQS016 | Phenylamino | < 10% | [3] |
| IQS016-d5 | Penta-deuterophenylamino | ~85-90% | [3] |
Data extracted from a graphical representation of a metabolic stability study.[3] The percentage of the parent compound remaining was measured after a 60-minute incubation with rat liver microsomes.
The results show a dramatic improvement in the metabolic stability of the deuterated compound, with approximately 85-90% of IQS016-d5 remaining after 60 minutes, compared to less than 10% of the original compound.[3] This highlights the significant potential of deuteration as a strategy to mitigate the metabolic liabilities of aniline-containing drug candidates.
Key Metabolic Pathways of Aniline Derivatives
The primary metabolic pathways responsible for the biotransformation of aniline derivatives are illustrated in the diagram below. These include N-oxidation, N-acetylation, and aromatic hydroxylation.
Figure 1. Primary metabolic pathways of aniline derivatives.
Experimental Workflow for Assessing Metabolic Stability
A typical workflow for evaluating the metabolic stability of drug candidates, including aniline derivatives, is outlined below. This process involves incubating the compound with a metabolically active system and quantifying its depletion over time.
Figure 2. Experimental workflow for metabolic stability assessment.
Detailed Experimental Protocols
Accurate and reproducible assessment of metabolic stability relies on well-defined experimental protocols. Below are detailed methodologies for two of the most common in vitro assays.
Liver Microsomal Stability Assay
This assay is a high-throughput method primarily used to evaluate Phase I metabolic stability mediated by enzymes like cytochrome P450s (CYPs).
1. Reagents and Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes (human, rat, mouse, etc.)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
2. Procedure:
-
Prepare the incubation mixture by combining the liver microsomes and phosphate buffer in a 96-well plate.
-
Add the test compound to the incubation mixture to achieve the desired final concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), add the quenching solution to stop the reaction.
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of the remaining parent compound in the supernatant using a validated LC-MS/MS method.
-
Calculate the half-life (t½) and intrinsic clearance (Clint) from the rate of disappearance of the parent compound.
Hepatocyte Stability Assay
This assay utilizes intact liver cells and provides a more comprehensive assessment of metabolic stability, including both Phase I and Phase II metabolism.
1. Reagents and Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Cryopreserved or fresh hepatocytes (human, rat, mouse, etc.)
-
Hepatocyte culture medium (e.g., Williams' Medium E)
-
Collagen-coated plates
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard)
-
Incubator (37°C, 5% CO2)
-
Centrifuge
-
LC-MS/MS system
2. Procedure:
-
Thaw and plate the hepatocytes on collagen-coated plates according to the supplier's instructions and allow them to attach.
-
Prepare the dosing solution by diluting the test compound in the culture medium to the desired final concentration (e.g., 1 µM).
-
Remove the plating medium from the hepatocytes and add the dosing solution.
-
Incubate the plates at 37°C in a CO2 incubator.
-
At designated time points (e.g., 0, 30, 60, 120, 240 minutes), collect both the cells and the medium.
-
Add the quenching solution to the collected samples.
-
Process the samples (e.g., by sonication and centrifugation) to lyse the cells and precipitate proteins.
-
Transfer the supernatant for analysis.
-
Analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.
-
Calculate the half-life (t½) and intrinsic clearance (Clint) from the rate of disappearance of the parent compound.
By employing these standardized assays and considering strategic modifications to the aniline moiety, researchers can effectively assess and improve the metabolic stability of drug candidates, ultimately increasing their chances of success in clinical development.
References
Safety Operating Guide
Safe Disposal of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline: A Comprehensive Guide
For researchers and professionals in drug development, the responsible management of chemical waste is paramount for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, a compound notable for its trifluoromethyl and imidazole moieties. Adherence to these protocols is essential to mitigate risks and comply with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal process, it is critical to handle this compound with the appropriate safety measures. The following personal protective equipment (PPE) and handling procedures are mandatory:
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves.
-
Eye Protection: Use chemical splash goggles to prevent eye contact.[1]
-
Lab Coat: A fully-buttoned lab coat is required to protect against skin contact.
-
Respiratory Protection: All work with this compound should be conducted in a certified laboratory chemical fume hood to avoid inhalation.[2]
-
-
Designated Work Area: All handling of this compound should be confined to a designated and clearly marked area, such as a chemical fume hood.[3]
Step-by-Step Disposal Protocol
The proper disposal of this compound is critical and must be treated as hazardous waste. Do not dispose of this chemical down the drain or in regular solid waste.
-
Waste Collection:
-
Collect waste this compound in its solid form. If in solution, it should be collected in a compatible, sealable, and airtight waste container.[4][5] A polyethylene container is a suitable option.[3]
-
For spills, sweep up the spilled substance, avoiding the creation of dust.[6] Where practical, use vacuum equipment for collection.[6] Absorb liquid spills with an inert, dry material such as vermiculite, dry sand, or earth and place it in the hazardous waste container.[7][8]
-
-
Container Labeling:
-
Waste Storage:
-
Arranging for Disposal:
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent further contamination and ensure safety.
-
Minor Spills:
-
Evacuate non-essential personnel from the area.[7]
-
Wearing the appropriate PPE, absorb the spill with an inert material.[8]
-
Collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.[9]
-
Ventilate and wash the affected area after the cleanup is complete.[7]
-
-
Major Spills:
-
Immediately evacuate the area and secure all entrances.[7]
-
Notify your institution's emergency response team and EHS department.
-
Quantitative Data Summary
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation Category 2 | ❗ | Warning | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation Category 2A | ❗ | Warning | H319: Causes serious eye irritation.[1] |
Experimental Protocols
The disposal procedures outlined above are based on standard laboratory safety protocols and information derived from Safety Data Sheets for this compound and structurally related chemicals. No experimental protocols were cited in the generation of this disposal guidance.
Disposal Workflow
Caption: Disposal decision workflow for this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. scribd.com [scribd.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. faculty.washington.edu [faculty.washington.edu]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. downloads.ossila.com [downloads.ossila.com]
- 7. nj.gov [nj.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Personal protective equipment for handling 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline
Essential Safety and Handling Guide for 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline
This guide provides crucial safety, logistical, and operational information for researchers, scientists, and drug development professionals handling this compound (CAS No. 641571-11-1). Adherence to these protocols is essential for ensuring a safe laboratory environment.
Chemical Identifier and Properties:
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 5-(4-Methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)benzeneamine, Nilotinib impurity A |
| CAS Number | 641571-11-1 |
| Molecular Formula | C11H10F3N3 |
| Molecular Weight | 241.21 g/mol [1] |
| Physical State | Solid: Powder[2] |
| Color | Off-White[2] |
| Melting Point | 126-129 °C[2] |
Hazard Identification and GHS Classification
This substance is classified with the following hazards:
-
Acute toxicity, oral: Toxic if swallowed.[1]
-
Serious eye damage/eye irritation: Causes serious eye irritation.[1][3]
Signal Word: Warning[3]
Precautionary Statements:
-
Avoid release to the environment.[2]
-
IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth.[2]
-
Wash skin thoroughly after handling.[3]
-
Wear protective gloves/eye protection/face protection.[3]
-
IF ON SKIN: Wash with plenty of water.[3]
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
-
If skin irritation occurs: Get medical advice/attention.[3]
-
If eye irritation persists: Get medical advice/attention.[3]
-
Take off contaminated clothing and wash it before reuse.[3]
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is critical for safely managing this compound from receipt to disposal.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.[3][4] The recommended storage temperature is 3-5 °C.[2]
-
Container: Keep the container tightly closed and store it locked up.[2][3]
Engineering Controls and Personal Protective Equipment (PPE)
-
Primary Engineering Control: Always handle this compound in a certified chemical fume hood to minimize inhalation of dust.[4][5] Ensure adequate ventilation and/or exhaust.[2] A washing facility for eye and skin cleaning should be readily available.[2]
-
Personal Protective Equipment: A comprehensive PPE strategy is the primary line of defense.
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Goggles should be worn to protect against splashes. A face shield offers broader protection, especially when handling larger quantities.[4][6] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact. It is advisable to double-glove and change gloves frequently.[4][7] |
| Body Protection | Flame-resistant laboratory coat. | To protect skin and personal clothing from contamination.[4][5] |
| Respiratory Protection | NIOSH-approved respirator. | Required when working outside of a fume hood or if engineering controls are insufficient to control airborne concentrations.[5][7] |
| Foot Protection | Closed-toe, chemical-resistant shoes. | To protect feet from spills.[5][6] |
Handling and Experimental Protocols
-
Pre-Handling Preparation: Conduct a thorough risk assessment for the planned experiment.[5] Ensure all necessary PPE is donned before handling.
-
Weighing: Weigh the solid compound inside a fume hood or a ventilated balance enclosure to control dust.[5]
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to prevent splashing.[5]
-
Hygiene: Avoid inhalation, ingestion, and contact with skin and eyes.[2] Wash hands thoroughly after handling, before breaks, and at the end of the workday.[2] Keep away from food and drink.[2]
Accidental Release Measures
-
Small Spills:
-
Alert personnel in the immediate area.[4]
-
Ensure the area is well-ventilated, preferably within a chemical fume hood.[4]
-
Wearing appropriate PPE, sweep up the spilled substance, avoiding dust creation.[2][4] Use vacuum equipment where practicable.[2]
-
Collect the material in a labeled container for hazardous waste disposal.[4]
-
-
Large Spills:
First Aid Measures
-
General Advice: First aiders should protect themselves from exposure. Show the safety data sheet to the doctor in attendance.[2]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Call a POISON CENTER or doctor.[2]
-
Skin Contact: Rinse skin with water. If skin irritation occurs, get medical advice.[2]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2]
-
Ingestion: Immediately call a POISON CENTER or doctor. Rinse mouth.[2]
Disposal Plan
-
Waste Collection: Dispose of contents and containers in accordance with local, state, or national legislation.[2] Entrust disposal to a licensed waste disposal company.[3]
-
Contaminated Packaging: Before disposing of the used container, remove the contents completely.[3]
Workflow and Logic Diagrams
To further clarify the procedural steps, the following diagrams have been created using the Graphviz DOT language.
Caption: Operational Workflow for this compound.
Caption: Personal Protective Equipment (PPE) Selection Logic.
References
- 1. This compound | C11H10F3N3 | CID 12002825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. downloads.ossila.com [downloads.ossila.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. diplomatacomercial.com [diplomatacomercial.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
